molecular formula C23H19NO7 B10831856 LKY-047

LKY-047

Cat. No.: B10831856
M. Wt: 421.4 g/mol
InChI Key: AEVGNLMZEXKNKR-MRSBXDGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LKY-047 is a useful research compound. Its molecular formula is C23H19NO7 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H19NO7

Molecular Weight

421.4 g/mol

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C23H19NO7/c1-23(2)20(30-22(26)9-5-14-3-7-17(8-4-14)24(27)28)12-16-11-15-6-10-21(25)29-18(15)13-19(16)31-23/h3-11,13,20H,12H2,1-2H3/b9-5+/t20-/m0/s1

InChI Key

AEVGNLMZEXKNKR-MRSBXDGLSA-N

Isomeric SMILES

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

LKY-047 and its Interaction with Cytochrome P450 2J2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LKY-047, a derivative of decursin, has been identified as a potent and highly selective reversible inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound on CYP2J2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development investigating the role of CYP2J2 in both xenobiotic metabolism and endogenous signaling pathways.

Introduction to CYP2J2

Cytochrome P450 2J2 (CYP2J2) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues, with the highest concentrations found in the cardiovascular system and the gastrointestinal tract.[4] It plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.

Endogenous Functions: CYP2J2 is a key enzyme in the metabolism of polyunsaturated fatty acids, particularly arachidonic acid, converting it to cardioprotective epoxyeicosatrienoic acids (EETs).[4][5] These EETs are involved in vasodilation, anti-inflammatory processes, and the protection of cardiac tissue from ischemic injury.[4]

Xenobiotic Metabolism: CYP2J2 is also involved in the metabolism of numerous drugs, including antihistamines such as astemizole, terfenadine, and ebastine.[1][2][3] Its extrahepatic expression makes it a significant contributor to the first-pass metabolism of certain orally administered drugs.

Role in Disease: Overexpression of CYP2J2 has been implicated in the progression of various cancers by promoting cell proliferation and angiogenesis.[4] This makes CYP2J2 a potential therapeutic target in oncology.

Mechanism of Action of this compound on CYP2J2

This compound acts as a potent and selective reversible inhibitor of CYP2J2.[1][2][3] Its mechanism of inhibition is substrate-dependent.

  • Competitive Inhibition: this compound demonstrates competitive inhibition of CYP2J2-mediated O-demethylation of astemizole and hydroxylation of terfenadine.[1][2][3] This indicates that this compound and these substrates likely bind to the same active site on the CYP2J2 enzyme.

  • Uncompetitive Inhibition: In the case of ebastine hydroxylation, this compound acts as an uncompetitive inhibitor.[1][2][3] This suggests that this compound binds to the enzyme-substrate complex, rather than the free enzyme.

Importantly, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is not dependent on its own metabolism by CYP2J2.[2][3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of this compound against CYP2J2 have been characterized using various in vitro assays.

Parameter Substrate Value (µM) Inhibition Type Reference
IC50 Astemizole1.7-[1]
Ki Astemizole O-demethylase0.96Competitive[1][2][3]
Ki Terfenadine hydroxylase2.61Competitive[1][2][3]
Ki Ebastine hydroxylation3.61Uncompetitive[1][2][3]

Selectivity Profile:

This compound exhibits high selectivity for CYP2J2 over other major human cytochrome P450 isoforms.

CYP Isoform IC50 (µM) Reference
CYP1A2> 50[2][3]
CYP2A6> 50[2][3]
CYP2B6> 50[2][3]
CYP2C8> 50[2][3]
CYP2C9> 50[2][3]
CYP2C19> 50[2][3]
CYP2D6> 50 (weak inhibition at 20 µM)[1][2]
CYP2E1> 50[2][3]
CYP3A4> 50[2][3]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the interaction of this compound with CYP2J2.

CYP2J2 Inhibition Assay using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for determining the inhibitory effect of this compound on CYP2J2 activity using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • CYP2J2 substrate (e.g., astemizole, terfenadine)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (final concentration, e.g., 0.2 mg/mL), this compound (at various concentrations), and potassium phosphate buffer.

    • Include a control group without this compound.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Add the CYP2J2 substrate (at a concentration near its Km value) to the pre-incubated mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for analysis of the metabolite formation using a validated LC-MS/MS method.

Determination of Ki and Inhibition Type

To determine the inhibition constant (Ki) and the type of inhibition (competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor (this compound).

Procedure:

  • Follow the general inhibition assay protocol described above.

  • Set up a matrix of experiments with at least four to five concentrations of the CYP2J2 substrate spanning its Km value and at least four to five concentrations of this compound.

  • Measure the initial velocity (rate of metabolite formation) for each combination of substrate and inhibitor concentrations.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon, or Cornish-Bowden plots) and non-linear regression analysis to determine the Ki and the mode of inhibition.

LC-MS/MS Analysis of Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the metabolites formed in the inhibition assays.

General Parameters:

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify the parent substrate and its specific metabolite. The MRM transitions for the analyte and internal standard need to be optimized.

Visualizations

Signaling Pathways

CYP2J2_Signaling_Pathways LKY047 This compound CYP2J2_endo CYP2J2_endo LKY047->CYP2J2_endo Inhibits CYP2J2_cancer CYP2J2_cancer LKY047->CYP2J2_cancer Inhibits

Experimental Workflow

Experimental_Workflow_Ki_Determination prep_reagents prep_reagents setup_matrix setup_matrix prep_reagents->setup_matrix pre_incubation pre_incubation setup_matrix->pre_incubation initiate_reaction initiate_reaction pre_incubation->initiate_reaction incubation incubation initiate_reaction->incubation terminate terminate incubation->terminate centrifuge centrifuge terminate->centrifuge lcms lcms centrifuge->lcms data_analysis data_analysis lcms->data_analysis determine_ki determine_ki data_analysis->determine_ki

Logical Relationships in Inhibition

Inhibition_Types cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Enzyme {CYP2J2 Active Site} ES_Complex_Comp Enzyme-Substrate Complex Enzyme->ES_Complex_Comp + Substrate ES_Complex_Uncomp Enzyme-Substrate Complex Enzyme->ES_Complex_Uncomp + Substrate Substrate_Comp Astemizole / Terfenadine Substrate_Comp->Enzyme Binds to free enzyme Substrate_Uncomp Ebastine Inhibitor This compound Inhibitor->Enzyme Binds to free enzyme Inhibitor->ES_Complex_Uncomp Binds to ES complex ESI_Complex Enzyme-Substrate-Inhibitor Complex ES_Complex_Uncomp->ESI_Complex + Inhibitor

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of CYP2J2. Its high potency and selectivity make it an ideal chemical probe for reaction phenotyping studies to determine the contribution of CYP2J2 to the metabolism of new chemical entities. Furthermore, given the emerging roles of CYP2J2 in cardiovascular physiology and cancer, this compound can be utilized to investigate the therapeutic potential of modulating CYP2J2 activity in various disease models. Researchers and drug development professionals should consider the substrate-dependent nature of this compound's inhibitory mechanism when designing and interpreting experimental outcomes.

References

LKY-047: A Potent and Selective Decursin Derivative Targeting Cytochrome P450 2J2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LKY-047, a semi-synthetic derivative of the natural pyranocoumarin decursin, has emerged as a highly potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound, with a focus on its mechanism of action, inhibitory kinetics, and selectivity. Detailed experimental methodologies for its synthesis and for conducting CYP2J2 inhibition assays are presented, alongside structured quantitative data and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating CYP2J2 and its inhibitors for therapeutic applications.

Introduction: The Significance of Decursin and its Derivatives

Decursin, a natural compound isolated from the roots of Angelica gigas, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, limitations such as low water solubility have prompted the development of semi-synthetic derivatives to enhance its therapeutic potential. This compound is one such derivative, specifically engineered to exhibit potent and selective inhibitory activity against the human cytochrome P450 enzyme, CYP2J2.

This compound: Structure and Core Properties

This compound is chemically identified as (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester.[1][2][3] It is a derivative of decursin, where the angelic acid ester group of decursin is replaced with a (4-Nitro-phenyl)-acrylic acid moiety. This structural modification is key to its enhanced inhibitory activity and selectivity for CYP2J2.

Mechanism of Action: Selective Inhibition of CYP2J2

This compound functions as a potent and selective, reversible inhibitor of cytochrome P450 2J2.[1] CYP2J2 is an enzyme primarily expressed in extrahepatic tissues, including the cardiovascular system and various tumors, where it is involved in the metabolism of endogenous signaling molecules like arachidonic acid, as well as some clinical drugs.

The inhibitory action of this compound on CYP2J2 is substrate-dependent, exhibiting different modes of inhibition for various CYP2J2 substrates. It acts as a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2] In contrast, it demonstrates uncompetitive inhibition of CYP2J2-mediated ebastine hydroxylation.[1][2] Importantly, pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[1][2]

Signaling Pathway of CYP2J2 Inhibition

The following diagram illustrates the mechanism of competitive and uncompetitive inhibition of CYP2J2 by this compound.

CYP2J2_Inhibition_Pathway cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition CYP2J2 CYP2J2 (Enzyme) ES_Complex_C Enzyme-Substrate Complex CYP2J2->ES_Complex_C Binds EI_Complex_C Enzyme-Inhibitor Complex (Inactive) CYP2J2->EI_Complex_C Binds Substrate_C Substrate (Astemizole, Terfenadine) Substrate_C->ES_Complex_C LKY047_C This compound (Inhibitor) LKY047_C->EI_Complex_C Product_C Metabolite ES_Complex_C->Product_C Metabolism CYP2J2_U CYP2J2 (Enzyme) ES_Complex_U Enzyme-Substrate Complex CYP2J2_U->ES_Complex_U Binds Substrate_U Substrate (Ebastine) Substrate_U->ES_Complex_U LKY047_U This compound (Inhibitor) ESI_Complex_U Enzyme-Substrate-Inhibitor Complex (Inactive) LKY047_U->ESI_Complex_U ES_Complex_U->ESI_Complex_U Binds Product_U Metabolite ES_Complex_U->Product_U Metabolism

CYP2J2 Inhibition by this compound

Quantitative Data on Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against CYP2J2
SubstrateInhibition TypeIC50 (μM)Ki (μM)
AstemizoleCompetitive1.70.96
TerfenadineCompetitive-2.61
EbastineUncompetitive-3.61

Data sourced from studies using human liver microsomes.[1][2]

Table 2: Selectivity of this compound against Other Human P450 Enzymes
CYP IsoformIC50 (μM)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50
CYP2E1> 50
CYP3A> 50

This compound is considered highly selective for CYP2J2 as it shows no significant inhibition of other major human P450 enzymes at concentrations up to 50 μM.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting CYP2J2 inhibition assays.

Synthesis of this compound

The synthesis of this compound is based on the semi-synthesis from (+)-decursinol, which can be isolated from Angelica gigas. The general procedure involves an esterification reaction.

Materials:

  • (+)-Decursinol

  • (4-Nitro-phenyl)-acrylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve (+)-decursinol and (4-Nitro-phenyl)-acrylic acid in anhydrous DCM.

  • Add EDC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

CYP2J2 Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory effect of this compound on CYP2J2 activity using human liver microsomes (HLMs) or recombinant CYP2J2.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2J2

  • CYP2J2 substrate (e.g., astemizole)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the CYP2J2 substrate and this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the potassium phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • HLMs or recombinant CYP2J2

    • Aqueous solution of this compound at various concentrations (or vehicle control)

    • Aqueous solution of the CYP2J2 substrate (e.g., astemizole)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis: Determine the rate of metabolite formation in the presence and absence of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plots).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the CYP2J2 inhibition assay.

CYP2J2_Inhibition_Workflow start Start prep Prepare Reagents: - CYP2J2 (HLMs or recombinant) - Substrate (e.g., Astemizole) - this compound - Buffer, NADPH system start->prep incubation_setup Set up Incubation Mixture in 96-well plate: - Buffer - CYP2J2 - this compound (or vehicle) - Substrate prep->incubation_setup pre_incubation Pre-incubate at 37°C for 5-10 min incubation_setup->pre_incubation initiation Initiate Reaction with NADPH Regenerating System pre_incubation->initiation incubation Incubate at 37°C (15-60 min) initiation->incubation termination Terminate Reaction with Ice-cold Acetonitrile (+ Internal Standard) incubation->termination processing Centrifuge to Pellet Protein termination->processing analysis Analyze Supernatant by LC-MS/MS processing->analysis data_analysis Data Analysis: - Quantify metabolite - Calculate IC50 and/or Ki analysis->data_analysis end End data_analysis->end

CYP2J2 Inhibition Assay Workflow

Conclusion

This compound stands out as a valuable research tool for investigating the physiological and pathological roles of CYP2J2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. For drug development professionals, the structural backbone of this compound offers a promising scaffold for the design of novel therapeutics targeting CYP2J2-related pathways in diseases such as cancer and cardiovascular disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

LKY-047: A Potent and Selective Inhibitor of Cytochrome P450 2J2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LKY-047 is a synthetic derivative of decursin, identified as a potent and highly selective inhibitor of Cytochrome P450 2J2 (CYP2J2).[1][2] This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including its inhibitory constant (Ki), mechanism of inhibition, and selectivity. Detailed experimental protocols for determining these parameters and diagrams of associated signaling pathways are presented to support further research and drug development applications.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP2J2 has been characterized using various substrates. The inhibitory constant (Ki) and the mode of inhibition are dependent on the substrate used in the assay.[1][2][3]

SubstrateInhibition TypeInhibitory Constant (Ki)
Astemizole (O-demethylase activity)Competitive0.96 µM[1][2][3]
Terfenadine (hydroxylase activity)Competitive2.61 µM[1][2][3]
Ebastine (hydroxylation)Uncompetitive3.61 µM[1][2][3]

This compound demonstrates high selectivity for CYP2J2. It shows no significant inhibitory effect on other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[1][2]

Experimental Protocols

The determination of the inhibitory constant (Ki) of this compound against CYP2J2 involves in vitro enzyme inhibition assays using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes.

Determination of Ki for CYP2J2-mediated Astemizole O-demethylation

This protocol outlines the general steps to determine the Ki of this compound for the O-demethylation of astemizole catalyzed by CYP2J2.

1. Materials and Reagents:

  • This compound

  • Astemizole

  • Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2J2

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., terfenadine)

  • LC-MS/MS system for metabolite quantification

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2J2), potassium phosphate buffer, and various concentrations of the substrate, astemizole.

  • Add different concentrations of the inhibitor, this compound, to the reaction mixtures. A control group with no inhibitor should be included.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

3. Analytical Method:

  • Quantify the formation of the astemizole metabolite (O-desmethylastemizole) using a validated LC-MS/MS method.

  • Use an appropriate internal standard to ensure accuracy and precision.

4. Data Analysis:

  • Calculate the reaction velocity (rate of metabolite formation) for each substrate and inhibitor concentration.

  • Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics).

  • Generate graphical plots, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]), to determine the type of inhibition and the inhibitory constant (Ki). For competitive inhibition, the lines will intersect on the y-axis, while for uncompetitive inhibition, the lines will be parallel.

Signaling Pathways and Logical Relationships

CYP2J2-Mediated Signaling Pathways

CYP2J2 metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes, including the regulation of inflammation and cardiovascular function. By inhibiting CYP2J2, this compound can modulate these downstream signaling pathways.

CYP2J2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_metabolism Metabolism cluster_downstream Downstream Effects LKY047 This compound CYP2J2 CYP2J2 LKY047->CYP2J2 EETs EETs CYP2J2->EETs AA Arachidonic Acid AA->CYP2J2 Inflammation Inflammation (NF-κB, MAPK) EETs->Inflammation Vasodilation Vasodilation EETs->Vasodilation Anti_apoptosis Anti-apoptosis EETs->Anti_apoptosis

Caption: this compound inhibits CYP2J2, reducing EET production and affecting downstream pathways.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the inhibitory constant (Ki) of this compound.

Ki_Determination_Workflow prep Prepare Reaction Mixtures (Enzyme, Buffer, Substrate, Inhibitor) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate analyze Analyze Metabolite Formation (LC-MS/MS) terminate->analyze calculate Calculate Ki (Enzyme Kinetics) analyze->calculate

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Mechanisms of Inhibition

This compound exhibits different modes of inhibition depending on the CYP2J2 substrate. The following diagrams illustrate the principles of competitive and uncompetitive inhibition.

Competitive Inhibition

Competitive_Inhibition cluster_binding Enzyme Binding E Enzyme (CYP2J2) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate E_plus_S + I Inhibitor (this compound) E_plus_I + P Product ES->P Uncompetitive_Inhibition cluster_binding Enzyme Binding E Enzyme (CYP2J2) ES Enzyme-Substrate Complex E->ES S Substrate E_plus_S + I Inhibitor (this compound) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES_plus_I + ES->ESI P Product ES->P

References

An In-depth Technical Guide to the Selectivity Profile of LKY-047 Against P450 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of LKY-047, a potent and selective inhibitor of the cytochrome P450 2J2 (CYP2J2) isoform. The information is intended for professionals in the fields of pharmacology, drug metabolism, and preclinical drug development to facilitate the use of this compound as a critical tool in reaction phenotyping and drug-drug interaction studies.

Executive Summary

This compound, a derivative of decursin, has been identified as a highly selective, reversible, and competitive inhibitor of CYP2J2.[1][2] It demonstrates minimal to no inhibitory activity against a panel of other major human P450 isoforms, making it an invaluable tool for elucidating the role of CYP2J2 in xenobiotic metabolism.[3][4] This guide summarizes the quantitative inhibitory data, details the typical experimental protocols for assessing its selectivity, and provides visual representations of the experimental workflow.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of P450 isoforms. The data clearly indicates a high degree of selectivity for CYP2J2.

Table 1: IC50 and Ki Values for this compound Inhibition of CYP2J2

SubstrateInhibition ParameterValue (µM)Type of Inhibition
Astemizole O-demethylaseIC501.7[1][2]-
Astemizole O-demethylaseKi0.96[1][2]Competitive[1][2]
Terfenadine hydroxylaseKi2.61[1][2]Competitive[1][2]
Ebastine hydroxylationKi3.61[1][2]Uncompetitive[1][2]

Table 2: Selectivity of this compound Against Other P450 Isoforms

P450 IsoformIC50 (µM)
CYP1A2> 50[3][4]
CYP2A6> 50[3][4]
CYP2B6> 50[3][4]
CYP2C8> 50[3][4]
CYP2C9> 50[3][4]
CYP2C19> 50[3][4]
CYP2D6> 50 (Weakly inhibits at 20 µM)[1][3]
CYP2E1> 50[3][4]
CYP3A> 50[3][4]

At a concentration of 20 µM, this compound was found to inhibit CYP2J2 by 85.3% while only slightly affecting the activities of other tested P450 enzymes.[3] A weak inhibition of CYP2D6 (37.2%) was observed at this high concentration.[1][3] Importantly, pre-incubation of this compound with human liver microsomes and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[3][4]

Experimental Protocols for P450 Inhibition Assays

The following outlines a generalized methodology for determining the inhibitory profile of a compound like this compound against various P450 isoforms.

3.1 Materials and Reagents

  • Human Liver Microsomes (HLMs)

  • Recombinant human P450 enzymes (for specific isoform studies)

  • This compound (test inhibitor)

  • Known P450 isoform-selective inhibitors (positive controls)

  • P450 isoform-specific substrates (e.g., astemizole for CYP2J2, phenacetin for CYP1A2, etc.)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system for analysis

3.2 General Incubation Procedure

  • Preparation: Prepare stock solutions of this compound, substrates, and control inhibitors in an appropriate solvent (e.g., DMSO, methanol).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine potassium phosphate buffer, human liver microsomes, and the test inhibitor (this compound) at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the P450 isoform-specific substrate and an NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.

  • Analysis: Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.

3.3 Data Analysis

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), experiments are conducted with multiple concentrations of both the substrate and the inhibitor. The data is then fitted to various enzyme inhibition models (e.g., Michaelis-Menten with inhibition term) and visualized using plots such as Lineweaver-Burk or Dixon plots.

Visualizations

Diagram 1: Experimental Workflow for P450 Inhibition Assay

G prep Preparation of Reagents (HLMs, this compound, Substrate, NADPH) pre_incubate Pre-incubation (HLMs + this compound) prep->pre_incubate initiate Initiate Reaction (Add Substrate + NADPH) pre_incubate->initiate incubate Incubation (37°C) initiate->incubate terminate Terminate Reaction (Add Quenching Solvent) incubate->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis (Metabolite Quantification) process->analyze data_analysis Data Analysis (IC50 / Ki Determination) analyze->data_analysis

Workflow for determining P450 inhibition.

Diagram 2: this compound's Selective Inhibition of CYP2J2-Mediated Metabolism

G substrate CYP2J2 Substrate (e.g., Astemizole) cyp2j2 CYP2J2 substrate->cyp2j2 Metabolism metabolite Metabolite cyp2j2->metabolite lky047 This compound lky047->cyp2j2 Inhibition other_cyps Other P450s (CYP1A2, 3A4, etc.) lky047->other_cyps No Significant Inhibition other_metabolites Metabolites other_cyps->other_metabolites other_substrates Other P450 Substrates other_substrates->other_cyps Metabolism

Selective inhibition of CYP2J2 by this compound.

Conclusion

The available data robustly supports the characterization of this compound as a potent and highly selective inhibitor of CYP2J2.[3][4] Its utility as a chemical probe in in vitro drug metabolism studies is significant, allowing for the precise determination of CYP2J2's contribution to the metabolism of new chemical entities. Researchers and drug development professionals can confidently employ this compound in reaction phenotyping assays to generate critical data for regulatory submissions and to better predict potential drug-drug interactions involving the CYP2J2 pathway.

References

LKY-047: A Technical Guide to its Competitive Inhibition of CYP2J2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LKY-047, a potent and selective competitive inhibitor of the human cytochrome P450 enzyme CYP2J2. The information presented herein is compiled from published scientific literature to support research and development activities in drug metabolism and pharmacology.

Core Concepts: Competitive Inhibition by this compound

This compound is a derivative of decursin that demonstrates a reversible and competitive mechanism of inhibition against CYP2J2.[1][2][3][4] It acts as a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2][3] Notably, its inhibitory action is not mechanism-based, as pre-incubation with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency.[2][3] In the context of ebastine hydroxylation by CYP2J2, this compound displays an uncompetitive inhibition pattern.[1][2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against CYP2J2

ParameterSubstrateValue (µM)Inhibition Type
IC50-1.7[1]-
KiAstemizole0.96[1][2][3]Competitive
KiTerfenadine2.61[1][2][3]Competitive
KiEbastine3.61[1][2][3]Uncompetitive

Table 2: Selectivity of this compound against other Cytochrome P450 Isoforms

CYP IsoformIC50 (µM)
CYP1A2> 50[2][3]
CYP2A6> 50[2][3]
CYP2B6> 50[2][3]
CYP2C8> 50[2][3]
CYP2C9> 50[2][3]
CYP2C19> 50[2][3]
CYP2D6> 50 (weakly inhibits at 20 µM)[1][2]
CYP2E1> 50[2][3]
CYP3A> 50[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and experimental procedures are provided below to facilitate understanding.

Competitive_Inhibition E CYP2J2 (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (I) S Substrate (e.g., Astemizole) I This compound (Inhibitor) ES->E P Product ES->P k_cat EI->E

Caption: Competitive inhibition of CYP2J2 by this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) PreInc Pre-incubation of HLM, this compound, and Substrate HLM->PreInc LKY047 This compound Stock Solution LKY047->PreInc Substrate Substrate Stock (e.g., Astemizole) Substrate->PreInc NADPH NADPH Generating System StartRxn Initiate Reaction with NADPH NADPH->StartRxn PreInc->StartRxn Incubate Incubate at 37°C StartRxn->Incubate StopRxn Terminate Reaction Incubate->StopRxn SamplePrep Sample Preparation (e.g., Protein Precipitation) StopRxn->SamplePrep LCMS LC-MS/MS Analysis of Metabolite SamplePrep->LCMS DataAnalysis Data Analysis (IC50, Ki determination) LCMS->DataAnalysis

Caption: Experimental workflow for determining CYP2J2 inhibition.

Experimental Protocols

The following are generalized experimental protocols for determining the competitive inhibition of CYP2J2 by this compound, based on standard methodologies in the field. For precise experimental details, consultation of the primary literature is recommended.

Materials and Reagents
  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP2J2 Substrates (e.g., Astemizole, Terfenadine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination and sample preparation

  • Internal standard for LC-MS/MS analysis

IC50 Determination
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: Add the CYP2J2 substrate (e.g., astemizole at a concentration near its Km) to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Inhibition Type and Ki
  • Experimental Setup: Perform a series of experiments similar to the IC50 determination, but with varying concentrations of both the substrate and this compound.

  • Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Graphical Analysis: Generate Lineweaver-Burk or Dixon plots from the data.

    • Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[Substrate]. For competitive inhibition, the lines will intersect on the y-axis.

    • Dixon Plot: A plot of 1/velocity versus [Inhibitor] at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where -[Inhibitor] = Ki.

  • Non-linear Regression Analysis: Fit the velocity data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-type) using specialized software to determine the best-fit model and calculate the Ki value.

Test for Mechanism-Based Inhibition
  • Pre-incubation with NADPH: Pre-incubate HLMs with this compound in the presence of an NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).

  • Dilution and Substrate Addition: After pre-incubation, dilute the mixture to minimize the concentration of this compound and add the substrate to measure the remaining enzyme activity.

  • Analysis: If this compound were a mechanism-based inhibitor, a time- and NADPH-dependent loss of enzyme activity would be observed. The lack of such a decrease confirms that it is not a mechanism-based inhibitor.[2][3]

References

LKY-047: A Technical Guide to its Uncompetitive Inhibition of CYP2J2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the uncompetitive inhibition mechanism of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2). This compound exhibits a substrate-dependent inhibition profile, acting as a competitive inhibitor for certain CYP2J2-mediated reactions while demonstrating uncompetitive inhibition for the hydroxylation of ebastine. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and CYP2J2

Cytochrome P450 2J2 (CYP2J2) is an enzyme primarily expressed in extrahepatic tissues, notably the cardiovascular system and the gastrointestinal tract. It plays a significant role in the metabolism of endogenous substances like arachidonic acid and various xenobiotics, including the antihistamine ebastine.[1]

This compound, a decursin derivative, has been identified as a potent and selective inhibitor of CYP2J2.[2] Its inhibitory mechanism is of particular interest as it varies depending on the substrate being metabolized by CYP2J2. While it competitively inhibits astemizole O-demethylase and terfenadine hydroxylase activities, it acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation.[2][3] This dual mechanism highlights the complexity of drug-enzyme interactions and underscores the importance of detailed mechanistic studies in drug development. This compound's selectivity for CYP2J2 over other major human P450 isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A) makes it a valuable tool for studying the specific functions and metabolic pathways of this enzyme.[2][3]

Uncompetitive Inhibition Mechanism

Uncompetitive inhibition is a form of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product.

A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, indicating that both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased. This is because the inhibitor, by binding to the ES complex, effectively reduces the concentration of the ES complex that can proceed to form the product, thereby lowering Vmax. The decrease in Km, which represents the substrate concentration at half-maximal velocity, is a consequence of Le Châtelier's principle; the depletion of the ES complex by the inhibitor drives the equilibrium of E + S ⇌ ES to the right, increasing the apparent affinity of the enzyme for the substrate.

The following diagram illustrates the uncompetitive inhibition mechanism of this compound on CYP2J2-mediated ebastine hydroxylation.

G E CYP2J2 (E) ES CYP2J2-Ebastine Complex (ES) E->ES k1 S Ebastine (S) ES->E k-1 P Hydroxyebastine (P) ES->P kcat ESI CYP2J2-Ebastine-LKY-047 Complex (ESI) ES->ESI + this compound (I) I This compound (I) ESI->ES

Uncompetitive inhibition of CYP2J2 by this compound.

Quantitative Data

The inhibitory potency of this compound against CYP2J2 has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound's interaction with CYP2J2.

Table 1: Inhibition of CYP2J2 by this compound

SubstrateInhibition TypeKi (µM)Reference
EbastineUncompetitive3.61[2][3]
AstemizoleCompetitive0.96[2][3]
TerfenadineCompetitive2.61[2][3]

Table 2: Selectivity of this compound

P450 IsoformIC50 (µM)Reference
CYP1A2> 50[2][3]
CYP2A6> 50[2][3]
CYP2B6> 50[2][3]
CYP2C8> 50[2][3]
CYP2C9> 50[2][3]
CYP2C19> 50[2][3]
CYP2D6> 50[2][3]
CYP2E1> 50[2][3]
CYP3A> 50[2][3]

Experimental Protocols

The determination of the uncompetitive inhibition of CYP2J2-mediated ebastine hydroxylation by this compound involves in vitro assays using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes. The general workflow for such an experiment is outlined below.

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Analysis cluster_data Data Analysis P1 Prepare Reagents: - this compound solutions - Ebastine solutions - NADPH generating system - Human Liver Microsomes (HLMs) or recombinant CYP2J2 I1 Pre-incubate HLMs/CYP2J2 with varying concentrations of Ebastine and this compound at 37°C P1->I1 I2 Initiate reaction by adding NADPH generating system I1->I2 I3 Incubate for a defined period (e.g., 2-5 minutes) at 37°C I2->I3 Q1 Terminate reaction with ice-cold acetonitrile I3->Q1 A1 Centrifuge to precipitate proteins Q1->A1 A2 Analyze supernatant by LC-MS/MS to quantify hydroxyebastine A1->A2 D1 Determine reaction velocities A2->D1 D2 Construct Lineweaver-Burk plot D1->D2 D3 Determine Ki value D2->D3

Workflow for CYP2J2 inhibition assay.
Materials and Reagents

  • This compound: Synthesized as a decursin derivative.[2][3]

  • Ebastine: Commercially available.

  • Human Liver Microsomes (HLMs) or recombinant human CYP2J2: Commercially available.

  • NADPH generating system: Typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4]

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[5]

  • Acetonitrile (ice-cold): For reaction quenching.[5]

  • Internal Standard: For LC-MS/MS analysis (e.g., terfenadine).[5]

Assay Procedure for Uncompetitive Inhibition
  • Preparation of Reaction Mixtures:

    • In microcentrifuge tubes, prepare reaction mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.1 mg/mL) or recombinant CYP2J2 (e.g., 1 nM), and varying concentrations of ebastine (e.g., 0.2 to 5 µM).[4][6]

    • Add varying concentrations of this compound to the respective tubes. A vehicle control (without this compound) should be included.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.[5]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH generating system to each tube.

  • Incubation:

    • Incubate the reactions at 37°C for a specific duration, ensuring the reaction is in the linear range (e.g., 2 to 5 minutes).[4]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.[5] This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to HPLC vials for analysis.

    • Quantify the formation of hydroxyebastine using a validated LC-MS/MS method. An internal standard should be used to ensure accuracy.

Data Analysis
  • Calculate Reaction Velocities: Determine the rate of hydroxyebastine formation for each concentration of substrate and inhibitor.

  • Construct Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Determine Inhibition Type and Ki: For uncompetitive inhibition, the lines on the Lineweaver-Burk plot will be parallel. The inhibition constant (Ki) can be determined from secondary plots of the y-intercepts versus the inhibitor concentration.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CYP2J2 in drug metabolism and physiology. Its unique substrate-dependent inhibition profile, particularly its uncompetitive inhibition of ebastine hydroxylation, provides a compelling case study for the complexities of enzyme kinetics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the interactions of this compound with CYP2J2 and to leverage this selective inhibitor in their studies. The high selectivity of this compound also makes it a promising candidate for use in reaction phenotyping assays to delineate the contribution of CYP2J2 to the metabolism of new chemical entities.[2][3]

References

LKY-047: A Non-Mechanism-Based Inhibitor for Selective CYP2J2 Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LKY-047, a decursin derivative chemically identified as (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, has emerged as a potent and selective tool for the investigation of cytochrome P450 2J2 (CYP2J2).[1][2] Extensive in vitro studies have characterized this compound as a non-mechanism-based inhibitor, distinguishing it from time-dependent inhibitors that can lead to irreversible enzyme inactivation.[1][2] Its high selectivity for CYP2J2 over other major human P450 isoforms makes it an invaluable probe for reaction phenotyping and for elucidating the specific role of CYP2J2 in drug metabolism and various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including its quantitative inhibition data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and selectivity.

Quantitative Inhibition Data

The inhibitory profile of this compound against CYP2J2 has been thoroughly characterized using various probe substrates. The compound exhibits different modes of inhibition depending on the substrate used, highlighting the complexity of enzyme-inhibitor interactions. The key quantitative data are summarized in the tables below for clarity and ease of comparison.

Inhibition Constants (Ki) for CYP2J2
SubstrateCYP2J2-mediated ReactionInhibition TypeKi (μM)
AstemizoleO-demethylaseCompetitive0.96
TerfenadineHydroxylaseCompetitive2.61
EbastineHydroxylationUncompetitive3.61

Table 1: Inhibition constants (Ki) of this compound for various CYP2J2-mediated reactions. Data sourced from in vitro studies using human liver microsomes.[1][2]

Half-Maximal Inhibitory Concentration (IC50) and Selectivity
CYP IsoformIC50 (μM)Notes
CYP2J2 1.7 Potent inhibition.
CYP1A2> 50No significant inhibition.
CYP2A6> 50No significant inhibition.
CYP2B6> 50No significant inhibition.
CYP2C8> 50No significant inhibition.
CYP2C9> 50No significant inhibition.
CYP2C19> 50No significant inhibition.
CYP2D6> 50Weakly inhibited (37.2%) at 20 µM concentration.
CYP2E1> 50No significant inhibition.
CYP3A> 50No significant inhibition.

Table 2: IC50 value of this compound for CYP2J2 and its selectivity against other major human P450 isoforms. The high IC50 values for other isoforms demonstrate the high selectivity of this compound for CYP2J2.[1][2]

Mechanism of Action: Non-Mechanism-Based Inhibition

A key characteristic of this compound is its nature as a non-mechanism-based inhibitor. This was determined by pre-incubating the compound with human liver microsomes (HLMs) in the presence of NADPH.[1][2] The lack of change in its inhibitory potency after pre-incubation indicates that this compound does not require metabolic activation to exert its inhibitory effect and does not form a stable, inactive complex with the enzyme over time.[1][2] This reversible inhibition is a desirable trait for a chemical probe, as its effects can be readily reversed upon its removal.

Experimental Protocols

The following are representative protocols for the characterization of this compound as a CYP2J2 inhibitor, based on standard methodologies for in vitro drug metabolism studies.

Protocol 1: Determination of IC50 for CYP2J2

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP2J2 activity.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • CYP2J2 probe substrate (e.g., Astemizole)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of this compound in the incubation buffer.

  • In a 96-well plate, add HLMs, the NADPH regenerating system, and the this compound dilutions.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP2J2 probe substrate (Astemizole).

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the metabolite (e.g., O-desmethylastemizole) using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to a vehicle control (containing no inhibitor).

  • Determine the IC50 value by fitting the concentration-inhibition data to a suitable sigmoidal dose-response curve.

Protocol 2: Determination of Inhibition Type and Ki

Objective: To determine the mode of inhibition (e.g., competitive, uncompetitive) and the inhibition constant (Ki).

Procedure:

  • Follow the general procedure for the IC50 determination (Protocol 1).

  • Perform the incubations with a matrix of varying concentrations of both the substrate (e.g., Astemizole) and the inhibitor (this compound).

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models.

  • The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged. In uncompetitive inhibition, both Vmax and Km decrease proportionally.

  • Calculate the Ki value from the fitted model.

Protocol 3: Assessment of Mechanism-Based Inhibition

Objective: To determine if this compound is a time-dependent (mechanism-based) inhibitor.

Procedure:

  • Design two sets of incubations: one with a pre-incubation step in the presence of NADPH and one without.

  • For the pre-incubation set: a. Incubate HLMs with this compound and the NADPH regenerating system at 37°C for a range of time points (e.g., 0, 5, 15, 30 minutes). b. After the pre-incubation, add the probe substrate to initiate the reaction.

  • For the no pre-incubation set: a. Incubate HLMs with this compound. b. Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Terminate and analyze all reactions as described in Protocol 1.

  • Compare the IC50 values obtained with and without pre-incubation. A significant decrease in the IC50 value after pre-incubation with NADPH would suggest mechanism-based inhibition. For this compound, no significant change was observed.[1][2]

Visualizations

The following diagrams illustrate the mechanism of inhibition and the selectivity profile of this compound.

G cluster_competitive Competitive Inhibition (e.g., with Astemizole) cluster_uncompetitive Uncompetitive Inhibition (e.g., with Ebastine) E CYP2J2 (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I This compound (I) ES->E P Product (P) ES->P EI->E E2 CYP2J2 (E) ES2 ES Complex E2->ES2 + S S2 Substrate (S) I2 This compound (I) ES2->E2 ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 ESI2->ES2

Figure 1: Mechanisms of CYP2J2 Inhibition by this compound.

G cluster_inhibited Inhibited cluster_not_inhibited Not Significantly Inhibited (IC50 > 50 μM) LKY047 This compound CYP2J2 CYP2J2 LKY047->CYP2J2 Potent & Selective Inhibition CYP1A2 CYP1A2 LKY047->CYP1A2 CYP2A6 CYP2A6 LKY047->CYP2A6 CYP2B6 CYP2B6 LKY047->CYP2B6 CYP2C8 CYP2C8 LKY047->CYP2C8 CYP2C9 CYP2C9 LKY047->CYP2C9 CYP2C19 CYP2C19 LKY047->CYP2C19 CYP2D6 CYP2D6 LKY047->CYP2D6 Weak inhibition at high concentration CYP2E1 CYP2E1 LKY047->CYP2E1 CYP3A CYP3A LKY047->CYP3A

References

The Role of CYP2J2 in Drug Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2J2 (CYP2J2) is a crucial enzyme in the metabolism of both endogenous and exogenous compounds. Predominantly expressed in extrahepatic tissues, particularly the heart and cardiovascular system, CYP2J2 plays a significant role in the biotransformation of a structurally diverse range of drugs.[1][2][3] Its unique tissue distribution and substrate specificity make it a critical consideration in drug development, especially concerning cardiovascular safety and the metabolism of drugs within specific tissues.[4] This guide provides a comprehensive technical overview of the role of CYP2J2 in drug metabolism, including its substrates, inhibitors, and the experimental methodologies used to study its function.

Data Presentation: Quantitative Insights into CYP2J2-Drug Interactions

Understanding the kinetics of CYP2J2-mediated drug metabolism is paramount for predicting potential drug-drug interactions and assessing the clinical relevance of this metabolic pathway. The following tables summarize key quantitative data for known CYP2J2 substrates and inhibitors.

Table 1: Kinetic Parameters of Selected CYP2J2 Substrates

SubstrateMetabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP2J2)Source
TerfenadineHydroxylation1.5 - 1.556.0 - 29.4[5]
AstemizoleO-demethylation5.22-[5]
Arachidonic AcidEpoxidation-65[3]
Amiodarone4-hydroxylation--[6]
EbastineHydroxylation--[7]
Albendazole---[7]
RivaroxabanHydroxylation--[7]
Vorapaxar---[7]
STS-135Hydroxylation11.2417.24[8]

Table 2: Inhibition Constants of Selected CYP2J2 Inhibitors

InhibitorProbe SubstrateInhibition TypeKi (µM)IC50 (µM)Source
DanazolAstemizole O-demethylationCompetitive0.020.019[6]
DanazolTerfenadine hydroxylation--0.077[6]
TerfenadineLuciferin-2J2/4F12 metabolismCompetitive-0.3[9]
DoxorubicinArachidonic Acid metabolism-3.115.48[7]
ApatinibAstemizole O-demethylationCompetitive0.0093-[10]
MotesanibAstemizole O-demethylationCompetitive0.0154-[10]
VatalanibAstemizole O-demethylationCompetitive0.065-[10]
PiperineBnXPI fluorescence--0.44[11]
LKY-047Astemizole O-demethylationCompetitive0.96>50 (other CYPs)[12]
This compoundTerfenadine hydroxylationCompetitive2.61>50 (other CYPs)[12]
This compoundEbastine hydroxylationUncompetitive3.61>50 (other CYPs)[12]

Signaling Pathways and Metabolic Workflows

Arachidonic Acid Metabolism and Downstream Signaling

CYP2J2 is a primary enzyme responsible for the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs).[13][14] These EETs are potent signaling molecules involved in various physiological processes, particularly in the cardiovascular system, including vasodilation and anti-inflammatory responses.[1][4]

cluster_0 CYP2J2-Mediated Arachidonic Acid Metabolism cluster_1 Downstream Signaling of EETs Arachidonic_Acid Arachidonic Acid (AA) CYP2J2 CYP2J2 Arachidonic_Acid->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) CYP2J2->EETs Epoxidation sEH soluble Epoxide Hydrolase (sEH) EETs->sEH GPCR G-protein Coupled Receptors (GPCRs) EETs->GPCR MAPK MAPK Pathway (p38, ERK) EETs->MAPK PI3K PI3K/Akt Pathway EETs->PI3K DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiovascular_Effects Cardiovascular Effects (Vasodilation, Anti-inflammation, etc.) PKA->Cardiovascular_Effects MAPK->Cardiovascular_Effects PI3K->Cardiovascular_Effects cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Inhibition Studies cluster_2 Phase 3: Recombinant Enzyme Confirmation cluster_3 Data Analysis & Conclusion start Test Compound incubation1 Incubate with Human Liver Microsomes (HLM) + NADPH start->incubation1 analysis1 LC-MS/MS Analysis of Metabolite Formation incubation1->analysis1 incubation2 Incubate with HLM + NADPH + Selective CYP Inhibitors analysis1->incubation2 analysis2 Quantify Inhibition of Metabolite Formation incubation2->analysis2 incubation3 Incubate with Recombinant CYP2J2 + NADPH analysis2->incubation3 analysis3 Confirm Metabolite Formation incubation3->analysis3 conclusion Determine Contribution of CYP2J2 to Overall Metabolism analysis3->conclusion

References

LKY-047: A Potent and Selective Inhibitor of CYP2J2-Mediated Terfenadine Hydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LKY-047, a decursin derivative, and its specific inhibitory effects on the hydroxylation of terfenadine. This compound has been identified as a potent and selective competitive inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of several drugs, including the antihistamine terfenadine. This document consolidates available quantitative data, details experimental methodologies for assessing this inhibition, and presents visual representations of the metabolic pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound as a tool for studying CYP2J2-mediated drug metabolism.

Introduction to Terfenadine Metabolism

Terfenadine, a second-generation antihistamine, undergoes extensive metabolism primarily in the liver. The major metabolic pathways involve N-dealkylation and hydroxylation, reactions predominantly catalyzed by cytochrome P450 enzymes. While CYP3A4 is the principal enzyme responsible for the overall metabolism of terfenadine, including the formation of its active metabolite, fexofenadine, other P450 isoforms, such as CYP2J2 and CYP2D6, also contribute to its biotransformation.[1][2][3] Specifically, CYP2J2 has been shown to mediate the hydroxylation of terfenadine.[4][5][6] Understanding the specific roles of these enzymes is crucial for predicting and avoiding potential drug-drug interactions.

This compound: A Selective CYP2J2 Inhibitor

This compound, a derivative of decursin, has emerged as a potent and selective inhibitor of CYP2J2.[4][5][7] Its high selectivity makes it a valuable chemical probe for investigating the role of CYP2J2 in drug metabolism and for reaction phenotyping studies.[4][5]

Mechanism of Action

Studies have demonstrated that this compound acts as a reversible competitive inhibitor of CYP2J2-mediated terfenadine hydroxylase activity.[4][5][7] This means that this compound and terfenadine compete for the same active site on the CYP2J2 enzyme. Pre-incubation of this compound with human liver microsomes (HLMs) and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[4][5]

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on terfenadine hydroxylation has been quantified through various in vitro studies. The key parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound on CYP2J2-Mediated Terfenadine Hydroxylation

ParameterValue (µM)DescriptionReference
IC501.7The concentration of this compound required to inhibit 50% of CYP2J2 activity.[7]
Ki2.61The inhibition constant, representing the binding affinity of this compound to CYP2J2 in a competitive manner for terfenadine hydroxylation.[4][5][7]

Table 2: Selectivity of this compound Across Human P450 Isoforms

P450 IsoformInhibition by this compoundReference
CYP1A2Inactive (IC50 > 50 µM)[4][5][7]
CYP2A6Inactive (IC50 > 50 µM)[4][5]
CYP2B6Inactive (IC50 > 50 µM)[4][5][7]
CYP2C8Inactive (IC50 > 50 µM)[4][5][7]
CYP2C9Inactive (IC50 > 50 µM)[4][5][7]
CYP2C19Inactive (IC50 > 50 µM)[4][5][7]
CYP2D6Weakly inhibits (37.2% at 20 µM)[4][7]
CYP2E1Inactive (IC50 > 50 µM)[4][5][7]
CYP3AInactive (IC50 > 50 µM)[4][5][7]

At a concentration of 20 µM, this compound was found to inhibit CYP2J2 by 85.3% while only slightly affecting the activities of other tested P450s.[4][7]

Experimental Protocols

The following section details the typical methodologies employed to evaluate the inhibitory effect of this compound on terfenadine hydroxylation.

Materials
  • Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP2J2.

  • Substrate: Terfenadine.

  • Inhibitor: this compound (a decursin derivative).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Analytical Standard: Hydroxyterfenadine.

Incubation Conditions
  • A typical incubation mixture contains the enzyme source (HLMs or recombinant CYP2J2), potassium phosphate buffer, terfenadine (at a concentration near its Km for CYP2J2), and varying concentrations of this compound.

  • The reaction is pre-incubated at 37°C for a short period (e.g., 5 minutes) before the addition of the NADPH regenerating system to initiate the metabolic reaction.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • The reaction is terminated by the addition of a quenching solvent, such as ice-cold acetonitrile or methanol, which also serves to precipitate proteins.

Sample Analysis
  • Following termination, the samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and analyzed for the formation of the hydroxyterfenadine metabolite.

  • Quantification is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis
  • IC50 Determination: The concentration of this compound that causes 50% inhibition of terfenadine hydroxylation is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, experiments are conducted with multiple substrate and inhibitor concentrations. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. Dixon or Lineweaver-Burk plots can also be used for graphical determination of the inhibition type and Ki.

Visualizations

Metabolic Pathway of Terfenadine

Terfenadine_Metabolism Terfenadine Terfenadine Hydroxyterfenadine Hydroxyterfenadine Terfenadine->Hydroxyterfenadine CYP2J2 (Hydroxylation) Azacyclonol Azacyclonol Terfenadine->Azacyclonol CYP3A4 Terfenadine_Alcohol Terfenadine Alcohol Terfenadine->Terfenadine_Alcohol CYP3A4 Terfenadine_Alcohol->Azacyclonol CYP3A4 Terfenadine_Acid Terfenadine Acid Terfenadine_Alcohol->Terfenadine_Acid CYP3A4

Caption: Metabolic pathways of terfenadine.

Experimental Workflow for Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture: - Human Liver Microsomes/rCYP2J2 - Buffer (pH 7.4) - Terfenadine - this compound (Varying Conc.) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: - IC50 Determination - Ki Determination G->H

Caption: Workflow for assessing this compound's inhibition of terfenadine hydroxylation.

Mechanism of Competitive Inhibition

Competitive_Inhibition E CYP2J2 (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Terfenadine (Substrate) I This compound (Inhibitor) P Hydroxyterfenadine (Product) ES->P k_cat

Caption: Competitive inhibition of CYP2J2 by this compound.

Conclusion

This compound is a valuable research tool characterized as a potent, selective, and competitive inhibitor of CYP2J2. Its specific action against CYP2J2-mediated terfenadine hydroxylation, with minimal effects on other major P450 enzymes, allows for precise investigation of CYP2J2's contribution to drug metabolism. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately leading to a better understanding of drug interactions and metabolism.

References

Technical Guide: LKY-047 as a Selective Inhibitor of Astemizole O-demethylase (CYP2J2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of LKY-047 against astemizole O-demethylase, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2J2. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support further research and development in this area.

Executive Summary

This compound has been identified as a potent and highly selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] It demonstrates strong competitive inhibition of CYP2J2-mediated astemizole O-demethylase activity.[1][2][3] This selectivity is highlighted by its minimal impact on other major human P450 isoforms, making it a valuable tool for in vitro studies of CYP2J2-mediated drug metabolism.[1][2] This guide summarizes the key quantitative metrics of this inhibition, outlines the experimental protocols for its characterization, and provides visual diagrams to illustrate the underlying biochemical processes and experimental designs.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP2J2 has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The data presented below is collated from in vitro studies using human liver microsomes (HLMs) and recombinant human CYP2J2.

Table 1: Inhibitory Potency of this compound against CYP2J2-Mediated Metabolism
SubstrateMetabolic ReactionEnzyme SourceInhibition TypeKi (μM)IC50 (μM)
AstemizoleO-demethylationHuman Liver MicrosomesCompetitive0.961.7
TerfenadineHydroxylationHuman Liver MicrosomesCompetitive2.61-
EbastineHydroxylationHuman Liver MicrosomesUncompetitive3.61-

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Selectivity of this compound against Other Human Cytochrome P450 Isoforms
CYP IsoformIC50 (μM)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50 (weakly inhibits at 20 µM)[1][4]
CYP2E1> 50
CYP3A> 50

Data indicates high selectivity of this compound for CYP2J2.[1][2][3]

Signaling Pathways and Experimental Workflows

Astemizole Metabolism and Inhibition by this compound

The O-demethylation of astemizole is a key metabolic pathway catalyzed by CYP2J2. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (astemizole) from being metabolized.

cluster_0 CYP2J2 Catalytic Cycle cluster_1 Inhibition Astemizole Astemizole (Substrate) CYP2J2 CYP2J2 (Enzyme) Astemizole->CYP2J2 Binds to active site Metabolite O-desmethylastemizole (Metabolite) CYP2J2->Metabolite O-demethylation Inhibited_Complex CYP2J2-LKY-047 Complex (Inactive) LKY047 This compound (Competitive Inhibitor) LKY047->CYP2J2 Competes for active site

Fig. 1: Competitive inhibition of astemizole O-demethylation by this compound.
Experimental Workflow for CYP2J2 Inhibition Assay

The general workflow for determining the inhibitory potential of this compound on astemizole O-demethylation involves incubation of the enzyme source with the substrate and inhibitor, followed by analysis of metabolite formation.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes or Recombinant CYP2J2 Preincubation Pre-incubate HLM/CYP2J2, Astemizole, this compound, Buffer at 37°C HLM->Preincubation Astemizole_sol Astemizole Solution Astemizole_sol->Preincubation LKY047_sol This compound Solution LKY047_sol->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH_sol NADPH Solution Reaction_start Initiate reaction with NADPH NADPH_sol->Reaction_start Preincubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Quench Stop reaction (e.g., with cold acetonitrile) Incubation->Quench Centrifugation Centrifuge to pellet protein Quench->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant LCMS HPLC-MS/MS Analysis Supernatant->LCMS Data_analysis Quantify O-desmethylastemizole and determine Ki/IC50 LCMS->Data_analysis

Fig. 2: General experimental workflow for assessing CYP2J2 inhibition.

Experimental Protocols

The following are representative protocols for conducting an in vitro inhibition study of this compound on astemizole O-demethylation, based on published methodologies.[6]

Materials and Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2J2 expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: Astemizole

  • Inhibitor: this compound

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., a structurally similar compound not present in the reaction).

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

Incubation Procedure
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), the enzyme source (e.g., 0.2 mg/mL HLM protein or a specific concentration of recombinant CYP2J2), and various concentrations of this compound.

  • Pre-incubation with Substrate: Add astemizole to the incubation mixtures at various concentrations (typically bracketing the Km value for astemizole O-demethylation by CYP2J2, which is approximately 0.65 μM).[7] Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to HPLC vials for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate for analytical HPLC.

    • Injection Volume: A small volume of the supernatant (e.g., 5-10 µL).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Astemizole: Monitor a specific precursor-to-product ion transition.

      • O-desmethylastemizole: Monitor a specific precursor-to-product ion transition.

      • Internal Standard: Monitor a specific precursor-to-product ion transition.

  • Quantification: Generate a standard curve using known concentrations of O-desmethylastemizole. Quantify the amount of metabolite formed in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Data Analysis
  • IC50 Determination: Plot the percentage of inhibition of astemizole O-demethylase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination and Inhibition Type: To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with multiple concentrations of both the substrate (astemizole) and the inhibitor (this compound). Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to different inhibition models (e.g., competitive, non-competitive, uncompetitive).

Conclusion

This compound is a valuable research tool for investigating the role of CYP2J2 in drug metabolism. Its high potency and selectivity for inhibiting astemizole O-demethylase, a marker reaction for CYP2J2 activity, allow for precise in vitro characterization of this enzyme's function. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to design and interpret studies involving CYP2J2 inhibition.

References

LKY-047: A Technical Guide to a Potent and Selective CYP2J2 Inhibitor for Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LKY-047 is a synthetic derivative of decursin, identified as a potent and highly selective, reversible inhibitor of Cytochrome P450 2J2 (CYP2J2). This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an exploration of its therapeutic potential based on the physiological and pathophysiological roles of its target, CYP2J2. The information presented herein is intended to guide researchers and drug development professionals in leveraging this compound as a chemical probe to investigate CYP2J2 biology and as a potential starting point for novel therapeutic strategies.

Introduction to this compound and its Target, CYP2J2

This compound is a novel small molecule that has demonstrated significant potency and selectivity as an inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme primarily expressed in extrahepatic tissues, most notably the heart, as well as in various cancer cells. CYP2J2 plays a crucial role in the metabolism of endogenous polyunsaturated fatty acids, particularly arachidonic acid, leading to the formation of signaling molecules known as epoxyeicosatrienoic acids (EETs). These EETs are involved in a wide array of physiological processes, including the regulation of vascular tone, inflammation, and cell survival.

Given the overexpression of CYP2J2 in numerous human tumors and its complex role in cardiovascular and inflammatory conditions, highly selective inhibitors like this compound are invaluable tools for elucidating its function and for exploring its potential as a therapeutic target.

Mechanism of Action

This compound functions as a reversible inhibitor of CYP2J2. Its inhibitory profile is substrate-dependent, exhibiting both competitive and uncompetitive inhibition mechanisms against different CYP2J2-mediated reactions. This dual mechanism suggests that this compound can interfere with both substrate binding and the catalytic process of the enzyme.

dot

cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition CYP2J2_C CYP2J2 (Active Site) Product_C Product CYP2J2_C->Product_C Metabolizes Inactive_Complex_C CYP2J2-LKY-047 Complex (Inactive) Substrate_C Substrate (e.g., Astemizole) Substrate_C->CYP2J2_C Binds to active site LKY047_C This compound LKY047_C->CYP2J2_C Competes for active site CYP2J2_U CYP2J2 ES_Complex_U CYP2J2-Substrate Complex Substrate_U Substrate (e.g., Ebastine) Substrate_U->CYP2J2_U Product_U Product ES_Complex_U->Product_U Metabolizes Inactive_Complex_U CYP2J2-Substrate-LKY-047 Complex (Inactive) LKY047_U This compound LKY047_U->ES_Complex_U Binds to ES complex

Caption: Mechanism of this compound Inhibition on CYP2J2.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against CYP2J2

CYP2J2-mediated ReactionSubstrateType of InhibitionKi (μM)IC50 (μM)
O-demethylase activityAstemizoleCompetitive0.961.7
Hydroxylase activityTerfenadineCompetitive2.61-
HydroxylationEbastineUncompetitive3.61-

Table 2: Selectivity of this compound against other Human P450 Isoforms

P450 IsoformIC50 (μM)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50
CYP2E1> 50
CYP3A> 50

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

CYP2J2 Inhibition Assay using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for determining the IC50 of this compound for CYP2J2-mediated metabolism of a probe substrate, such as astemizole.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - this compound serial dilutions - Human Liver Microsomes (HLMs) - CYP2J2 substrate (e.g., Astemizole) - NADPH regenerating system - Quenching solution (e.g., Acetonitrile) mix Combine in microplate: - HLMs - this compound (or vehicle) - Buffer reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add Substrate preincubate->add_substrate initiate Initiate reaction with NADPH regenerating system add_substrate->initiate incubate Incubate at 37°C initiate->incubate quench Stop reaction with quenching solution incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS for metabolite quantification centrifuge->analyze calculate Calculate % inhibition and IC50 value analyze->calculate

Caption: Experimental Workflow for CYP2J2 Inhibition Assay.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • CYP2J2 probe substrate (e.g., Astemizole)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare the probe substrate stock solution.

    • Thaw the HLMs on ice.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer, HLM suspension, and the various concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

    • Add the CYP2J2 probe substrate to the wells.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Determination of Inhibition Type and Ki

To determine the mechanism of inhibition (competitive, uncompetitive, etc.) and the inhibition constant (Ki), the assay described in 4.1 is modified by varying the concentrations of both the inhibitor (this compound) and the substrate.

Procedure:

  • Follow the incubation procedure as described in 4.1.

  • Set up a matrix of incubations with multiple concentrations of this compound and multiple concentrations of the CYP2J2 substrate, typically spanning below and above its Km value.

  • Measure the reaction velocity (rate of metabolite formation) for each combination of inhibitor and substrate concentrations.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for different inhibition models. This analysis will reveal the type of inhibition and allow for the calculation of the Ki value.

Therapeutic Potential of this compound

The therapeutic utility of a selective CYP2J2 inhibitor like this compound is predicated on the role of CYP2J2 in various disease states.

Oncology

CYP2J2 is overexpressed in a variety of human cancers, including breast, lung, and hepatocellular carcinomas.[1] Its expression has been associated with increased tumor cell proliferation, survival, and metastasis. The pro-tumorigenic effects of CYP2J2 are thought to be mediated by its products, the EETs, which can activate pro-survival signaling pathways such as PI3K/Akt and MAPK. Therefore, selective inhibition of CYP2J2 with this compound presents a promising therapeutic strategy for certain cancers. By reducing the levels of EETs, this compound could potentially inhibit tumor growth and enhance the efficacy of other anti-cancer agents.

Cardiovascular Disease

The role of CYP2J2 in cardiovascular disease is more nuanced. The EETs produced by CYP2J2 generally have cardioprotective effects, including vasodilation, anti-inflammatory properties, and protection against ischemia-reperfusion injury.[2] This would suggest that inhibiting CYP2J2 could be detrimental in the context of cardiovascular health. However, some studies have linked a genetic polymorphism in the CYP2J2 gene that leads to decreased expression with an increased risk of coronary artery disease.[3][4] This area requires further investigation, and the use of a selective inhibitor like this compound can help to dissect the precise role of CYP2J2 in different cardiovascular pathologies.

Inflammation

CYP2J2 and its EET metabolites are generally considered to have anti-inflammatory properties.[2][5] They can reduce the expression of pro-inflammatory cytokines and adhesion molecules. Consequently, inhibition of CYP2J2 could potentially lead to an exacerbation of inflammatory responses. However, in specific inflammatory contexts where CYP2J2-mediated metabolism of other signaling lipids might contribute to pathology, its inhibition could be beneficial. The precise therapeutic potential of this compound in inflammatory diseases will depend on the specific condition and the balance of pro- and anti-inflammatory lipid mediators.

Conclusion

This compound is a potent and selective inhibitor of CYP2J2, making it an invaluable research tool for elucidating the multifaceted roles of this enzyme in health and disease. Its demonstrated inhibitory effects in the low micromolar range and high selectivity over other CYP450 isoforms underscore its utility. The potential therapeutic applications of this compound, particularly in oncology, are significant and warrant further preclinical investigation. This technical guide provides a comprehensive foundation for researchers and drug developers to explore the therapeutic potential of this compound and the broader implications of CYP2J2 inhibition.

References

LKY-047: A Technical Guide for the Investigation of CYP2J2 Polymorphisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LKY-047, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound as a tool for studying CYP2J2 polymorphisms and their functional consequences. This document details the biochemical properties of this compound, comprehensive experimental protocols for its use in in-vitro inhibition studies, and its application in characterizing the enzymatic activity of various CYP2J2 genetic variants. Furthermore, it elucidates the key signaling pathways modulated by CYP2J2, providing a framework for understanding the physiological and pathological implications of altered CYP2J2 function.

Introduction to CYP2J2 and the Significance of this compound

Cytochrome P450 2J2 (CYP2J2) is a crucial enzyme primarily expressed in extrahepatic tissues, with a significant presence in the cardiovascular system, gastrointestinal tract, and kidneys.[1][2] It plays a vital role in the metabolism of endogenous signaling molecules, most notably arachidonic acid, converting it to cardioprotective epoxyeicosatrienoic acids (EETs).[1][3] CYP2J2 is also involved in the metabolism of a range of xenobiotics, including several clinically important drugs.[2][4]

Genetic polymorphisms in the CYP2J2 gene can lead to variations in enzyme activity, potentially impacting an individual's susceptibility to cardiovascular diseases and their response to certain medications.[2][5] The study of these polymorphisms is therefore critical for advancing personalized medicine.

This compound, a decursin derivative, has emerged as a valuable pharmacological tool for investigating CYP2J2. It is a potent, selective, and reversible inhibitor of CYP2J2, exhibiting minimal off-target effects on other major human P450 isoforms.[6][7][8] This high selectivity makes this compound an ideal probe for delineating the specific contributions of CYP2J2 in complex biological systems and for characterizing the functional impact of its genetic variants.

Biochemical Profile of this compound

This compound acts as a competitive or uncompetitive inhibitor of CYP2J2, depending on the substrate used.[6] Its inhibitory potency has been well-characterized against various CYP2J2-mediated reactions.

Table 1: Inhibitory Potency of this compound against Human CYP2J2

SubstrateReactionInhibition TypeIC50 (μM)Ki (μM)Reference(s)
AstemizoleO-demethylationCompetitive1.70.96[6][7]
TerfenadineHydroxylationCompetitive-2.61[6][7]
EbastineHydroxylationUncompetitive-3.61[6][7]

Table 2: Selectivity of this compound against Other Human P450 Isoforms

CYP IsoformInhibitionReference(s)
CYP1A2Inactive (IC50 > 50 μM)[6][7]
CYP2A6Inactive (IC50 > 50 μM)[6][7]
CYP2B6Inactive (IC50 > 50 μM)[6][7]
CYP2C8Inactive (IC50 > 50 μM)[6][7]
CYP2C9Inactive (IC50 > 50 μM)[6][7]
CYP2C19Inactive (IC50 > 50 μM)[6][7]
CYP2D6Weak inhibition at high concentrations[6]
CYP2E1Inactive (IC50 > 50 μM)[6][7]
CYP3AInactive (IC50 > 50 μM)[6][7]

Experimental Protocols

In Vitro CYP2J2 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against CYP2J2-mediated metabolism of a probe substrate.

Materials:

  • Recombinant human CYP2J2 supersomes

  • CYP2J2 probe substrate (e.g., Astemizole)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-incubate a mixture of recombinant CYP2J2, the probe substrate (at a concentration close to its Km), and varying concentrations of this compound in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined linear time (e.g., 10-30 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Characterization of CYP2J2 Polymorphisms using this compound

This protocol describes a workflow for expressing CYP2J2 variants and assessing their enzymatic activity and inhibition by this compound.

Workflow:

  • Site-Directed Mutagenesis: Introduce the desired polymorphism into the wild-type CYP2J2 cDNA using standard molecular biology techniques.

  • Heterologous Expression: Express the wild-type and variant CYP2J2 proteins in a suitable system, such as E. coli, yeast (e.g., Saccharomyces cerevisiae), or insect cells (e.g., Sf9).

  • Microsome Preparation: Prepare microsomes containing the expressed CYP2J2 enzymes.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the metabolism of a CYP2J2-specific probe substrate (e.g., astemizole or terfenadine) by both the wild-type and variant enzymes. This is achieved by measuring the rate of metabolite formation at various substrate concentrations.

  • Inhibition Studies: Perform IC50 determination assays as described in Protocol 3.1 for both the wild-type and variant enzymes using this compound.

  • Data Analysis: Compare the kinetic parameters and the IC50 values of this compound between the wild-type and polymorphic variants. A significant change in Km, Vmax, or IC50 would indicate a functional alteration due to the polymorphism.

Signaling Pathways Modulated by CYP2J2

CYP2J2's primary role in metabolizing arachidonic acid to EETs has significant downstream effects on various signaling pathways implicated in inflammation, cardiovascular homeostasis, and cell survival.

CYP2J2-EETs Signaling Pathway

CYP2J2_EET_Pathway Arachidonic_Acid Arachidonic Acid CYP2J2 CYP2J2 Arachidonic_Acid->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs Epoxidation sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Signaling_Cascades Downstream Signaling (e.g., GPCRs, Ion Channels) EETs->Signaling_Cascades DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs

Caption: CYP2J2 metabolizes arachidonic acid to EETs, which are then either hydrolyzed by sEH or activate downstream signaling.

Experimental Workflow for Studying CYP2J2 Polymorphisms

Polymorphism_Workflow cluster_invitro In Vitro Characterization Site_Directed_Mutagenesis Site-Directed Mutagenesis Heterologous_Expression Heterologous Expression Site_Directed_Mutagenesis->Heterologous_Expression Microsome_Preparation Microsome Preparation Heterologous_Expression->Microsome_Preparation Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Microsome_Preparation->Enzyme_Kinetics Inhibition_Assay Inhibition Assay (IC50 with this compound) Microsome_Preparation->Inhibition_Assay Functional_Comparison Functional Comparison Enzyme_Kinetics->Functional_Comparison Inhibition_Assay->Functional_Comparison

Caption: A streamlined workflow for the functional characterization of CYP2J2 genetic variants.

Downstream Effects of CYP2J2-Derived EETs

Downstream_Effects cluster_pathways Modulated Signaling Pathways CYP2J2 CYP2J2 EETs EETs CYP2J2->EETs NFkB NF-κB Pathway EETs->NFkB Inhibition MAPK MAPK Pathway EETs->MAPK Modulation PPARg PPARγ Pathway EETs->PPARg Activation Inflammation Inflammation NFkB->Inflammation Decreased Inflammation Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Altered Cell Proliferation/Survival Gene_Expression Gene_Expression PPARg->Gene_Expression Altered Gene Expression

Caption: EETs produced by CYP2J2 modulate key signaling pathways involved in inflammation and cellular processes.

Conclusion

This compound is an indispensable tool for the specific and reliable investigation of CYP2J2. Its high potency and selectivity allow for the precise dissection of CYP2J2's role in both endogenous metabolism and xenobiotic disposition. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to study the functional consequences of CYP2J2 polymorphisms, ultimately contributing to a deeper understanding of their clinical significance and paving the way for advancements in personalized medicine. The elucidation of CYP2J2-mediated signaling pathways further highlights the potential of targeting this enzyme for therapeutic interventions in a variety of diseases.

References

LKY-047: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LKY-047 is a potent and selective, reversible competitive inhibitor of the human cytochrome P450 2J2 (CYP2J2) enzyme.[1][2] As a derivative of decursin, this small molecule holds significant promise as a chemical probe for studying the role of CYP2J2 in drug metabolism and various physiological and pathological processes. This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the characterized biological activity of this compound, intended to serve as a technical guide for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties

This compound, systematically named (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, is a semi-synthetic derivative of the natural product decursin.[2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester[2]
Molecular Formula C24H19NO7Calculated
Molecular Weight 433.41 g/mol Calculated
Appearance White solidInferred
Classification Decursin Derivative, Cytochrome P450 Inhibitor[1][2]

Synthesis Protocol

The synthesis of this compound is achieved through the semi-synthesis from (+)-decursinol, which can be isolated from the roots of Angelica gigas Nakai. The general strategy involves the esterification of the hydroxyl group of decursinol with a suitable carboxylic acid.

Materials and Reagents
  • (+)-Decursinol

  • (E)-3-(4-nitrophenyl)acrylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Experimental Procedure

The synthesis of this compound is based on a general procedure for the preparation of decursin derivatives through EDC-mediated esterification.

  • To a solution of (+)-decursinol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add (E)-3-(4-nitrophenyl)acrylic acid (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white solid.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of CYP2J2, an extrahepatic cytochrome P450 enzyme involved in the metabolism of xenobiotics and endogenous signaling molecules.[1][2]

In Vitro Inhibition Data

The inhibitory activity of this compound against CYP2J2 and other major human P450 isoforms has been characterized in human liver microsomes (HLM).

ParameterSubstrateValueSource
IC50 (CYP2J2) Astemizole O-demethylation1.7 µM[1]
Ki (CYP2J2) Astemizole O-demethylation (Competitive)0.96 µM[1][2]
Ki (CYP2J2) Terfenadine hydroxylation (Competitive)2.61 µM[1][2]
Ki (CYP2J2) Ebastine hydroxylation (Uncompetitive)3.61 µM[1][2]
IC50 (Other CYPs) CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A> 50 µM[2]

At a concentration of 20 µM, this compound inhibits CYP2J2 activity by 85.3% while having minimal effects on other P450 enzymes.[1] It exhibits weak inhibition of CYP2D6 (37.2% at 20 µM).[1] Importantly, pre-incubation of this compound with HLMs and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[2]

Signaling Pathway

The primary signaling pathway influenced by this compound is the metabolic pathway mediated by CYP2J2. By inhibiting this enzyme, this compound can modulate the metabolism of CYP2J2 substrates, which include both xenobiotics and endogenous compounds like arachidonic acid.

CYP2J2_Inhibition sub CYP2J2 Substrate (e.g., Astemizole, Terfenadine) cyp2j2 CYP2J2 Enzyme sub->cyp2j2 Binds to active site met Metabolite cyp2j2->met Metabolizes lky This compound lky->cyp2j2 Competitively Inhibits

Caption: Competitive inhibition of CYP2J2 by this compound.

Experimental Workflows

The characterization of this compound as a selective CYP2J2 inhibitor typically involves a series of in vitro experiments using human liver microsomes. A generalized workflow for such an investigation is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_data Data Analysis hlm Human Liver Microsomes (HLM) incubation Incubation of HLM, This compound, Substrate, and NADPH hlm->incubation lky_prep This compound Stock Solution lky_prep->incubation sub_prep CYP2J2 Substrate Stock Solution sub_prep->incubation nadph NADPH Generating System nadph->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis of Metabolite Formation quenching->analysis kinetics Enzyme Kinetic Analysis (IC50, Ki determination) analysis->kinetics

Caption: Workflow for CYP2J2 inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for the selective inhibition of CYP2J2. Its well-characterized potency and selectivity, coupled with its reversible, non-mechanism-based mode of action, make it an ideal candidate for in vitro and potentially in vivo studies aimed at elucidating the role of CYP2J2 in drug metabolism and disease. The detailed information provided in this technical guide serves as a foundational resource for researchers utilizing this compound in their scientific investigations.

References

LKY-047: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1954681-29-8

This technical guide provides an in-depth overview of LKY-047, a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2J2. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Compound Properties

PropertyValueReference
Molecular Formula C23H19NO7[1]
Molecular Weight 421.41 g/mol [1]
Appearance Solid[1]
Derivation Decursin derivative[2][3]

Mechanism of Action

This compound is a reversible and competitive inhibitor of cytochrome P450 2J2 (CYP2J2).[2][3] It exerts its effect by binding to the active site of the enzyme, thereby preventing the metabolism of its substrates.[4][5] CYP2J2 is an important enzyme involved in the metabolism of arachidonic acid to signaling molecules known as epoxyeicosatrienoic acids (EETs).[6] By inhibiting CYP2J2, this compound effectively reduces the production of these EETs, which can, in turn, modulate downstream signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP2J2 has been characterized through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for various CYP2J2-mediated reactions.

Table 3.1: IC50 Value for this compound

Target EnzymeIC50 (μM)Reference
CYP2J21.7[2][3]

Table 3.2: Ki Values for this compound Against CYP2J2-Mediated Reactions

| Substrate Reaction | Inhibition Type | Ki (μM) | Reference | |---|---|---| | Astemizole O-demethylase | Competitive | 0.96 |[2][4][7] | | Terfenadine hydroxylase | Competitive | 2.61 |[2][4][7] | | Ebastine hydroxylation | Uncompetitive | 3.61 |[2][4][7] |

Selectivity Profile

This compound exhibits high selectivity for CYP2J2 over other human cytochrome P450 enzymes. This selectivity is crucial for its use as a specific tool to probe the function of CYP2J2 in various biological systems.

Table 4.1: Inhibitory Activity of this compound Against Other Human P450 Isoforms

P450 IsoformInhibition Status at 20 μMIC50 (μM)Reference
CYP1A2Inactive> 50[2][4]
CYP2A6Inactive> 50[2][4]
CYP2B6Inactive> 50[2][4]
CYP2C8Inactive> 50[2][4]
CYP2C9Inactive> 50[2][4]
CYP2C19Inactive> 50[2][4]
CYP2D6Weakly Inhibits (37.2% inhibition)> 50[2][7]
CYP2E1Inactive> 50[2][4]
CYP3AInactive> 50[2][4]

Experimental Protocols

The following sections detail the general methodologies used to determine the inhibitory properties of compounds like this compound against CYP2J2.

Determination of IC50 Value

The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard measure of inhibitor potency.[8]

General Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing recombinant human CYP2J2 enzyme, a specific substrate (e.g., astemizole or terfenadine), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[4]

  • Inhibitor Addition: Varying concentrations of this compound are added to the incubation mixtures.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of an NADPH-regenerating system.[4]

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.[4]

  • Reaction Termination: The reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.[4]

  • Analysis: The concentration of the metabolite formed is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.[8]

Determination of Ki (Inhibition Constant)

The inhibition constant (Ki) provides a more precise measure of the binding affinity of an inhibitor to an enzyme.[9] For competitive inhibitors, the Ki is the dissociation constant of the enzyme-inhibitor complex.

General Protocol:

  • Experimental Setup: A series of experiments are conducted with multiple concentrations of both the substrate and the inhibitor (this compound).[9]

  • Incubation and Analysis: The experimental procedure follows the same steps as the IC50 determination (Sections 5.1.1 - 5.1.6).

  • Data Analysis: The reaction velocities are measured at each substrate and inhibitor concentration. The data is then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.[4][5] The Ki value is determined from the best-fit model. Graphical methods such as Lineweaver-Burk or Dixon plots can also be used for initial estimation of the inhibition type and Ki.[4][5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound's inhibition of CYP2J2 leads to a reduction in the production of epoxyeicosatrienoic acids (EETs). EETs are known to modulate several important signaling pathways. Therefore, this compound can be used as a tool to study the roles of these pathways in various physiological and pathological processes.

LKY047_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid CYP2J2 CYP2J2 Arachidonic Acid->CYP2J2 Metabolized by EETs EETs CYP2J2->EETs Produces LKY047 LKY047 LKY047->CYP2J2 Inhibits NFkB NFkB EETs->NFkB Inhibits MAPK MAPK EETs->MAPK Inhibits PPARg PPARg EETs->PPARg Activates Inflammation Inflammation NFkB->Inflammation Promotes Cell_Survival Cell_Survival MAPK->Cell_Survival Promotes PPARg->Inflammation Inhibits

Caption: this compound inhibits CYP2J2, reducing EETs and affecting downstream signaling.

General Experimental Workflow for Assessing CYP2J2 Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on CYP2J2 activity.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Recombinant CYP2J2 - Substrate (e.g., Astemizole) - this compound dilutions - Buffer - NADPH regenerating system setup_reaction Set up reaction mixtures with varying this compound concentrations prep_reagents->setup_reaction initiate_reaction Initiate reaction with NADPH setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate reaction (e.g., with Acetonitrile) incubate->terminate_reaction sample_processing Process samples (e.g., centrifugation) terminate_reaction->sample_processing lc_ms Analyze metabolite formation by LC-MS/MS sample_processing->lc_ms data_analysis Calculate % inhibition, IC50, and Ki lc_ms->data_analysis

Caption: Workflow for determining the inhibitory potential of this compound on CYP2J2.

References

Methodological & Application

Application Notes and Protocols for LKY-047 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LKY-047 is a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1][2][3] Understanding the in vitro characteristics of this compound is crucial for its application in drug metabolism studies and as a tool for reaction phenotyping. These application notes provide detailed protocols for assessing the inhibitory potential of this compound against CYP2J2 and other cytochrome P450 isoforms using human liver microsomes (HLM).

Data Presentation

Inhibitory Potency of this compound against CYP2J2
SubstrateInhibition TypeKi (μM)
Astemizole O-demethylaseCompetitive0.96[1][2][3]
Terfenadine hydroxylaseCompetitive2.61[1][2][3]
Ebastine hydroxylationUncompetitive3.61[1][2][3]
Selectivity of this compound against other Human P450 Isoforms
P450 IsoformIC50 (μM)
CYP1A2> 50[1][2][3]
CYP2A6> 50[1][2][3]
CYP2B6> 50[1][2][3]
CYP2C8> 50[1][2][3]
CYP2C9> 50[1][2][3]
CYP2C19> 50[1][2][3]
CYP2D6> 50[1][2][3]
CYP2E1> 50[1][2][3]
CYP3A> 50[1][2][3]

Experimental Protocols

Protocol 1: Determination of Ki for CYP2J2 Inhibition

This protocol outlines the procedure to determine the inhibition constant (Ki) of this compound for CYP2J2-mediated metabolism of specific substrates using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • CYP2J2 Substrates (e.g., Astemizole, Terfenadine, Ebastine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound, CYP2J2 substrate, and internal standard in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of all reagents in potassium phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, combine HLM, potassium phosphate buffer, and varying concentrations of the CYP2J2 substrate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to each well.

  • Sample Preparation for Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation for each concentration of substrate and inhibitor.

    • Use non-linear regression analysis of the enzyme kinetic data (e.g., Michaelis-Menten plots) to determine the Ki value and the type of inhibition (competitive, non-competitive, or uncompetitive).

Protocol 2: IC50 Determination for Selectivity Profiling

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of different cytochrome P450 isoforms to assess its selectivity.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • A panel of probe substrates specific for different CYP isoforms (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock and working solutions of this compound, probe substrates, and internal standard.

  • Incubation Setup:

    • In separate wells of a 96-well plate for each CYP isoform, combine HLM, potassium phosphate buffer, and the specific probe substrate at a concentration approximately equal to its Km.

    • Add a range of concentrations of this compound to the wells. Include a vehicle control.

  • Pre-incubation and Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reactions by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specific time, ensuring linearity of the reaction for each CYP isoform.

  • Quench and Sample Preparation:

    • Stop the reactions with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of each CYP isoform's activity at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value for each CYP isoform by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mandatory Visualization

LKY047_Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E CYP2J2 ES1 CYP2J2-Substrate Complex E->ES1 + S EI CYP2J2-Inhibitor Complex E->EI + I S1 Astemizole or Terfenadine I This compound ES1->E P1 Metabolite ES1->P1 EI->E E2 CYP2J2 ES2 CYP2J2-Substrate Complex E2->ES2 + S S2 Ebastine I2 This compound ES2->E2 ESI CYP2J2-Substrate-Inhibitor Complex ES2->ESI + I P2 Metabolite ES2->P2 ESI->ES2

Caption: Inhibition mechanisms of this compound on CYP2J2.

experimental_workflow prep 1. Reagent Preparation (this compound, Substrates, HLM, Buffer) setup 2. Incubation Setup (Add HLM, Buffer, Substrate, this compound to plate) prep->setup preincubate 3. Pre-incubation (5 min at 37°C) setup->preincubate initiate 4. Reaction Initiation (Add NADPH) preincubate->initiate incubate 5. Incubation (5-15 min at 37°C) initiate->incubate quench 6. Reaction Quenching (Add Acetonitrile + Internal Standard) incubate->quench centrifuge 7. Centrifugation quench->centrifuge analyze 8. LC-MS/MS Analysis centrifuge->analyze data 9. Data Analysis (Determine Ki or IC50) analyze->data

Caption: General workflow for in vitro CYP inhibition assays.

References

Application Notes and Protocols for LKY-047 in Reaction Phenotyping Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), for in vitro reaction phenotyping studies. This document outlines the scientific basis for using this compound, presents its key inhibitory data, and offers detailed protocols for its application in identifying the contribution of CYP2J2 to the metabolism of investigational drugs.

Introduction to Reaction Phenotyping and the Role of this compound

Reaction phenotyping is a critical step in drug discovery and development, aimed at identifying the specific enzymes responsible for a drug candidate's metabolism.[1][2][3][4][5][6] This information is crucial for predicting potential drug-drug interactions (DDIs), understanding inter-individual variability in drug clearance, and meeting regulatory requirements.[7][8] Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs.[9][10][11]

Identifying the contribution of individual CYP isoforms is typically achieved through two main in vitro approaches: using recombinant human CYP enzymes and employing isoform-specific chemical inhibitors in human liver microsomes (HLMs).[1][4][12] this compound serves as a highly selective chemical inhibitor for CYP2J2, an extrahepatic P450 isoform predominantly expressed in the cardiovascular system and other tissues. While not a major hepatic drug-metabolizing enzyme, CYP2J2 plays a significant role in the metabolism of certain drugs and endogenous compounds.[13]

This compound, a decursin derivative, has been demonstrated to be a potent, selective, and reversible inhibitor of CYP2J2, making it an invaluable tool for elucidating the role of this specific isoform in drug metabolism.[14][15][16]

Key Characteristics of this compound

This compound exhibits strong and selective inhibition of CYP2J2 activity. It is a competitive inhibitor for some substrates and an uncompetitive inhibitor for others, and importantly, it is not a mechanism-based inhibitor.[14][15] Its high selectivity is demonstrated by the lack of inhibitory effect on other major human P450s at concentrations where it potently inhibits CYP2J2.[14][15][16]

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of this compound against human CYP enzymes.

Table 1: Inhibition of Human CYP2J2 by this compound

CYP2J2-mediated ReactionInhibition TypeKi (μM)IC50 (μM)Reference
Astemizole O-demethylationCompetitive0.961.7[14][16]
Terfenadine hydroxylationCompetitive2.61-[14][15]
Ebastine hydroxylationUncompetitive3.61-[14][15]

Table 2: Selectivity of this compound Against Other Human CYP Isoforms

CYP IsoformIC50 (μM)Reference
CYP1A2> 50[14][15]
CYP2A6> 50[14][15]
CYP2B6> 50[14][15]
CYP2C8> 50[14][15]
CYP2C9> 50[14][15]
CYP2C19> 50[14][15]
CYP2D6> 50 (weakly inhibits at 20 µM)[14][15][16]
CYP2E1> 50[14][15]
CYP3A> 50[14][15]

Experimental Protocols

This section provides detailed protocols for using this compound in reaction phenotyping studies with human liver microsomes (HLMs) or recombinant human CYP2J2 enzymes.

Protocol 1: Determination of the Contribution of CYP2J2 to the Metabolism of a Test Compound using this compound in Human Liver Microsomes

This protocol aims to quantify the extent to which CYP2J2 contributes to the overall metabolism of a test compound in a complex system like HLMs.

Materials:

  • Test compound

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP2J2 probe substrate (e.g., astemizole or terfenadine)

  • Positive control inhibitor for CYP2J2 (optional, if available)

  • Organic solvent (e.g., methanol, acetonitrile) for reaction termination

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS or other suitable analytical instrumentation

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - this compound Stock - HLM Suspension - NADPH System pre_inc Pre-incubation (37°C): HLMs + Buffer + Test Compound +/- this compound prep_reagents->pre_inc Combine initiate Initiate Reaction: Add NADPH System pre_inc->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction: Add Cold Organic Solvent incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant: LC-MS/MS centrifuge->analyze

Caption: Workflow for CYP2J2 Inhibition Assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

    • Prepare a stock solution of this compound in a suitable solvent. A typical concentration to use in the final incubation is around 20 µM to ensure maximal inhibition of CYP2J2.[16]

    • Prepare a suspension of HLMs in potassium phosphate buffer. The final protein concentration in the incubation is typically between 0.2 and 1.0 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Set up incubation tubes containing the HLM suspension, buffer, and the test compound at a concentration below its Km (if known, otherwise use a low concentration, e.g., 1 µM).

    • In separate tubes, add this compound to the HLM suspension and buffer.

    • Pre-incubate the mixtures for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time. The incubation time should be within the linear range of metabolite formation. This may need to be determined in preliminary experiments.

    • Include control incubations:

      • No this compound (to determine the total metabolism).

      • No NADPH (to account for non-enzymatic degradation).

      • A positive control incubation with a known CYP2J2 substrate (e.g., astemizole) with and without this compound to confirm the inhibitory activity in the experimental system.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile or methanol).

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples for the disappearance of the parent test compound or the formation of its metabolite(s) using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of metabolism inhibited by this compound using the following formula: % Inhibition = [1 - (Rate of metabolism with this compound / Rate of metabolism without this compound)] * 100

    • The calculated % inhibition represents the contribution of CYP2J2 to the metabolism of the test compound under the experimental conditions.

Protocol 2: Determination of Ki of this compound against a specific CYP2J2-mediated reaction

This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific CYP2J2-catalyzed reaction using recombinant human CYP2J2.

Materials:

  • Recombinant human CYP2J2 enzyme preparation

  • CYP2J2 probe substrate (e.g., astemizole, terfenadine, or ebastine)

  • This compound

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH

  • Organic solvent for reaction termination

  • Analytical instrumentation (LC-MS/MS)

Experimental Design:

A matrix of experiments should be designed with varying concentrations of both the substrate and this compound.

Signaling Pathway of Inhibition:

G cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E CYP2J2 ES1 Enzyme-Substrate Complex E->ES1 + S EI1 Enzyme-Inhibitor Complex E->EI1 + I S1 Substrate (Astemizole/ Terfenadine) I1 This compound ES1->E + P P1 Product E2 CYP2J2 ES2 Enzyme-Substrate Complex E2->ES2 + S S2 Substrate (Ebastine) I2 This compound ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product

Caption: Inhibition mechanisms of this compound on CYP2J2.

Procedure:

  • Follow a similar incubation and analysis procedure as described in Protocol 1, but using recombinant CYP2J2 instead of HLMs.

  • Incubate the recombinant enzyme with a range of substrate concentrations (typically bracketing the Km value) in the presence of several fixed concentrations of this compound (including a zero-inhibitor control).

  • Measure the initial velocity (rate of product formation) for each combination of substrate and inhibitor concentration.

Data Analysis:

  • Plot the data using graphical methods such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

  • The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).

  • The Ki value can be determined from the intercepts of these plots or by non-linear regression analysis of the velocity data against the appropriate inhibition model equation.

Conclusion

This compound is a valuable and highly selective tool for researchers in drug metabolism and pharmacology. Its potent and specific inhibition of CYP2J2 allows for the clear elucidation of this enzyme's role in the metabolic clearance of new chemical entities. The protocols provided here offer a framework for incorporating this compound into in vitro reaction phenotyping workflows, thereby strengthening the understanding of a drug candidate's metabolic profile and its potential for drug-drug interactions.

References

Application Notes and Protocols for LKY-047: Experimental Design for Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the drug-drug interaction (DDI) potential of the experimental compound LKY-047, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2).

Application Notes

This compound, a derivative of decursin, has been identified as a highly selective and reversible competitive inhibitor of CYP2J2, with an IC50 value of 1.7 μM.[1][2] Understanding its interaction with the cytochrome P450 (CYP) enzyme system is crucial for predicting potential drug-drug interactions, a critical step in the drug development process.[3][4] In vitro studies are fundamental in characterizing the inhibitory profile of a new chemical entity and informing the design of subsequent clinical DDI studies.[5][6]

This compound has demonstrated a strong affinity for CYP2J2, acting as a competitive inhibitor in the metabolism of substrates like astemizole and terfenadine, and as an uncompetitive inhibitor for ebastine hydroxylation.[2][7] Importantly, it shows minimal to no inhibitory activity against other major human CYP isoforms, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, at concentrations up to 50 μM, highlighting its selectivity.[2][7] Furthermore, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is reversible and does not involve the formation of a stable, inactive enzyme complex.[2][7]

The following protocols outline the experimental procedures to determine the inhibitory potential of a compound like this compound on CYP enzymes, a cornerstone of preclinical DDI assessment.[8]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against Human Cytochrome P450 Isoforms

CYP IsoformIC50 (μM)Reference
CYP2J21.7[1]
CYP1A2> 50[2][7]
CYP2A6> 50[2][7]
CYP2B6> 50[2][7]
CYP2C8> 50[2][7]
CYP2C9> 50[2][7]
CYP2C19> 50[2][7]
CYP2D6> 50 (weakly inhibits at 20 µM)[1][7]
CYP2E1> 50[2][7]
CYP3A> 50[2][7]

Table 2: Inhibition Mechanism and Constants (Ki) of this compound on CYP2J2-Mediated Metabolism

CYP2J2 SubstrateInhibition TypeKi (μM)Reference
Astemizole (O-demethylase)Competitive0.96[2][7]
Terfenadine (hydroxylase)Competitive2.61[2][7]
Ebastine (hydroxylation)Uncompetitive3.61[2][7]

Experimental Protocols

Protocol for In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for various CYP isoforms using human liver microsomes (HLMs).

3.1.1. Materials and Reagents

  • Human Liver Microsomes (HLMs)

  • This compound (test compound)

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for metabolite quantification

3.1.2. Experimental Procedure

  • Prepare Stock Solutions: Dissolve this compound and positive control inhibitors in a suitable solvent (e.g., DMSO) to prepare concentrated stock solutions.

  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing potassium phosphate buffer, HLMs, and the CYP probe substrate at a concentration close to its Km.

  • Add Test Compound: Add varying concentrations of this compound to the incubation mixtures. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite.

3.1.3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol for In Vitro CYP450 Inhibition Assay (Ki Determination)

This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition of this compound on CYP2J2.

3.2.1. Experimental Procedure

  • Follow the general procedure for the IC50 determination with the following modifications:

  • Use a matrix of varying concentrations of both the CYP2J2 probe substrate (e.g., astemizole) and this compound. Typically, use at least four to five concentrations of the substrate bracketing its Km value and at least four to five concentrations of this compound bracketing its IC50 value.

  • Ensure that the reaction time and protein concentration are optimized to maintain linearity.

3.2.2. Data Analysis

  • Measure the reaction velocity (rate of metabolite formation) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the type of inhibition.

  • Perform non-linear regression analysis of the velocity data against substrate and inhibitor concentrations using appropriate enzyme kinetic models (e.g., competitive, non-competitive, uncompetitive, or mixed-mode inhibition) to determine the Ki value.

Mandatory Visualizations

G cluster_0 CYP2J2-Mediated Drug Metabolism cluster_1 Inhibition by this compound Drug Drug (Substrate) e.g., Astemizole CYP2J2 CYP2J2 Enzyme Drug->CYP2J2 Binds to active site Metabolite Metabolite Reduced Drug Clearance Reduced Drug Clearance Metabolite->Reduced Drug Clearance CYP2J2->Metabolite Metabolizes Inhibited_CYP2J2 Inhibited CYP2J2 CYP2J2->Inhibited_CYP2J2 LKY047 This compound LKY047->CYP2J2 Competitively binds to active site Inhibited_CYP2J2->Reduced Drug Clearance Leads to

Caption: Simplified signaling pathway of CYP2J2 inhibition by this compound.

G start Start: Prepare Reagents prep_incubation Prepare Incubation Mix (HLMs, Buffer, Substrate) start->prep_incubation add_lky047 Add this compound & Controls prep_incubation->add_lky047 pre_incubate Pre-incubate at 37°C add_lky047->pre_incubate initiate_rxn Initiate with NADPH pre_incubate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate quench Quench Reaction incubate->quench process Process Sample (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (IC50/Ki Determination) analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro CYP450 inhibition assays.

G in_vitro_study In Vitro DDI Study (e.g., CYP Inhibition Assay) ic50_determination Determine IC50 Value in_vitro_study->ic50_determination risk_assessment Risk Assessment ([I]/Ki or R value) ic50_determination->risk_assessment low_risk Low Risk of DDI risk_assessment->low_risk Below Threshold further_investigation Potential for DDI risk_assessment->further_investigation Above Threshold clinical_recommendation Clinical Recommendations low_risk->clinical_recommendation in_vivo_study Conduct In Vivo DDI Study further_investigation->in_vivo_study in_vivo_study->clinical_recommendation

Caption: Logical workflow for DDI assessment from in vitro to in vivo.

References

LKY-047: A Potential Therapeutic Agent in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LKY-047 is a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme implicated in the progression of various human cancers.[1][2] Emerging evidence suggests that CYP2J2 is overexpressed in a multitude of tumor types, including hematological malignancies, and carcinomas of the breast, stomach, esophagus, liver, colon, and lung, while remaining undetectable in adjacent healthy tissues.[3][4][5][6] This differential expression pattern positions CYP2J2 as a promising therapeutic target in oncology.

The pro-tumorigenic effects of CYP2J2 are largely attributed to its role in metabolizing arachidonic acid into epoxyeicosatrienoic acids (EETs).[3][5][7] These EETs, in turn, activate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3 kinase-AKT systems, which are crucial for cell proliferation and survival.[3][5] By promoting cell cycle progression and protecting cancer cells from apoptosis, CYP2J2 contributes to the neoplastic phenotype.[3][5][6] Inhibition of CYP2J2 has been demonstrated to suppress the proliferation of human cancer cells both in vitro and in vivo, highlighting the therapeutic potential of selective inhibitors like this compound.[1]

These application notes provide a theoretical framework for the utilization of this compound in cancer research, based on the established role of its target, CYP2J2. The included protocols are generalized methodologies that require optimization for specific experimental conditions.

Data Presentation

While specific quantitative data for this compound in cancer models is not yet available, the following tables summarize the inhibitory activity of this compound against its target, CYP2J2, and provide representative data for other CYP2J2 inhibitors in cancer-related studies to serve as a reference.

Table 1: Inhibitory Activity of this compound against CYP2J2

ParameterValue (µM)Assay System
Kᵢ (Astemizole O-demethylase)0.96Human Liver Microsomes
Kᵢ (Terfenadine hydroxylase)2.61Human Liver Microsomes
Kᵢ (Ebastine hydroxylation)3.61Human Liver Microsomes
IC₅₀ (vs. other human P450s)> 50Human Liver Microsomes

Table 2: Representative Anti-Cancer Activity of Other CYP2J2 Inhibitors

CompoundCell LineAssayIC₅₀ (µM)Reference
Piperine Derivative 9kCYP2J2 InhibitionEnzymatic Assay0.04[8][9]
Piperine Derivative 9lCYP2J2 InhibitionEnzymatic Assay0.05[8][9]

Note: The data in Table 2 is for reference purposes only and does not represent the activity of this compound.

Experimental Protocols

The following are generalized protocols for assessing the potential anti-cancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, K562)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the activation of MAPK and PI3K/Akt signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE equipment and reagents

  • PVDF membrane

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway of CYP2J2 in Cancer

CYP2J2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Signaling Cascades cluster_3 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs EETs CYP2J2->EETs EETs->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation AntiApoptosis Inhibition of Apoptosis Akt->AntiApoptosis MAPK->Proliferation MAPK->AntiApoptosis LKY047 This compound LKY047->CYP2J2

Caption: this compound inhibits CYP2J2, blocking pro-cancer signaling.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Start Start: Hypothesis This compound has anti-cancer activity CellCulture Select Cancer Cell Lines (High CYP2J2 expression) Start->CellCulture CellViability Cell Viability Assay (MTT) Determine IC50 CellCulture->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot (MAPK, PI3K/Akt pathways) ApoptosisAssay->WesternBlot AnimalModel Xenograft Mouse Model WesternBlot->AnimalModel If promising Treatment Treat with this compound AnimalModel->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Analysis Analyze Tumors (IHC, Western Blot) TumorGrowth->Analysis Conclusion Conclusion: Evaluate therapeutic potential Analysis->Conclusion

Caption: Workflow for assessing this compound's anti-cancer effects.

References

Application Notes and Protocols for Cell-Based Assays Using LKY-047

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), in various cell-based assays. The information is intended to guide researchers in investigating the cellular functions of CYP2J2 and the therapeutic potential of its inhibition.

Introduction to this compound

This compound is a derivative of decursin and has been identified as a reversible and competitive inhibitor of CYP2J2.[1][2] It exhibits high selectivity for CYP2J2 over other human P450 isoforms, making it a valuable tool for studying the specific roles of this enzyme in cellular processes.[1][2] CYP2J2 is known to metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in inflammation, apoptosis, and cell proliferation.[3] Inhibition of CYP2J2 by this compound is expected to modulate these pathways.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the known quantitative data for this compound's inhibitory activity against human cytochrome P450 enzymes.

Table 1: IC50 and Ki Values of this compound for CYP2J2

ParameterValue (µM)SubstrateInhibition TypeReference
IC501.7Astemizole-[1]
Ki0.96Astemizole O-demethylaseCompetitive[1][2]
Ki2.61Terfenadine hydroxylaseCompetitive[1][2]
Ki3.61Ebastine hydroxylationUncompetitive[1][2]

Table 2: Selectivity of this compound against other CYP Isoforms

CYP IsoformIC50 (µM)Reference
CYP1A2> 50[1][2]
CYP2A6> 50[1][2]
CYP2B6> 50[1][2]
CYP2C8> 50[1][2]
CYP2C9> 50[1][2]
CYP2C19> 50[1][2]
CYP2D6> 50 (weakly inhibits at 20 µM)[1]
CYP2E1> 50[1][2]
CYP3A> 50[1][2]

Signaling Pathways Modulated by CYP2J2

CYP2J2 plays a significant role in cellular signaling, primarily through the metabolism of arachidonic acid. Inhibition of CYP2J2 with this compound can be used to investigate these pathways.

CYP2J2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid CYP2J2 CYP2J2 Arachidonic Acid->CYP2J2 EETs EETs CYP2J2->EETs IKK IKK EETs->IKK Inhibits MAPK MAPK EETs->MAPK Inhibits IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Inflammatory Genes Pro-inflammatory Gene Expression NF-kB_n->Inflammatory Genes Induces This compound This compound This compound->CYP2J2 Inhibits

CYP2J2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Inhibition of CYP2J2 has been linked to reduced proliferation in some cancer cells.

Workflow:

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Inhibition of CYP2J2 may induce apoptosis in cancer cells.

Workflow:

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Proteins

Western blotting can be used to detect changes in the expression or phosphorylation of proteins in signaling pathways downstream of CYP2J2, such as NF-κB and MAPK.

Workflow:

Workflow for Western blotting.

Protocol:

  • Sample Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR can be used to measure changes in the mRNA levels of genes regulated by CYP2J2-mediated signaling, such as pro-inflammatory cytokines.

Workflow:

Workflow for quantitative real-time PCR (qPCR).

Protocol:

  • RNA Isolation: Treat cells with this compound, then isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Disclaimer

The experimental protocols provided are intended as a guide. Optimal conditions for specific cell types and experimental setups should be determined by the end-user. The cellular effects of this compound described are based on the known functions of its target, CYP2J2, and may require experimental validation.

References

Application Notes and Protocols for LKY-047 with Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LKY-047 as a selective inhibitor of Cytochrome P450 2J2 (CYP2J2) in human liver microsomes (HLM). This document includes detailed experimental protocols, data presentation, and visualizations to facilitate the study of CYP2J2-mediated drug metabolism and its inhibition.

Introduction

This compound, a decursin derivative, has been identified as a potent and selective inhibitor of CYP2J2.[1][2][3] Understanding the interaction of new chemical entities with CYP enzymes is a critical step in drug development to predict potential drug-drug interactions.[4] this compound serves as a valuable tool for in vitro reaction phenotyping to determine the contribution of CYP2J2 to the metabolism of a test compound.[1][3] These protocols are designed to guide researchers in conducting CYP2J2 inhibition assays using human liver microsomes.

Data Presentation

The inhibitory effects of this compound on CYP2J2 have been quantified using various substrates. The following tables summarize the key inhibition parameters.

Table 1: Inhibition of CYP2J2 by this compound in Human Liver Microsomes [1][2][3]

CYP2J2 SubstrateMetabolic ReactionInhibition TypeKi (μM)
AstemizoleO-demethylationCompetitive0.96
TerfenadineHydroxylationCompetitive2.61
EbastineHydroxylationUncompetitive3.61

Table 2: Selectivity of this compound for CYP2J2 over other Human P450 Isoforms [1][3]

P450 IsoformIC50 (μM)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50
CYP2E1> 50
CYP3A> 50

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on CYP2J2 activity using specific substrates in human liver microsomes.

General Materials and Reagents
  • Pooled Human Liver Microsomes (HLM)

  • This compound

  • CYP2J2 substrates: Astemizole, Terfenadine, Ebastine

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol 1: Determination of Ki for this compound Inhibition of Astemizole O-demethylation

This protocol determines the inhibitory constant (Ki) of this compound for the CYP2J2-mediated O-demethylation of astemizole.

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
  • Prepare stock solutions of astemizole in a suitable solvent.
  • Prepare the NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).
  • Dilute human liver microsomes to the desired concentration (e.g., 0.2 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

2. Incubation Procedure:

  • In a 96-well plate, pre-incubate a mixture of human liver microsomes, astemizole (at various concentrations around its Km), and this compound (at various concentrations) in potassium phosphate buffer for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubate for an optimized time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the formation of the O-desmethylastemizole metabolite using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the rate of metabolite formation for each concentration of substrate and inhibitor.
  • Determine the mode of inhibition and the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using graphing software such as GraphPad Prism. This is typically done by generating Dixon or Lineweaver-Burk plots.

Protocol 2: Determination of Ki for this compound Inhibition of Terfenadine Hydroxylation

This protocol determines the inhibitory constant (Ki) of this compound for the CYP2J2-mediated hydroxylation of terfenadine.

1. Preparation of Reagents:

  • Follow the same reagent preparation steps as in Protocol 1, substituting astemizole with terfenadine.

2. Incubation Procedure:

  • Follow the same incubation procedure as in Protocol 1, using terfenadine as the substrate at various concentrations around its Km.

3. Sample Analysis:

  • Analyze the formation of the terfenadine alcohol metabolite (hydroxyterfenadine) using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the rate of metabolite formation and determine the Ki value as described in Protocol 1.

Protocol 3: Determination of Ki for this compound Inhibition of Ebastine Hydroxylation

This protocol determines the inhibitory constant (Ki) of this compound for the CYP2J2-mediated hydroxylation of ebastine.

1. Preparation of Reagents:

  • Follow the same reagent preparation steps as in Protocol 1, substituting astemizole with ebastine.

2. Incubation Procedure:

  • Follow the same incubation procedure as in Protocol 1, using ebastine as the substrate at various concentrations around its Km.

3. Sample Analysis:

  • Analyze the formation of the hydroxyebastine metabolite using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the rate of metabolite formation and determine the Ki value as described in Protocol 1. The inhibition of ebastine hydroxylation by this compound has been reported to be uncompetitive.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a CYP inhibition assay using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Stock Solutions: - this compound (Inhibitor) - Substrate (Astemizole, etc.) - NADPH Regenerating System - Human Liver Microsomes Pre-incubation Pre-incubate HLM, Substrate, and this compound at 37°C Reagents->Pre-incubation Reaction Initiate reaction with NADPH Incubate at 37°C Pre-incubation->Reaction 5 min Termination Terminate reaction with ice-cold Acetonitrile Reaction->Termination e.g., 30 min Processing Centrifuge to pellet protein Termination->Processing LCMS Analyze supernatant by LC-MS/MS for metabolite Processing->LCMS Data Calculate reaction rates and determine Ki value LCMS->Data

Caption: General workflow for determining CYP inhibition in human liver microsomes.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the CYP2J2-mediated metabolism of a substrate drug.

G cluster_pathway CYP2J2-Mediated Metabolism and Inhibition Substrate Substrate Drug (e.g., Astemizole) CYP2J2 CYP2J2 Enzyme (in Human Liver Microsomes) Substrate->CYP2J2 Binds to active site Metabolite Metabolite (e.g., O-desmethylastemizole) CYP2J2->Metabolite Catalyzes metabolism LKY047 This compound LKY047->CYP2J2 Inhibits

Caption: Inhibition of CYP2J2-mediated drug metabolism by this compound.

References

Application Notes: Determining the IC50 Value of LKY-047, a Selective CYP2J2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LKY-047 is a decursin derivative identified as a potent, selective, and reversible competitive inhibitor of Cytochrome P450 2J2 (CYP2J2)[1][2][3][4]. CYP2J2 is an enzyme primarily expressed in extrahepatic tissues, such as the heart and intestine, and is involved in the metabolism of arachidonic acid and a limited number of clinical drugs[5]. The enzyme's role in various cancers has also been noted[6]. Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound is crucial for its application as a research tool in reaction phenotyping and for understanding its therapeutic potential[7][8]. These application notes provide detailed protocols for determining the IC50 value of this compound using both biochemical and cell-based assays.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the known inhibitory constants for this compound, highlighting its potency and selectivity for CYP2J2.

ParameterTarget EnzymeSubstrate/ActivityValueInhibition Type
IC50 CYP2J2-1.7 µM[1][2][4]-
Ki CYP2J2Astemizole O-demethylase0.96 µM[1][3][6][7]Competitive
Ki CYP2J2Terfenadine hydroxylase2.61 µM[1][3][6][7]Competitive
Ki CYP2J2Ebastine hydroxylation3.61 µM[1][2][6][7]Uncompetitive
IC50 Other CYPs*-> 50 µM[6][7]-

*Other CYPs include 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A.[6][7]

Cytochrome P450 2J2 Metabolic Pathway and Inhibition by this compound

CYP2J2 is a monooxygenase that metabolizes specific substrates. This compound acts by competitively binding to the active site of the enzyme, thereby preventing the substrate from being metabolized.

CYP2J2_Pathway sub CYP2J2 Substrate (e.g., Astemizole) cyp2j2 CYP2J2 Enzyme sub->cyp2j2 Binds to active site met Metabolite cyp2j2->met Metabolism inactive Inactive Complex lky047 This compound lky047->cyp2j2 Competitive Inhibition

CYP2J2 metabolic pathway and its inhibition by this compound.

Experimental Protocols

Two primary methods are presented for determining the IC50 value of this compound: a direct biochemical assay using recombinant CYP2J2 and a cell-based viability assay.

Protocol 1: Biochemical IC50 Determination using a Fluorometric Assay

This protocol describes a direct enzymatic assay to measure the inhibition of recombinant human CYP2J2. The assay measures the O-demethylation of a substrate like astemizole, which can be monitored using a fluorescent probe or LC-MS.

Experimental Workflow: Biochemical Assay

Biochemical_Workflow prep_reagents 1. Prepare Reagents (CYP2J2, Substrate, NADPH, this compound) serial_dil 2. Create Serial Dilutions of this compound prep_reagents->serial_dil plate_rxn 3. Plate Reaction Components (Enzyme, Buffer, Inhibitor) serial_dil->plate_rxn pre_incubate 4. Pre-incubate at 37°C plate_rxn->pre_incubate start_rxn 5. Initiate Reaction (Add Substrate & NADPH) pre_incubate->start_rxn incubate_rxn 6. Incubate at 37°C start_rxn->incubate_rxn stop_rxn 7. Stop Reaction (e.g., Acetonitrile) incubate_rxn->stop_rxn read_signal 8. Read Signal (Fluorescence or LC-MS) stop_rxn->read_signal analyze 9. Analyze Data & Calculate IC50 read_signal->analyze

Workflow for the biochemical determination of IC50.

Materials:

  • Recombinant human CYP2J2 enzyme

  • CYP2J2 substrate (e.g., Astemizole)

  • This compound (CAS 1954681-29-8)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate (black, for fluorescence)

  • Plate reader or LC-MS system

  • DMSO (for dissolving this compound)

Methodology:

  • This compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in DMSO, and then further dilute into the assay buffer to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Reaction Setup : In a 96-well plate, add the following to each well in triplicate:

    • Potassium phosphate buffer

    • Recombinant CYP2J2 enzyme

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the reaction by adding the CYP2J2 substrate and the NADPH regenerating system to each well.

  • Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Signal Detection : Measure the product formation using a plate reader (for fluorescent products) or by LC-MS.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based IC50 Determination using an MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability, which is particularly useful if studying a cell line where CYP2J2 activity is critical for metabolizing a pro-drug into a cytotoxic agent.

Experimental Workflow: Cell-Based Assay

Cell_Based_Workflow seed_cells 1. Seed Cells in 96-well Plate cell_adhere 2. Allow Cells to Adhere (24h) seed_cells->cell_adhere treat_cells 3. Treat with this compound + Pro-drug cell_adhere->treat_cells incubate_cells 4. Incubate (e.g., 48-72h) treat_cells->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (490 nm) solubilize->read_abs analyze 9. Analyze Data & Calculate IC50 read_abs->analyze

Workflow for the cell-based determination of IC50.

Materials:

  • A suitable cell line (e.g., HepG2, or a line overexpressing CYP2J2)

  • Cell culture medium and supplements

  • This compound

  • A pro-drug activated by CYP2J2

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[9]

  • Compound Preparation : Prepare serial dilutions of this compound in the cell culture medium.

  • Cell Treatment : Remove the old medium and add the medium containing various concentrations of this compound. Also, add a fixed concentration of the pro-drug that is metabolized by CYP2J2 into a toxic substance. Include controls for vehicle only, pro-drug only, and this compound only.

  • Incubation : Incubate the cells for a period appropriate to observe cytotoxic effects (e.g., 48-72 hours).

  • MTT Assay :

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading : Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[10]

Data Analysis and IC50 Calculation

The half-maximal inhibitory concentration (IC50) is calculated from a dose-response curve.[11] This process involves data normalization, plotting, and non-linear regression.

Logical Flow for IC50 Calculation

Data_Analysis_Flow raw_data Raw Data (Signal vs. [Inhibitor]) normalize Normalize Data (% Inhibition) raw_data->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot regression Fit to Non-linear Regression Model (e.g., four-parameter) plot->regression ic50 Determine IC50 Value regression->ic50

Logical workflow for calculating the IC50 value.

Steps:

  • Data Normalization : Convert the raw output (e.g., fluorescence, absorbance) into percentage inhibition.

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • Plotting : Create a semi-log plot with the inhibitor concentration on the x-axis (logarithmic scale) and the corresponding % inhibition on the y-axis (linear scale).

  • Curve Fitting : Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) or four-parameter logistic equation.[10]

  • IC50 Determination : The IC50 is the concentration of the inhibitor (this compound) that corresponds to 50% inhibition on the fitted curve.[11]

References

Application Note: A High-Throughput LC-MS/MS Method for the In Vitro Profiling of LKY-047 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LKY-047, a decursin derivative, is recognized as a potent and selective competitive inhibitor of cytochrome P450 2J2 (CYP2J2)[1][2][3]. While its inhibitory characteristics are documented, the metabolic fate of this compound itself is not yet publicly detailed. Understanding the metabolism of a compound is a critical step in drug development, providing insights into its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites. This application note presents a generalized, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification and profiling of potential this compound metabolites generated in an in vitro model using human liver microsomes (HLMs).

The described methodology offers a robust framework for researchers to investigate the metabolic stability and biotransformation pathways of this compound. The protocol covers the generation of metabolites using HLMs, sample preparation, and the development of a sensitive and selective LC-MS/MS method for their detection.

Experimental Protocols

In Vitro Metabolism of this compound

The generation of metabolites is the foundational step for their subsequent analysis. Human liver microsomes are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s[4].

Materials:

  • This compound

  • Human Liver Microsomes (HLMs), pooled

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.

  • Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

G cluster_prep In Vitro Metabolism cluster_analysis LC-MS/MS Analysis start Prepare Incubation Mixture (this compound, HLMs, Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Add NADPH (Initiate Reaction) pre_incubate->initiate incubate Incubate at 37°C for 60 min initiate->incubate terminate Add Acetonitrile (Terminate Reaction) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect Collect Supernatant centrifuge->collect inject Inject Supernatant collect->inject Sample for Analysis lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis & Metabolite ID ms_detection->data_analysis

Figure 1. Experimental workflow for the in vitro metabolism and subsequent LC-MS/MS analysis of this compound.

LC-MS/MS Method Development

A sensitive LC-MS/MS method is crucial for detecting the typically low concentrations of metabolites formed. The following parameters provide a starting point for method development.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the parent compound from its potential metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 1. Hypothetical LC Gradient Program.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for nitrogen-containing compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted detection of predicted metabolites. A full scan or precursor ion scan can be used for untargeted metabolite discovery.

  • Collision Gas: Argon

Predicted Metabolites and MRM Transitions:

The structure of this compound ((7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester) suggests several potential metabolic pathways, primarily Phase I reactions catalyzed by CYPs. The table below lists hypothetical metabolites, their predicted mass changes, and example MRM transitions.

CompoundMetabolic ReactionMass ChangePrecursor Ion (m/z)Product Ion (m/z)
This compound--450.1162.1
M1Monohydroxylation+16466.1178.1
M2Dihydroxylation+32482.1194.1
M3Reduction (NO2 to NH2)-30420.1132.1
M4Hydrolysis (Ester)-271179.1135.1

Table 2. Predicted Metabolites of this compound and Hypothetical MRM Transitions.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_metabolites Potential Metabolites LKY047 This compound (Parent Compound) Hydroxylation Hydroxylation (+O) LKY047->Hydroxylation Reduction Reduction (NO2 -> NH2) LKY047->Reduction Hydrolysis Hydrolysis (Ester Cleavage) LKY047->Hydrolysis M1 M1: Hydroxylated this compound Hydroxylation->M1 M2 M2: Reduced this compound Reduction->M2 M3 M3: Hydrolyzed this compound Hydrolysis->M3

Figure 2. Potential Phase I metabolic pathways for this compound.

Data Analysis and Interpretation

The acquired LC-MS/MS data should be processed using appropriate software. The primary goal is to identify peaks corresponding to the predicted MRM transitions that are present in the NADPH-fortified incubations but absent or significantly lower in the control incubations. The retention times of these metabolite peaks are expected to differ from the parent compound, this compound, typically eluting earlier due to increased polarity. Further structural confirmation of the metabolites can be achieved through product ion scanning and comparison with synthesized standards if available.

This application note provides a comprehensive and detailed protocol for the in vitro generation and LC-MS/MS-based detection of potential metabolites of this compound. While specific metabolites for this compound have not been reported in the literature, this methodology offers a robust starting point for researchers in drug development to investigate its metabolic fate. The outlined procedures for in vitro metabolism, sample preparation, and LC-MS/MS analysis can be adapted for the metabolic profiling of other novel chemical entities.

References

Application Notes and Protocols for LKY-047 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LKY-047 is a potent and selective, reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme involved in the metabolism of endogenous signaling molecules and certain drugs.[1][2] Preclinical studies of this compound are crucial for understanding its therapeutic potential, particularly in disease areas where CYP2J2 is implicated, such as cancer.[3][4][5] These application notes provide detailed protocols for the preclinical evaluation of this compound, focusing on its use in both in vitro and in vivo settings.

Mechanism of Action

This compound selectively inhibits CYP2J2, an enzyme that metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs).[3] EETs have been shown to promote cell proliferation and inhibit apoptosis in cancer cells by activating signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways.[3] By inhibiting CYP2J2, this compound reduces the production of these pro-tumorigenic signaling molecules, making it a promising candidate for cancer therapy.

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterValueSubstrateSystemInhibition TypeReference
IC501.7 µMNot SpecifiedRecombinant CYP2J2---MedchemExpress
Ki0.96 µMAstemizole O-demethylaseHuman Liver MicrosomesCompetitive[1]
Ki2.61 µMTerfenadine hydroxylaseHuman Liver MicrosomesCompetitive[1]
Ki3.61 µMEbastine hydroxylationHuman Liver MicrosomesUncompetitive[1]
Selectivity of this compound

This compound exhibits high selectivity for CYP2J2, with no significant inhibitory activity against a panel of other human cytochrome P450 enzymes at concentrations up to 50 µM.[1]

CYP IsoformIC50Reference
CYP1A2> 50 µM[1]
CYP2A6> 50 µM[1]
CYP2B6> 50 µM[1]
CYP2C8> 50 µM[1]
CYP2C9> 50 µM[1]
CYP2C19> 50 µM[1]
CYP2D6> 50 µM[1]
CYP2E1> 50 µM[1]
CYP3A> 50 µM[1]

Experimental Protocols

In Vitro CYP2J2 Inhibition Assay

This protocol describes the determination of the inhibitory potential of this compound on CYP2J2 activity using human liver microsomes (HLMs) or recombinant human CYP2J2 enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant human CYP2J2

  • CYP2J2 substrate (e.g., Astemizole, Terfenadine)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the CYP2J2 substrate in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the incubation buffer, HLMs or recombinant CYP2J2, and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP2J2 substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2J2 activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

In Vivo Evaluation of this compound (General Protocol)

Disclaimer: No specific in vivo preclinical data for this compound is publicly available. The following is a generalized protocol for evaluating a selective CYP2J2 inhibitor in an animal model of cancer. This should be adapted and optimized for the specific research question.

Animal Model:

  • Use an appropriate animal model that recapitulates the human disease of interest. For cancer studies, this could be a xenograft model where human cancer cells are implanted into immunocompromised mice (e.g., nude mice or NSG mice).

Study Design:

  • Dose Formulation:

    • Formulate this compound in a suitable vehicle for administration (e.g., a mixture of DMSO, PEG, and saline). The formulation should be optimized for solubility and stability.

  • Dose-Ranging Study:

    • Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of this compound. Administer a range of doses to a small group of animals and monitor for signs of toxicity (e.g., weight loss, changes in behavior).

  • Efficacy Study:

    • Once tumors are established in the xenograft model, randomize the animals into treatment and control groups.

    • Administer this compound at one or more doses below the MTD. The control group should receive the vehicle alone.

    • Monitor tumor growth over time using calipers.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.

Endpoint Analysis:

  • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

  • Pharmacokinetic Analysis: Collect blood samples at various time points after this compound administration to determine its pharmacokinetic profile (e.g., Cmax, Tmax, half-life, AUC).

  • Pharmacodynamic Analysis: Analyze tumor tissues to assess the downstream effects of CYP2J2 inhibition. This could include measuring the levels of EETs or assessing the phosphorylation status of proteins in the MAPK and PI3K-Akt pathways.

  • Toxicology: Perform a comprehensive toxicological evaluation, including histopathological analysis of major organs, to assess the safety of this compound.

Visualizations

CYP2J2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs EETs CYP2J2->EETs EETs->EGFR LKY047 This compound LKY047->CYP2J2 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation AntiApoptosis Inhibition of Apoptosis Akt->AntiApoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->AntiApoptosis

Caption: CYP2J2 signaling pathway and the inhibitory action of this compound.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (this compound, Substrate, Buffers) Combine Combine Reagents and Enzyme Reagents->Combine Enzyme Prepare Enzyme Source (HLMs or Recombinant CYP2J2) Enzyme->Combine Preincubation Pre-incubate at 37°C Combine->Preincubation Initiate Initiate Reaction with Substrate and NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate PrepareSample Prepare Sample for Analysis Terminate->PrepareSample LCMS LC-MS/MS Analysis PrepareSample->LCMS Data Data Analysis (IC50, Ki) LCMS->Data

Caption: General workflow for in vitro CYP2J2 inhibition assays.

References

Application Notes and Protocols for LKY-047 in Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), and its application in toxicological research. The following sections detail its inhibitory profile, experimental protocols for its characterization, and its use in elucidating the role of CYP2J2 in drug metabolism and toxicity.

Quantitative Data Summary

This compound is a decursin derivative that acts as a reversible and selective inhibitor of CYP2J2. Its inhibitory activity has been characterized against various CYP2J2 substrates, and its selectivity has been confirmed by the lack of significant inhibition of other major human P450 isoforms.[1][2][3]

Table 1: Inhibitory Potency of this compound against Human CYP2J2

CYP2J2 SubstrateInhibition TypeK_i_ (μM)
Astemizole (O-demethylase)Competitive0.96[1][2]
Terfenadine (hydroxylase)Competitive2.61[1][2]
Ebastine (hydroxylase)Uncompetitive3.61[1][2]

Table 2: Selectivity Profile of this compound

P450 IsoformIC_50_ (μM)
CYP2J21.7[1]
CYP1A2> 50[2][3]
CYP2A6> 50[2][3]
CYP2B6> 50[2][3]
CYP2C8> 50[2][3]
CYP2C9> 50[2][3]
CYP2C19> 50[2][3]
CYP2D6> 50 (weakly inhibits at 20 µM)[1][3]
CYP2E1> 50[2][3]
CYP3A> 50[2][3]

Experimental Protocols

Protocol for Determination of this compound Inhibition Constant (K_i_) for CYP2J2

This protocol describes the methodology to determine the inhibitory constant (K_i_) of this compound against CYP2J2-mediated metabolism of a probe substrate (e.g., astemizole) using human liver microsomes (HLMs).

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • Probe substrate for CYP2J2 (e.g., Astemizole)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable quenching solvent

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare HLM suspension in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, perform incubations in triplicate.

    • To each well, add HLM suspension, potassium phosphate buffer, and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for the determined linear reaction time (e.g., 10-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold ACN.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each concentration of this compound and substrate.

    • Determine the mode of inhibition and the K_i_ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis (e.g., Dixon or Cornish-Bowden plots).

cluster_inhibition CYP2J2 Inhibition by this compound cluster_uncompetitive Uncompetitive Inhibition (e.g., Ebastine) CYP2J2 CYP2J2 Enzyme Metabolite Metabolite CYP2J2->Metabolite Metabolism ES_complex Enzyme-Substrate Complex Substrate Substrate (e.g., Astemizole) Substrate->CYP2J2 Binds to Active Site LKY047 This compound LKY047->CYP2J2 Competitive Inhibition Substrate_U Ebastine LKY047_U This compound LKY047_U->ES_complex Binds to

Inhibition of CYP2J2 by this compound
Application Note: Investigating CYP2J2-Mediated Cytotoxicity using this compound

Objective: To determine if the cytotoxicity of a test compound is mediated by its metabolism by CYP2J2.

Principle: By comparing the cytotoxicity of a test compound in the presence and absence of this compound, the contribution of CYP2J2-mediated metabolic activation to a toxic metabolite can be assessed. A decrease in cytotoxicity in the presence of this compound suggests that CYP2J2 is involved in the formation of a more toxic metabolite.

Cell Line: HepG2 cells, a human liver carcinoma cell line that expresses a range of drug-metabolizing enzymes, including CYP2J2.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • HepG2 cells

  • Test compound

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solvent for formazan crystals

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Prepare two sets of treatment groups: one with the test compound alone and another with the test compound co-incubated with a fixed, non-toxic concentration of this compound (e.g., 10 µM).

    • Include vehicle control and this compound alone control groups.

    • Replace the cell culture medium with medium containing the respective treatments.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC_50_ (half-maximal inhibitory concentration) values for the test compound in the presence and absence of this compound.

    • A significant increase in the IC_50_ value in the presence of this compound indicates that CYP2J2-mediated metabolism contributes to the cytotoxicity of the test compound.

cluster_workflow Cytotoxicity Assay Workflow start Seed HepG2 Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Test Compound +/- this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 and Compare read->analyze

Workflow for CYP2J2-mediated cytotoxicity assay
Application Note: Use of this compound in Safety Pharmacology Studies

Objective: To investigate the potential role of CYP2J2 in mediating adverse effects on vital physiological systems as part of a safety pharmacology assessment.

Rationale: If a new drug candidate is a substrate for CYP2J2, its metabolites could potentially have off-target effects. This compound can be used in preclinical models to block the metabolism by CYP2J2 and assess if the parent compound or its CYP2J2-derived metabolites are responsible for any observed adverse effects. This follows the principles outlined in the ICH S7A guidelines for safety pharmacology studies.

2.3.1. In Vitro hERG Assay for Cardiotoxicity Assessment

Protocol:

  • Cell Line: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Electrophysiology: Use automated patch-clamp electrophysiology to measure hERG channel currents.

  • Treatment:

    • Establish a stable baseline hERG current.

    • Apply the test compound at a range of concentrations and record the inhibition of the hERG current.

    • In a separate set of experiments, pre-incubate the cells with a non-hERG-inhibitory concentration of this compound before applying the test compound.

  • Data Analysis:

    • Calculate the IC_50_ for hERG inhibition by the test compound in the presence and absence of this compound.

    • If a metabolite formed by CYP2J2 is a more potent hERG inhibitor than the parent compound, co-incubation with this compound would be expected to decrease the observed hERG inhibition.

2.3.2. In Vivo Functional Observational Battery (FOB) for Neurotoxicity Assessment

Protocol:

  • Animal Model: Use a rodent model (e.g., rats or mice).

  • Dosing:

    • Administer the test compound at various dose levels.

    • In a separate group, pre-treat the animals with this compound prior to the administration of the test compound.

    • Include appropriate vehicle control groups.

  • Observation:

    • Conduct a Functional Observational Battery at specified time points after dosing. This includes assessment of:

      • Home cage observations (e.g., posture, activity).

      • Open field observations (e.g., gait, arousal, stereotypy).

      • Sensorimotor and reflex tests (e.g., startle response, righting reflex).

      • Physiological measurements (e.g., body temperature).

  • Data Analysis:

    • Compare the neurobehavioral profiles of animals treated with the test compound alone versus those pre-treated with this compound.

    • Attenuation of neurotoxic signs by this compound would suggest that a CYP2J2-derived metabolite contributes to the observed neurotoxicity.

cluster_workflow In Vivo Safety Pharmacology Workflow start Animal Acclimation (Rodents) grouping Randomize into Treatment Groups start->grouping dosing Dosing: 1. Vehicle 2. Test Compound 3. This compound + Test Compound grouping->dosing fob Functional Observational Battery (FOB) dosing->fob cardio Cardiovascular Monitoring (Telemetry) dosing->cardio analysis Data Analysis and Comparison of Groups fob->analysis cardio->analysis

Workflow for in vivo safety pharmacology study

References

LKY-047: Application Notes and Protocols for a Selective CYP2J2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LKY-047 is a potent and selective, reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme in the metabolism of arachidonic acid to signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] As a decursin derivative, this compound offers high selectivity for CYP2J2 over other human P450 isoforms, making it a valuable tool for investigating the physiological and pathological roles of CYP2J2 and its metabolic products.[1][2] These application notes provide detailed protocols for the use of this compound in various research contexts, including commercial sourcing, in vitro enzyme inhibition assays, cell-based assays, and analysis of downstream signaling pathways.

Commercial Sources

This compound is available from several commercial suppliers for research purposes. Researchers should always refer to the supplier's specific product information for the most accurate and up-to-date details.

SupplierWebsite
MedchemExpress--INVALID-LINK--
Probechem--INVALID-LINK--
APExBIO--INVALID-LINK--
Aladdin Scientific--INVALID-LINK--
TargetMol--INVALID-LINK--

Quantitative Data

This compound exhibits potent and selective inhibition of CYP2J2 activity. The following table summarizes key quantitative data for this compound.

ParameterValueSubstrate/ConditionReference
IC50 1.7 µMCYP2J2[1]
Ki 0.96 µMAstemizole O-demethylase activity[2][3]
Ki 2.61 µMTerfenadine hydroxylase activity[2][3]
Ki 3.61 µMEbastine hydroxylation (uncompetitive inhibition)[2][3]
Inhibition at 20 µM 85.3%CYP2J2[3]
Selectivity > 50 µM (IC50)CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A[1][2]

Signaling Pathways and Experimental Workflows

CYP2J2-Mediated Arachidonic Acid Metabolism and Downstream Signaling

CYP2J2 metabolizes arachidonic acid to various EETs, which are signaling molecules involved in the regulation of cardiovascular homeostasis and inflammation. Inhibition of CYP2J2 by this compound blocks the production of these EETs, thereby affecting downstream signaling pathways such as the MAPK/ERK and Akt pathways.

CYP2J2_Pathway AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs LKY047 This compound LKY047->CYP2J2 Inhibition Signaling Downstream Signaling Pathways EETs->Signaling MAPK_ERK MAPK/ERK Pathway Signaling->MAPK_ERK Akt Akt Pathway Signaling->Akt Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) MAPK_ERK->Physiological_Effects Akt->Physiological_Effects

CYP2J2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity

A typical workflow to investigate the effects of this compound involves treating cells with the inhibitor, followed by analysis of CYP2J2 activity, changes in EET levels, and assessment of downstream signaling pathways.

Experimental_Workflow start Start cell_culture Culture target cells (e.g., human cardiomyocytes) start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment wash Wash cells treatment->wash analysis Perform downstream analyses wash->analysis cyp_activity CYP2J2 Activity Assay (e.g., using terfenadine) analysis->cyp_activity eet_quant Quantification of EETs (LC-MS/MS) analysis->eet_quant western_blot Western Blot for phospho-ERK and phospho-Akt analysis->western_blot

General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro CYP2J2 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on CYP2J2 activity using a specific substrate like terfenadine or astemizole.

Materials:

  • Recombinant human CYP2J2 enzyme

  • This compound

  • CYP2J2 substrate (e.g., terfenadine, astemizole)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate recombinant CYP2J2 with varying concentrations of this compound (e.g., 0.1 to 100 µM) in potassium phosphate buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP2J2 substrate (e.g., terfenadine at a concentration close to its Km value) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite (e.g., fexofenadine from terfenadine) using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP2J2 activity at each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Assay for CYP2J2 Inhibition in Human Cardiomyocytes

This protocol describes how to assess the inhibitory effect of this compound on endogenous CYP2J2 activity in a relevant cell model. A human cardiomyocyte cell line is a suitable model for this purpose.

Materials:

  • Human cardiomyocyte cell line

  • Appropriate cell culture medium and supplements

  • This compound

  • CYP2J2 substrate (e.g., terfenadine)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Seed human cardiomyocytes in a multi-well plate and culture until they reach approximately 80-90% confluency.

  • Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) in fresh culture medium for a specified duration (e.g., 2 hours).[4] Include a vehicle control (DMSO).

  • After the pre-incubation with this compound, add the CYP2J2 substrate (e.g., terfenadine at a final concentration of 1.5 µM) to the culture medium.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Terminate the enzymatic reaction in the supernatant by adding an equal volume of ice-cold acetonitrile.

  • Process the samples for LC-MS/MS analysis to quantify the formation of the substrate's metabolite.

  • Determine the effect of this compound on CYP2J2 activity by comparing metabolite formation in treated versus control cells.

Protocol 3: Quantification of Epoxyeicosatrienoic Acids (EETs) by LC-MS/MS

This protocol outlines the steps for extracting and quantifying EETs from cell culture media or cell lysates following treatment with this compound.

Materials:

  • Cell samples (supernatant or lysate) from Protocol 2

  • Internal standards (e.g., deuterated EETs)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)

  • LC-MS/MS system equipped with a suitable column

Procedure:

  • To the collected cell samples, add a known amount of the internal standard mixture.

  • Perform lipid extraction using a suitable method, such as solid-phase extraction (SPE).

  • Evaporate the extracted samples to dryness under a stream of nitrogen.

  • Reconstitute the dried extracts in the initial mobile phase for LC-MS/MS analysis.

  • Inject the samples onto the LC-MS/MS system.

  • Separate the different EET regioisomers using a suitable chromatographic gradient.

  • Detect and quantify the EETs and their corresponding internal standards using multiple reaction monitoring (MRM) in negative ion mode.

  • Calculate the concentrations of each EET regioisomer in the samples based on the standard curves.

Protocol 4: Western Blot Analysis of Downstream Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and Akt signaling pathways.

Materials:

  • Cell lysates from this compound-treated and control cells (from Protocol 2)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt (Ser473), and total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total ERK1/2, phospho-Akt, and total Akt to normalize the data.

  • Quantify the band intensities to determine the change in phosphorylation levels upon this compound treatment.

Conclusion

This compound is a highly selective and potent tool for the in vitro and cell-based investigation of CYP2J2 function. The protocols provided here offer a framework for researchers to explore the role of CYP2J2 in various biological processes and to assess the impact of its inhibition on cellular signaling and metabolism. As with any experimental procedure, optimization of these protocols for specific cell types and experimental conditions is recommended.

References

Troubleshooting & Optimization

LKY-047 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with LKY-047 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is reported to be soluble in DMSO at a concentration of 10 mM[1]. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes from primarily organic to primarily aqueous. If the concentration of this compound in the final aqueous solution exceeds its solubility limit, it will precipitate out of the solution. Many drug discovery compounds face this challenge, which can lead to inaccurate experimental results[2].

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include adjusting the pH of the buffer, using co-solvents, and employing formulation aids like surfactants or cyclodextrins[3][4][5]. It is crucial to test the compatibility of any new excipients with your specific assay.

Q4: Will the use of organic co-solvents affect my biological assay?

A4: It is possible. Organic solvents can impact protein function and cell viability. Therefore, it is essential to determine the tolerance of your specific assay to the chosen co-solvent by running appropriate vehicle controls[2].

Troubleshooting Guide

Issue: Precipitate formation upon dilution in aqueous buffer.

This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound in your experimental buffer.

Step 1: Initial Solubility Assessment

Before proceeding with extensive troubleshooting, it is crucial to determine the approximate aqueous solubility of this compound in your primary experimental buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO concentration to your aqueous buffer in a 96-well plate (e.g., 2 µL into 198 µL). This minimizes the final DMSO concentration.

  • Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader (at a wavelength around 600-700 nm). An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility.

Step 2: Optimization of Buffer Conditions

If the initial solubility is too low for your experimental needs, you can attempt to modify the buffer composition.

  • Use of Co-solvents: Introducing a small percentage of an organic co-solvent can increase the solubility of hydrophobic compounds.

    Experimental Protocol: Co-solvent Screening

    • Prepare your primary aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol, methanol, or PEG-400).

    • Repeat the Kinetic Solubility Assay described above for each co-solvent condition.

    • Remember to include a vehicle control with the same co-solvent concentration in your final assay to assess its impact. PEG 400 has been shown to improve the solubility of some poorly soluble drugs[4].

Step 3: Advanced Formulation Strategies

For very poorly soluble compounds, more advanced formulation techniques may be necessary.

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to keep hydrophobic compounds in solution.

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility[3].

Data Presentation

Systematically documenting your solubility tests is crucial. Below is a template table for recording your findings.

Buffer System (pH)Co-solvent (% v/v)Formulation AidMax Soluble Conc. (µM)Observations
PBS (7.4)NoneNoneClear solution / Precipitate
PBS (7.4)1% DMSONoneClear solution / Precipitate
PBS (7.4)1% EthanolNoneClear solution / Precipitate
TRIS (8.0)1% DMSONoneClear solution / Precipitate
PBS (7.4)1% DMSO0.01% Tween® 80Clear solution / Precipitate
PBS (7.4)1% DMSO1 mM HP-β-CDClear solution / Precipitate

Note: The values in this table are for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Signaling Pathway and Experimental Logic

The primary challenge with poorly soluble compounds is ensuring that the concentration used in an assay is the true concentration in solution.

Logical Flow of Ensuring Accurate this compound Concentration in Assays

G cluster_prep Preparation cluster_validation Solubility Validation cluster_assay Biological Assay stock This compound Stock (in 100% DMSO) working_sol Working Solution (in Aqueous Buffer) stock->working_sol Dilution solubility_test Kinetic Solubility Assay working_sol->solubility_test vehicle_control Vehicle Control (Buffer + Additives) working_sol->vehicle_control visual_insp Visual Inspection (Clarity) solubility_test->visual_insp turbidity Turbidity Measurement solubility_test->turbidity assay In Vitro / In Vivo Assay visual_insp->assay If Soluble turbidity->assay If Not Turbid vehicle_control->assay

Caption: Logical workflow for preparing and validating this compound solutions for biological assays.

References

optimizing LKY-047 concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LKY-047, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: As a starting point, we recommend a concentration range of 0.1 µM to 10 µM. This compound has a reported IC50 of 1.7 µM for CYP2J2 inhibition.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is typically dissolved in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of the solvent in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2).[1] It has been shown to be a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase, with Ki values of 0.96 and 2.61 μM, respectively.[2][3] It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation with a Ki value of 3.61 μM.[2][3]

Q4: Is this compound selective for CYP2J2?

A4: Yes, this compound is highly selective for CYP2J2. It shows no significant inhibitory effect on other human P450s such as CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on my cells. 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient for the inhibitor to exert its effect. 3. Low CYP2J2 expression: The target cell line may not express CYP2J2 at a high enough level.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Verify CYP2J2 expression: Confirm the expression of CYP2J2 in your cell line using techniques like Western blot or RT-qPCR.
High levels of cell death observed, even at low concentrations. 1. Cytotoxicity: this compound may be cytotoxic to your cell line at the concentrations tested. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.1. Determine the cytotoxic concentration 50 (CC50): Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. 2. Reduce solvent concentration: Ensure the final solvent concentration is below 0.1% in the cell culture medium. Prepare a vehicle control with the same solvent concentration.
Precipitation of this compound is observed in the culture medium. Poor solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations.1. Prepare fresh dilutions: Make fresh dilutions of this compound from the stock solution for each experiment. 2. Pre-warm the medium: Gently warm the cell culture medium to 37°C before adding the this compound solution. 3. Increase solvent concentration (with caution): If necessary, slightly increase the final solvent concentration, but ensure it remains non-toxic to the cells.
Inconsistent results between experiments. 1. Variability in cell conditions: Differences in cell passage number, confluency, or overall health can lead to variable responses. 2. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can degrade the compound.1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at a consistent density for each experiment. 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability) and the optimal non-toxic concentration range.

Visualizations

CYP2J2 Signaling Pathway in Cancer Cells

CYP2J2 is known to be overexpressed in various human tumors and cancer cell lines.[2] Its inhibition by this compound can impact downstream signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K-Akt pathways.

CYP2J2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathways Downstream Signaling This compound This compound CYP2J2 CYP2J2 This compound->CYP2J2 inhibits EETs EETs CYP2J2->EETs Arachidonic Acid Arachidonic Acid Arachidonic Acid->CYP2J2 metabolized by EGFR EGFR EETs->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Caption: this compound inhibits CYP2J2, affecting cancer cell signaling.

Experimental Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence of experiments to determine the optimal concentration of this compound for your cell culture studies.

Experimental_Workflow A Determine Initial Concentration Range (based on IC50 of 1.7 µM) B Perform Dose-Response Cytotoxicity Assay (MTT) (e.g., 0.01 µM to 100 µM) A->B C Analyze Data to Determine CC50 and Non-Toxic Concentration Range B->C D Select Optimal Concentrations for Functional Assays (below CC50) C->D E Conduct Time-Course Experiment (e.g., 24, 48, 72 hours) D->E F Confirm Target Engagement (e.g., measure downstream markers) E->F G Proceed with Main Experiments F->G

Caption: Workflow for optimizing this compound concentration in cell culture.

References

LKY-047 In Vivo Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing LKY-047, this technical support center provides essential information regarding its potential off-target effects, particularly in in vivo models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a potent and highly selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] It functions as a reversible competitive inhibitor for certain CYP2J2-mediated reactions, such as the metabolism of astemizole and terfenadine, and as an uncompetitive inhibitor for others, like the hydroxylation of ebastine.[2][3]

Q2: What are the known off-target effects of this compound based on in vitro data?

In vitro studies using human liver microsomes have demonstrated that this compound is remarkably selective for CYP2J2. The primary observed off-target effect is a weak inhibition of CYP2D6, but only at concentrations significantly higher than its IC50 for CYP2J2.[2] At a concentration of 20 μM, this compound inhibits CYP2J2 activity by 85.3%, while the inhibition of CYP2D6 is only 37.2%.[2]

Q3: Is there any available data on the in vivo off-target effects of this compound?

Currently, there is no publicly available information from in vivo studies or clinical trials detailing the off-target effects or the overall safety profile of this compound. The existing research has focused on its in vitro characterization as a selective CYP2J2 inhibitor.

Q4: What potential in vivo off-target effects could be anticipated based on this compound's mechanism of action?

Given that this compound is a potent inhibitor of CYP2J2, any potential in vivo effects, whether on-target or off-target, would likely stem from the modulation of this enzyme's activity. CYP2J2 is involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which have roles in regulating blood pressure, inflammation, and cardiac function. Therefore, inhibition of CYP2J2 could theoretically impact these physiological processes. The weak inhibitory activity against CYP2D6 at high concentrations suggests a potential for drug-drug interactions with substrates of CYP2D6 if high systemic concentrations of this compound are achieved in vivo.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cardiovascular effects in animal models (e.g., changes in blood pressure). Inhibition of CYP2J2 may alter the levels of vasoactive EETs.1. Measure blood pressure and heart rate at multiple time points after this compound administration.2. Analyze plasma or tissue levels of EETs and their corresponding dihydroxyeicosatrienoic acids (DHETs).3. Consider co-administration of a CYP2J2-independent vasodilator as a control.
Altered metabolism of a co-administered drug known to be a CYP2D6 substrate. Weak off-target inhibition of CYP2D6 by this compound at high concentrations.1. Determine the plasma concentration of this compound to assess if it reaches levels where significant CYP2D6 inhibition might occur.2. Perform a pharmacokinetic study of the co-administered drug in the presence and absence of this compound.3. If possible, switch to a co-administered drug that is not a primary substrate of CYP2D6.
Lack of expected efficacy in an in vivo model. Poor bioavailability or rapid metabolism of this compound in vivo.1. Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.2. Analyze plasma and target tissue concentrations of this compound to ensure they are within the effective range based on in vitro data.3. Consider alternative routes of administration or formulation strategies to improve bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro inhibitory activity of this compound.

Table 1: Inhibitory Potency of this compound against CYP2J2

Parameter Value (μM) Reference(s)
IC501.7[1]
Ki (Astemizole O-demethylase)0.96[2][3]
Ki (Terfenadine hydroxylase)2.61[2][3]
Ki (Ebastine hydroxylation)3.61[2][3]

Table 2: Selectivity of this compound against Other Cytochrome P450 Isoforms

CYP Isoform IC50 (μM) Reference(s)
CYP1A2> 50[2][3]
CYP2A6> 50[2][3]
CYP2B6> 50[2][3]
CYP2C8> 50[2][3]
CYP2C9> 50[2][3]
CYP2C19> 50[2][3]
CYP2D6> 50 (weak inhibition at 20 μM)[2]
CYP2E1> 50[2][3]
CYP3A> 50[2][3]

Experimental Protocols

Protocol: Assessing the In Vivo Off-Target Effects of this compound on CYP2D6 Activity Using a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (dose range based on expected therapeutic concentrations and solubility).

    • Positive control (a known CYP2D6 inhibitor, e.g., quinidine).

  • Procedure: a. Acclimatize animals for at least 7 days. b. Administer the vehicle, this compound, or positive control via the intended route of administration (e.g., oral gavage). c. After a predetermined time (e.g., 1 hour), administer a probe substrate for CYP2D6 (e.g., dextromethorphan). d. Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-probe substrate administration. e. Process blood samples to obtain plasma. f. Analyze plasma concentrations of the probe substrate and its primary CYP2D6-mediated metabolite (e.g., dextrorphan) using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate pharmacokinetic parameters for the probe substrate and its metabolite (e.g., AUC, Cmax, t1/2). b. Compare the metabolic ratio (AUCmetabolite / AUCparent drug) between the different treatment groups. A significant decrease in this ratio in the this compound group compared to the vehicle group would indicate in vivo inhibition of CYP2D6.

Visualizations

LKY047_Mechanism_of_Action cluster_cyp2j2 CYP2J2 Pathway cluster_lky047 This compound Interaction cluster_downstream Physiological Effects Arachidonic Acid Arachidonic Acid CYP2J2 CYP2J2 Arachidonic Acid->CYP2J2 Metabolism EETs EETs CYP2J2->EETs Vasodilation Vasodilation EETs->Vasodilation Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects This compound This compound This compound->CYP2J2 Inhibition

Caption: Mechanism of this compound action on the CYP2J2 signaling pathway.

Off_Target_Troubleshooting Start Start Observe_Unexpected_Effect Observe Unexpected In Vivo Effect Start->Observe_Unexpected_Effect Is_Effect_Cardiovascular Cardiovascular Effect? Observe_Unexpected_Effect->Is_Effect_Cardiovascular CYP2J2_Inhibition Potential Cause: CYP2J2 Inhibition Altering EET Levels Is_Effect_Cardiovascular->CYP2J2_Inhibition Yes Is_CoAdministered_Drug Co-administered Drug Metabolism Affected? Is_Effect_Cardiovascular->Is_CoAdministered_Drug No Measure_BP_EETs Troubleshooting: Measure Blood Pressure and EET Levels CYP2J2_Inhibition->Measure_BP_EETs CYP2D6_Inhibition Potential Cause: Weak CYP2D6 Inhibition at High Concentrations Is_CoAdministered_Drug->CYP2D6_Inhibition Yes End End Is_CoAdministered_Drug->End No PK_Study Troubleshooting: Conduct Pharmacokinetic Study of Co-administered Drug CYP2D6_Inhibition->PK_Study Measure_BP_EETs->End PK_Study->End

Caption: Troubleshooting workflow for unexpected in vivo effects of this compound.

References

troubleshooting LKY-047 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LKY-047 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2). It is a derivative of decursin. Its primary mechanism of action is to block the epoxygenase activity of CYP2J2, which is responsible for metabolizing arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting CYP2J2, this compound reduces the production of EETs, thereby modulating downstream signaling pathways involved in processes such as inflammation, cell proliferation, and angiogenesis.

Q2: My experimental results with this compound are inconsistent in long-term studies. Could this be due to compound instability?

A2: Yes, inconsistent results are a common indicator of compound instability in cell culture media. While decursin, the parent compound of this compound, has shown stability in microsomal preparations, long-term cell culture conditions can introduce factors that may affect the stability of this compound.[1] Degradation of the compound over time can lead to a decrease in its effective concentration, resulting in diminished or variable biological effects.

Q3: What are the common causes of small molecule degradation in long-term cell culture experiments?

A3: Several factors can contribute to the degradation of a small molecule like this compound in a cell culture environment:

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis of labile chemical bonds.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light.

  • Reactive Components in Media: Serum in the media contains enzymes that can metabolize the compound. Additionally, reactive oxygen species (ROS) generated by cells can lead to oxidative degradation.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound over time, reducing its effective concentration in the medium.

Q4: How can I determine if this compound is degrading in my cell culture medium?

A4: To assess the stability of this compound in your specific experimental setup, you can perform a stability study. This involves incubating this compound in your cell culture medium under standard culture conditions (37°C, 5% CO2) for the duration of your experiment. Aliquots of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent compound. A significant decrease in the concentration of this compound over time is indicative of instability.

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to identifying and mitigating potential instability of this compound in your long-term experiments.

Problem: Inconsistent or Diminished Activity of this compound
Possible Cause Suggested Solution
Degradation of this compound stock solution Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Instability of this compound in cell culture medium Assess the stability of this compound in your specific cell culture medium and conditions (see Experimental Protocols section). For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
Suboptimal solvent concentration Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess any effects of the solvent on your cells.
Cell-mediated metabolism of this compound If you suspect the cells are metabolizing the compound, you can assess its stability in conditioned medium (medium in which cells have been grown and then removed) versus fresh medium. A faster degradation in conditioned medium suggests cellular metabolism.
Precipitation of this compound in the medium Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a lower concentration of the working solution or using a different formulation with solubility enhancers, if compatible with your experimental system.

Quantitative Data Summary

As there is no publicly available stability data for this compound in cell culture media, the following table provides a template for how to present such data once generated from a stability study. The data shown is for illustrative purposes and is based on a hypothetical experiment.

Table 1: Hypothetical Stability of this compound in RPMI-1640 + 10% FBS at 37°C

Time (Hours)This compound Concentration (µM)% Remaining
010.0100%
248.585%
486.868%
725.252%

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium using HPLC/LC-MS

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period under standard cell culture conditions.

Materials:

  • This compound solid compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable organic solvent for extraction

  • Internal standard (a structurally similar and stable compound)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the this compound stock solution in the complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).

  • Incubation: Dispense the this compound-containing medium into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation for Analysis:

    • To each collected sample, add 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and halt any further degradation.

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound. The method should be able to separate this compound from any potential degradation products and media components.

    • The concentration of this compound at each time point is determined by comparing its peak area to that of the internal standard and a standard curve.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

This compound Mechanism of Action and Downstream Signaling

LKY047_Mechanism cluster_inhibition Inhibition by this compound cluster_pathway CYP2J2-mediated Pathway cluster_downstream Downstream Effects of EETs This compound This compound CYP2J2 CYP2J2 This compound->CYP2J2 Inhibits EETs EETs CYP2J2->EETs Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->CYP2J2 Metabolized by PI3K/Akt Pathway PI3K/Akt Pathway EETs->PI3K/Akt Pathway MAPK Pathway MAPK Pathway EETs->MAPK Pathway Jagged1/Notch1 Pathway Jagged1/Notch1 Pathway EETs->Jagged1/Notch1 Pathway Anti-inflammation Anti-inflammation EETs->Anti-inflammation Vasodilation Vasodilation EETs->Vasodilation Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation MAPK Pathway->Cell Proliferation Angiogenesis Angiogenesis Jagged1/Notch1 Pathway->Angiogenesis Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_verification Verification Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Assess Stability in Media Assess Stability in Media Inconsistent Results->Assess Stability in Media Evaluate Solvent Effects Evaluate Solvent Effects Inconsistent Results->Evaluate Solvent Effects Check for Precipitation Check for Precipitation Inconsistent Results->Check for Precipitation Prepare Fresh Stock Prepare Fresh Stock Check Stock Solution->Prepare Fresh Stock Replenish Compound Replenish Compound Assess Stability in Media->Replenish Compound Optimize Solvent Conc. Optimize Solvent Conc. Evaluate Solvent Effects->Optimize Solvent Conc. Adjust Working Conc. Adjust Working Conc. Check for Precipitation->Adjust Working Conc. Consistent Results Consistent Results Prepare Fresh Stock->Consistent Results Replenish Compound->Consistent Results Optimize Solvent Conc.->Consistent Results Adjust Working Conc.->Consistent Results

References

minimizing non-specific binding of LKY-047

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues, with a specific focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a decursin derivative that acts as a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of various endogenous compounds and some drugs.[1] It functions as a reversible competitive or uncompetitive inhibitor for different CYP2J2-mediated reactions.[1] Specifically, it is a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activity.[1]

Q2: What is non-specific binding and why is it a concern in my experiments with this compound?

A2: Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended target (CYP2J2).[2][3] This can lead to a high background signal, reduced assay sensitivity, and inaccurate data, making it difficult to determine the true inhibitory effect on CYP2J2.[3] While this compound is known for its high selectivity, non-specific binding can be a factor in any experiment depending on the assay conditions and the biological matrix used.

Q3: What are the common causes of non-specific binding in in-vitro assays?

A3: Several factors can contribute to non-specific binding, including:

  • High concentrations of the inhibitor: Using this compound at concentrations significantly above its IC50 or Ki values can lead to off-target effects.[4][5]

  • Suboptimal buffer conditions: Incorrect pH or low ionic strength can promote non-specific interactions.

  • Insufficient blocking: In assays like Western blotting or ELISA, failure to adequately block non-specific sites on membranes or plates can cause high background.

  • Properties of the compound: Highly hydrophobic compounds can be more prone to non-specific binding.[2]

  • Contaminants: Impurities in reagents or biological samples can contribute to non-specific interactions.[3]

Q4: How can I differentiate between specific inhibition of CYP2J2 and non-specific or off-target effects of this compound?

A4: To confirm that the observed effects are due to specific inhibition of CYP2J2, you can:

  • Perform a dose-response experiment: A clear, saturable inhibition curve that correlates with the known IC50 of this compound for CYP2J2 suggests on-target activity.[4]

  • Conduct a rescue experiment: In a cell-based assay, you could potentially use a mutant form of CYP2J2 that is resistant to this compound. If the effect of this compound is diminished in the presence of the resistant mutant, it confirms on-target activity.[4]

  • Test against other CYP isoforms: Confirm the selectivity of this compound in your experimental system by testing its effect on other P450 enzymes.[7]

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

This guide provides a structured approach to troubleshoot and minimize non-specific binding when using this compound in your experiments.

Observed Issue Potential Cause Recommended Solution
High background signal in all wells/lanes (including no-enzyme controls) Non-specific binding of this compound or detection reagents to the assay plate/membrane.Optimize blocking conditions. Try different blocking agents (e.g., BSA, non-fat milk, casein) and increase blocking time or concentration.[6] Include a detergent like Tween-20 (0.05-0.1%) in wash buffers to reduce hydrophobic interactions.[5]
Inconsistent results between replicate experiments Variability in reagent preparation or handling. Contamination of buffers or stock solutions.Prepare fresh buffers and this compound dilutions for each experiment. Ensure thorough mixing of all solutions. Filter buffers to remove any particulate matter.
Inhibition observed at unexpectedly low concentrations of this compound Potential off-target effects or compound aggregation.Perform a dose-response curve to determine the IC50 and ensure it aligns with published values. Include solubility enhancers in the buffer if aggregation is suspected.
High signal in "no inhibitor" control Contamination of the enzyme preparation or substrate.Use high-purity recombinant CYP2J2 and substrate. Run a control with no enzyme to check for background signal from other components.
Non-specific bands in Western Blot when probing for CYP2J2 downstream effects Primary or secondary antibody cross-reactivity. Insufficient washing.Optimize antibody concentrations. Increase the number and duration of wash steps. Use a high-stringency wash buffer.

Data Presentation

The following tables summarize key quantitative data for this compound, which can be useful for experimental design and data interpretation.

Table 1: Inhibitory Potency of this compound against CYP2J2

Substrate Inhibition Type Ki (μM) IC50 (μM)
Astemizole (O-demethylation)Competitive0.961.7
Terfenadine (Hydroxylation)Competitive2.61Not Reported
Ebastine (Hydroxylation)Uncompetitive3.61Not Reported

Data compiled from multiple sources.[1]

Table 2: Selectivity of this compound against other Cytochrome P450 Isoforms

CYP Isoform IC50 (μM)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50 (weakly inhibits at 20 µM)
CYP2E1> 50
CYP3A> 50

Data indicates high selectivity for CYP2J2.[1]

Experimental Protocols

Protocol 1: In Vitro CYP2J2 Inhibition Assay using a Fluorogenic Probe

This protocol provides a general framework for assessing the inhibitory potential of this compound on CYP2J2 activity.

Materials:

  • Recombinant human CYP2J2 (e.g., in microsomes)

  • Fluorogenic CYP2J2 substrate (e.g., a commercial probe)

  • This compound stock solution (in DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • 96-well black microplate

  • Plate reader with fluorescence detection

Methodology:

  • Prepare Reagents:

    • Thaw recombinant CYP2J2 on ice.

    • Prepare a series of this compound dilutions in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the fluorogenic substrate and NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

    • Add 10 µL of your this compound dilutions or vehicle control (buffer with the same percentage of DMSO) to the respective wells.

    • Add 20 µL of the recombinant CYP2J2 enzyme preparation to all wells except the "no enzyme" control wells. Add 20 µL of buffer to the "no enzyme" wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the fluorogenic substrate to all wells.

    • Add 20 µL of the NADPH regenerating system to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for the time recommended by the substrate manufacturer (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (CYP2J2, this compound, Substrate, NADPH) setup Assay Setup (Plate with buffer, this compound/vehicle, enzyme) reagents->setup preincubate Pre-incubation (37°C, 10 min) setup->preincubate initiate Initiate Reaction (Add substrate and NADPH) preincubate->initiate incubate Incubation (37°C, 30-60 min) initiate->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for a CYP2J2 inhibition assay.

troubleshooting_logic start High Background Signal Observed q1 Is background high in 'no enzyme' control? start->q1 a1_yes Non-specific binding to plate/membrane q1->a1_yes Yes q2 Is dose-response curve as expected? q1->q2 No sol1 Optimize Blocking (agent, time, concentration) a1_yes->sol1 sol2 Increase Wash Stringency (add detergent, more washes) a1_yes->sol2 end Signal Optimized sol1->end sol2->end a2_no Potential off-target effects or compound aggregation q2->a2_no No q2->end Yes sol3 Use Lower this compound Concentration (closer to IC50) a2_no->sol3 sol4 Check Compound Solubility (add solubilizing agents if needed) a2_no->sol4 sol3->end sol4->end

Caption: Troubleshooting logic for high background.

References

Technical Support Center: LKY-047 CYP2J2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing LKY-047 as a selective inhibitor in cytochrome P450 2J2 (CYP2J2) assays. It addresses potential sources of variability and reproducibility issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in assays?

A1: this compound is a potent and selective competitive inhibitor of the cytochrome P450 2J2 (CYP2J2) enzyme.[1][2] It is primarily used in in vitro drug metabolism studies and reaction phenotyping assays to investigate the role of CYP2J2 in the metabolism of new chemical entities.[1][2]

Q2: What type of inhibitor is this compound and for which reactions?

A2: this compound acts as a strong competitive inhibitor for CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2] It functions as an uncompetitive inhibitor for CYP2J2-mediated ebastine hydroxylation.[1][2]

Q3: Is this compound a mechanism-based inhibitor?

A3: No, pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibition potency, indicating that it is not a mechanism-based inhibitor.[1][2]

Q4: How selective is this compound for CYP2J2?

A4: this compound is highly selective for CYP2J2. It shows no significant inhibitory effect on other major human P450 isoforms such as CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 μM for these enzymes.[1][2]

Troubleshooting Guide

High variability and poor reproducibility in CYP2J2 inhibition assays using this compound can arise from several factors. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Improper mixing of reagents- Contamination- Calibrate and verify the accuracy of your pipettes.- Ensure thorough mixing of all stock solutions and assay reagents before use.- Use fresh pipette tips for each reagent and sample to prevent cross-contamination.
Inconsistent IC50 or Ki values across experiments - Variability in enzyme (HLM) activity- Inaccurate substrate or inhibitor concentrations- Fluctuations in incubation time or temperature- Use a consistent lot of human liver microsomes (HLMs) with pre-characterized activity.- Prepare fresh dilutions of this compound and substrates for each experiment.- Strictly control incubation times and maintain a constant temperature (e.g., 37°C).
Low or no inhibitory activity observed - Degradation of this compound- Incorrect assay conditions for CYP2J2 activity- Store this compound stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light.- Ensure the assay buffer, pH, and cofactor (NADPH) concentrations are optimal for CYP2J2 activity.
"Edge effects" in microplate assays - Temperature gradients across the plate- Evaporation from wells on the plate edge- Pre-incubate the microplate at the assay temperature to ensure uniformity.- Use a plate sealer and/or fill the outer wells with buffer or water to minimize evaporation.

Quantitative Data Summary

The inhibitory potency of this compound against CYP2J2 is summarized below. These values can serve as a benchmark for your experimental results.

Table 1: Inhibition Constants (Ki) of this compound for CYP2J2-Mediated Reactions

Substrate ReactionInhibition ModelKi (μM)
Astemizole O-demethylaseCompetitive0.96
Terfenadine hydroxylaseCompetitive2.61
Ebastine hydroxylationUncompetitive3.61
Data sourced from Oh, Y., et al. (2017).[1][2]

Table 2: IC50 Values of this compound for Various Human P450 Isoforms

P450 IsoformIC50 (μM)
CYP2J2< 5 (Specific Ki values in Table 1)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50
CYP2E1> 50
CYP3A> 50
Data sourced from Oh, Y., et al. (2017).[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, adapted from published literature.

CYP2J2 Inhibition Assay (Astemizole O-Demethylase Activity)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of this compound, astemizole (substrate), and human liver microsomes (HLMs) in incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH-generating system solution.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM solution, varying concentrations of this compound (or vehicle control), and the astemizole solution.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for the specified time (e.g., 30 minutes) at 37°C with shaking.

  • Reaction Termination and Sample Analysis:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite (O-desmethylastemizole) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • Plot the percent inhibition versus the this compound concentration to determine the IC50 value.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki value and mode of inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound assays.

CYP2J2_Inhibition_Pathway cluster_reaction CYP2J2 Catalytic Cycle cluster_inhibition Inhibition Mechanism Substrate Substrate (e.g., Astemizole) CYP2J2 CYP2J2 (Enzyme) Substrate->CYP2J2 Binds to active site Product Metabolite (e.g., O-desmethylastemizole) CYP2J2->Product Metabolizes LKY047 This compound (Competitive Inhibitor) LKY047->CYP2J2 Blocks active site

Caption: Competitive inhibition of CYP2J2 by this compound.

Assay_Workflow prep 1. Reagent Preparation (Buffer, HLM, Substrate, this compound, NADPH) incubate 2. Incubation - Add HLM, this compound, Substrate - Pre-incubate at 37°C prep->incubate start 3. Initiate Reaction - Add NADPH incubate->start terminate 4. Terminate Reaction - Add Acetonitrile start->terminate analyze 5. Sample Analysis - Centrifuge - LC-MS/MS analysis of supernatant terminate->analyze data 6. Data Interpretation - Calculate IC50/Ki values analyze->data

Caption: General workflow for a CYP2J2 inhibition assay.

Troubleshooting_Logic start High Assay Variability? rep_var Between Replicates? start->rep_var Yes exp_var Between Experiments? start->exp_var No pipette Check Pipetting & Mixing rep_var->pipette reagents Check Reagent Stability & Concentration exp_var->reagents conditions Verify Assay Conditions (Time, Temp) reagents->conditions

Caption: Logic diagram for troubleshooting assay variability.

References

LKY-047 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).

Frequently Asked Questions (FAQs)

Q1: I am observing inhibition of a cytochrome P450 enzyme other than CYP2J2. Is this expected?

A1: this compound is a highly selective inhibitor for CYP2J2 with reported IC50 values greater than 50 μM for other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, and 3A.[1][2] However, at high concentrations (e.g., 20 μM), weak inhibition of CYP2D6 (approximately 37.2%) has been reported.[2][3] If you are observing inhibition of other P450s, consider the following:

  • Concentration of this compound: Ensure the concentration used is appropriate for selective CYP2J2 inhibition. At concentrations significantly above the Ki for CYP2J2, off-target effects may become apparent.

  • Purity of this compound: Verify the purity of your this compound compound. Impurities could be responsible for the off-target inhibition.

  • Experimental System: The selectivity of inhibitors can sometimes vary between different in vitro systems (e.g., recombinant enzymes vs. human liver microsomes).

Q2: The IC50 value I've determined for this compound is significantly different from the published values.

A2: Discrepancies in IC50 values can arise from several factors related to experimental conditions. This compound is a competitive inhibitor, and its apparent potency is dependent on the substrate and its concentration. Published Ki values for this compound with different CYP2J2 substrates are:

  • 0.96 μM for astemizole O-demethylase activity.[1]

  • 2.61 μM for terfenadine hydroxylase activity.[1]

It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation with a Ki of 3.61 μM.[1]

To troubleshoot your results, review the following:

  • Substrate and Concentration: Ensure you are using a validated CYP2J2 substrate and that the concentration is appropriate. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.

  • Incubation Time: Confirm that your incubation time is within the linear range for the enzymatic reaction.

  • Microsomal Protein Concentration: The concentration of human liver microsomes (HLMs) or recombinant enzyme can influence the results.

  • Solvent Effects: Ensure the final concentration of any organic solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all wells, as it can affect enzyme activity.

Q3: I am observing cytotoxicity in my cell-based assay after treatment with this compound. Is this a known effect?

A3: The primary literature on this compound focuses on its in vitro inhibitory activity against CYP2J2 in microsomal systems.[1][2] There is limited publicly available information on its cytotoxic effects in cell-based assays. If you observe cytotoxicity, consider these points:

  • Concentration-Dependence: Determine the concentration at which cytotoxicity is observed. It may be occurring at concentrations much higher than those required for CYP2J2 inhibition.

  • Cell Type: Different cell lines can have varying sensitivities to chemical compounds.

  • Assay-Specific Interference: The compound may be interfering with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readouts).

  • Appropriate Controls: Include vehicle-only controls and positive controls for cytotoxicity to validate your findings.

Troubleshooting Guides

Guide 1: Investigating Off-Target Enzyme Inhibition

If you suspect off-target inhibition by this compound, follow this workflow:

Off_Target_Troubleshooting start Unexpected Inhibition of Non-CYP2J2 Enzyme check_conc Is this compound concentration > 10x Ki for CYP2J2? start->check_conc high_conc High concentration may lead to off-target effects (e.g., weak CYP2D6 inhibition). check_conc->high_conc Yes check_purity Verify purity of this compound compound. check_conc->check_purity No lower_conc Lower this compound concentration and re-test. high_conc->lower_conc end Identify source of off-target effect lower_conc->end impure Impurities may be causing off-target effects. Source a new batch. check_purity->impure Impure consider_system Consider the experimental system (recombinant vs. microsomes). check_purity->consider_system Pure impure->end system_diff Selectivity can differ between systems. Validate with a different system if possible. consider_system->system_diff system_diff->end

Troubleshooting workflow for off-target inhibition.
Guide 2: Addressing IC50 Value Discrepancies

Use this guide to troubleshoot unexpected IC50 values for this compound.

IC50_Troubleshooting start IC50 Value Differs from Literature check_substrate Review Substrate and Concentration start->check_substrate substrate_issue For competitive inhibitors, IC50 is dependent on substrate concentration. Ensure [S] is appropriate (e.g., at or below Km). check_substrate->substrate_issue check_protocol Verify Experimental Protocol substrate_issue->check_protocol protocol_points Check incubation time (linearity), protein concentration, and solvent concentration. check_protocol->protocol_points re_run Re-run experiment with optimized parameters. protocol_points->re_run end Obtain consistent IC50 value re_run->end

Troubleshooting guide for IC50 discrepancies.

Data Summary

Inhibitory Activity of this compound
ParameterSubstrateValueInhibition Type
IC50 Astemizole1.7 μMCompetitive
Ki Astemizole0.96 μMCompetitive
Ki Terfenadine2.61 μMCompetitive
Ki Ebastine3.61 μMUncompetitive
Selectivity of this compound
P450 IsoformIC50
CYP1A2> 50 μM
CYP2A6> 50 μM
CYP2B6> 50 μM
CYP2C8> 50 μM
CYP2C9> 50 μM
CYP2C19> 50 μM
CYP2D6> 50 μM (weak inhibition at 20 µM)
CYP2E1> 50 μM
CYP3A> 50 μM

Experimental Protocols

Protocol: Determination of this compound IC50 using Human Liver Microsomes

This protocol describes a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2J2-mediated metabolism of a probe substrate (e.g., astemizole).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of the CYP2J2 probe substrate (e.g., astemizole) in the same solvent.

    • Prepare a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Thaw pooled human liver microsomes (HLMs) on ice.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, HLM (e.g., to a final concentration of 0.2 mg/mL), and varying concentrations of this compound (typically a serial dilution). Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP2J2 probe substrate (e.g., astemizole at a concentration near its Km).

    • Immediately after adding the substrate, add the NADPH-generating system to start the enzymatic reaction.

  • Reaction Termination and Sample Processing:

    • After a predetermined incubation time (e.g., 30 minutes, within the linear range of the reaction), terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Mechanism of Competitive Inhibition

This compound acts as a competitive inhibitor of CYP2J2 for substrates like astemizole and terfenadine. This means it reversibly binds to the active site of the enzyme, preventing the substrate from binding.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition E CYP2J2 (Enzyme) ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E - S P Product ES->P Metabolism E2 CYP2J2 (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I I This compound (Inhibitor) EI->E2 - I

Competitive inhibition of CYP2J2 by this compound.

References

LKY-047 Technical Support Center: Preventing Compound Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LKY-047, a novel tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the integrity of this compound during experimental use.

Troubleshooting Guide: Common Degradation & Stability Issues

This guide addresses common issues encountered during the handling and use of this compound. By identifying the potential cause, you can apply the recommended solution to maintain the compound's stability and activity.

Observed IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency in Assay 1. Hydrolytic Degradation: Compound is unstable in acidic aqueous buffers (pH < 6.5). 2. Photodegradation: Exposure to ambient light or specific wavelengths (UV) for extended periods. 3. Oxidative Degradation: Reaction with dissolved oxygen or reactive oxygen species in media.1. pH Control: Maintain experimental pH between 6.8 and 7.6. Use a buffered saline solution (e.g., PBS or HBSS) at pH 7.4 for dilutions.[1][2] 2. Light Protection: Handle the compound in a dimly lit area. Use amber or opaque vials for storage and cover plates/tubes with aluminum foil during incubation.[3][4][5] 3. Use Fresh Media: Prepare fresh cell culture media and buffers to minimize dissolved oxygen. Consider degassing buffers if oxidative stress is a major concern.
Precipitate Formation in Aqueous Buffer/Media 1. Poor Aqueous Solubility: this compound is hydrophobic and has low solubility in purely aqueous solutions.[6] 2. Supersaturation: Rapid dilution from a high-concentration DMSO stock into an aqueous buffer can lead to the compound crashing out.[7][8] 3. Temperature Effects: A decrease in temperature can lower the solubility of the compound.[7][9]1. Co-Solvent Use: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤0.5%). 2. Serial Dilution: Perform serial dilutions rather than a single large dilution step. Add the stock solution to the buffer slowly while vortexing.[8] 3. Maintain Temperature: Pre-warm aqueous buffers and media to the experimental temperature (e.g., 37°C) before adding the compound.[7][8]
Inconsistent Results Between Experiments 1. Stock Solution Degradation: Improper storage of DMSO stock solution (e.g., at room temperature, exposure to light). 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation and moisture absorption. 3. Inconsistent Buffer Prep: Minor variations in buffer pH or composition between experiments.[7]1. Proper Stock Storage: Store DMSO stock solutions at -20°C or -80°C in desiccated, light-protected aliquots.[10] 2. Aliquot Stocks: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Standardize Protocols: Use a calibrated pH meter and consistently prepared buffers for all experiments.[11]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For long-term storage (>6 months), -80°C is recommended. Stock solutions prepared in anhydrous DMSO should be stored in small, single-use aliquots at -20°C or -80°C in amber vials to prevent degradation from light exposure and repeated freeze-thaw cycles.[3][10]

Q2: My this compound solution has a yellow tint, is it degraded?

A: A slight yellow tint in a concentrated DMSO stock solution can be normal. However, a significant color change or the appearance of particulates upon dissolution may indicate degradation or contamination. It is recommended to run a quality control check (e.g., HPLC-MS) to assess the purity of the compound if you suspect degradation.

Q3: Why is my compound precipitating when I add it to my cell culture media?

A: This is a common issue for hydrophobic compounds like this compound.[6] Precipitation often occurs when a concentrated DMSO stock is diluted too quickly into the aqueous media, exceeding the compound's kinetic solubility.[8] To prevent this, ensure the media is pre-warmed to 37°C, add the stock solution slowly while gently stirring, and keep the final DMSO concentration as low as possible while maintaining solubility.[8]

Q4: How can I determine if this compound is degrading under my specific experimental conditions?

A: To definitively assess stability, a forced degradation study is recommended.[12][13][14] This involves intentionally exposing the compound to stress conditions such as acid, base, heat, light, and oxidation, and then analyzing the amount of remaining parent compound by a stability-indicating method like HPLC.[15][16] See the protocol provided below for a general guideline.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or opaque polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to an appropriate amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.[6]

  • Create small, single-use aliquots in opaque tubes to minimize freeze-thaw cycles and light exposure.[3]

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: Forced Degradation Study for this compound

Objective: To identify the degradation pathways of this compound under various stress conditions. This helps in developing stable formulations and handling procedures.[12][14]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15][16]

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) light.[13]

Procedure:

  • Prepare a solution of this compound in a 1:1 acetonitrile/water mixture at a concentration of 1 mg/mL.

  • For each stress condition, mix the this compound solution with the stressor in a 1:1 ratio in a sealed vial. For thermal and photo-stress, use the solution as is.

  • Include a control sample stored at -20°C, protected from light.

  • After the incubation period, neutralize the acid and base samples.

  • Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) with UV detection.

  • Calculate the percentage of degradation by comparing the peak area of the parent this compound in stressed samples to the control. A target degradation of 5-20% is ideal for identifying major degradants.[13][15][16]

Visualizations

This compound Signaling Pathway Inhibition

This diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream pro-survival signaling.

LKY047_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates LKY047 This compound LKY047->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Hypothetical signaling pathway showing this compound inhibition of an RTK.

Experimental Workflow for this compound Cell-Based Assays

This workflow outlines the critical steps for preparing and using this compound in a typical experiment, emphasizing points where stability is crucial.

LKY047_Workflow A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Aliquot & Store at -80°C (Protect from Light) A->B C 3. Thaw Single Aliquot at Room Temperature B->C D 4. Prepare Intermediate Dilutions in Pre-Warmed Media (37°C) C->D E 5. Add Final Dilution to Cells (Slowly, with mixing) D->E F 6. Incubate Plates (Covered with Foil) E->F G 7. Assay Readout F->G

Caption: Recommended workflow for preparing this compound for cell-based assays.

Troubleshooting Logic for this compound Degradation

This decision tree provides a logical flow to diagnose the root cause of suspected compound degradation or precipitation.

Troubleshooting_Logic Start Problem: Inconsistent Results or Visible Precipitate CheckStock Is the stock solution clear and properly stored? Start->CheckStock CheckDilution Is precipitation occurring during dilution? CheckStock->CheckDilution Yes Sol_Stock Solution: Prepare fresh stock. Aliquot properly. CheckStock->Sol_Stock No CheckAssay Are assay conditions (pH, light) controlled? CheckDilution->CheckAssay No Sol_Dilution Solution: Use serial dilution, pre-warm buffer, check final DMSO %. CheckDilution->Sol_Dilution Yes Sol_Assay Solution: Buffer pH to ~7.4, protect from light. CheckAssay->Sol_Assay No End Perform Forced Degradation Study for confirmation CheckAssay->End Yes

Caption: A decision tree for troubleshooting this compound stability issues.

References

addressing lot-to-lot variability of LKY-047

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2).

Troubleshooting Guide

Researchers may occasionally observe variability between different lots of this compound, which can manifest as changes in potency, solubility, or other experimental outcomes. This guide provides a structured approach to identifying and mitigating the impact of lot-to-lot variability.

Q1: We are observing a significant difference in the inhibitory potency (IC50) of this compound between two different lots in our cell-based assay. What could be the cause and how should we proceed?

A1: Discrepancies in potency are a common manifestation of lot-to-lot variability. Several factors related to the compound itself or the experimental setup could be responsible.

Initial Troubleshooting Steps:

  • Confirm Experimental Consistency: Before assuming compound variability, meticulously review your experimental protocol. Ensure that cell passage number, reagent concentrations, incubation times, and instrument settings are identical between experiments using the different lots.

  • Certificate of Analysis (CoA) Review: Carefully compare the CoAs for both lots of this compound. Pay close attention to the reported purity, identity confirmation (e.g., by NMR, MS), and any specified impurities.

  • Solubility and Stock Solution Preparation: this compound is a hydrophobic molecule. Ensure that both lots are fully dissolved. Prepare fresh stock solutions for both lots in parallel using the same solvent and visually inspect for any precipitation. It is advisable to determine the solubility of each lot experimentally.

Advanced Troubleshooting and Corrective Actions:

  • Side-by-Side Comparison: If initial checks do not resolve the issue, perform a head-to-head comparison of the two lots in the same experiment. This will minimize inter-assay variability.

  • Purity Re-analysis: If significant discrepancies persist, consider re-analyzing the purity of both lots using an orthogonal method, such as High-Performance Liquid Chromatography (HPLC). This can help identify impurities that may not have been reported on the CoA.

  • Dose-Response Curve Analysis: Generate full dose-response curves for both lots. Analyze not only the IC50 but also the slope and maximal inhibition to understand if the nature of the inhibition is changing.

Q2: We have noticed that a new lot of this compound is less soluble in our standard solvent (e.g., DMSO) compared to the previous lot. What could be the reason for this?

A2: Changes in solubility can be indicative of differences in the physical properties of the compound between lots.

Potential Causes and Solutions:

  • Polymorphism: The crystalline form (polymorph) of the compound can affect its solubility. Different manufacturing batches can sometimes yield different polymorphs.

  • Presence of Insoluble Impurities: The new lot may contain minor impurities that are less soluble in your chosen solvent.

  • Protocol for Dissolution:

    • Try gentle warming (e.g., 37°C) and vortexing to aid dissolution.

    • Sonication can also be an effective method for dissolving compounds.

    • If solubility issues persist, consider preparing a more dilute stock solution or exploring alternative solvents, ensuring they are compatible with your experimental system.

Q3: Our in vivo experiments with a new lot of this compound are showing unexpected toxicity or a different pharmacokinetic profile. How should we investigate this?

A3: In vivo discrepancies are a critical issue that requires careful investigation.

Investigative Steps:

  • Formulation Review: Ensure the formulation for in vivo administration is prepared identically for both lots. Any changes in excipients or vehicle can significantly impact the pharmacokinetic profile.

  • Impurity Profiling: Undisclosed impurities, even at low levels, can have biological activity and contribute to off-target effects or toxicity. A thorough analytical comparison of the lots, potentially using Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended to identify any unique impurities in the problematic lot.

  • Communication with Supplier: Contact the supplier of this compound and provide them with the lot numbers and a detailed description of the observed issues. They may have additional information or be able to conduct a more in-depth analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme primarily involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs).[1] By inhibiting CYP2J2, this compound can modulate signaling pathways influenced by EETs, which are involved in processes such as inflammation, vasodilation, and cell proliferation.[1]

Q2: How should I store this compound?

A2: this compound should be stored as a solid at -20°C. Stock solutions in solvents like DMSO can be stored at -20°C or -80°C for short periods. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the potential sources of lot-to-lot variability in a synthesized compound like this compound?

A3: this compound is a derivative of decursin, a pyranocoumarin.[2] The synthesis of such molecules can be complex, and variability can arise from:

  • Starting Materials: Differences in the purity of starting materials.

  • Reaction Conditions: Minor variations in reaction temperature, time, or catalysts.

  • Purification Process: Incomplete removal of byproducts, residual solvents, or reagents.

  • Final Product Form: Differences in crystallinity or hydration state.

Q4: What quality control measures should we perform on a new lot of this compound before starting critical experiments?

A4: For critical experiments, it is prudent to perform your own quality control checks:

  • Identity Confirmation: Confirm the molecular weight via mass spectrometry.

  • Purity Assessment: Analyze the purity by HPLC.

  • Solubility Test: Determine the solubility in your experimental solvent.

  • Biological Activity Confirmation: Run a pilot experiment to confirm the expected biological activity and compare it to a previous, validated lot.

Data Presentation

Table 1: Troubleshooting Summary for this compound Lot-to-Lot Variability

Observed Issue Potential Cause Recommended Action
Different IC50 values between lots Purity differences (active or inactive impurities)Perform side-by-side dose-response analysis. Re-assess purity via HPLC.
Inaccurate concentration of stock solutionsPrepare fresh stock solutions and re-measure concentration.
Experimental variabilityStandardize all experimental parameters.
Lower solubility of a new lot Different crystalline form (polymorph)Use sonication or gentle warming to aid dissolution.
Presence of insoluble impuritiesCentrifuge the stock solution and use the supernatant.
Unexpected in vivo toxicity Presence of toxic impuritiesPerform impurity profiling using LC-MS.
Altered pharmacokinetic profileReview and standardize the formulation protocol.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment of this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Protocol 2: CYP2J2 Inhibition Assay (Example using a fluorescent substrate)

  • Reagents:

    • Recombinant human CYP2J2 enzyme.

    • Fluorescent CYP2J2 substrate (e.g., a commercial probe).

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare a serial dilution of this compound in buffer.

    • In a 96-well plate, add the CYP2J2 enzyme, this compound dilutions, and buffer.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorescent substrate and NADPH regenerating system.

    • Incubate for the desired time at 37°C.

    • Stop the reaction and measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Variability start Start: Inconsistent Results Observed review_coa Review Certificate of Analysis (CoA) for both lots start->review_coa check_protocol Verify Experimental Protocol Consistency start->check_protocol prepare_fresh Prepare Fresh Stock Solutions Side-by-Side review_coa->prepare_fresh check_protocol->prepare_fresh side_by_side Perform Head-to-Head Assay Comparison prepare_fresh->side_by_side no_resolve Discrepancy Persists side_by_side->no_resolve reanalyze Consider Independent Purity Analysis (e.g., HPLC) contact_supplier Contact Supplier with Lot Numbers and Data reanalyze->contact_supplier resolve Issue Resolved contact_supplier->resolve no_resolve->reanalyze If significant discrepancy no_resolve->contact_supplier Always inform

Caption: Troubleshooting workflow for addressing lot-to-lot variability of this compound.

G cluster_1 CYP2J2 Signaling Pathway and this compound Inhibition AA Arachidonic Acid (AA) CYP2J2 CYP2J2 Enzyme AA->CYP2J2 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs Produces Signaling Downstream Signaling Pathways (e.g., anti-inflammatory, vasodilation) EETs->Signaling Activates LKY047 This compound LKY047->CYP2J2 Inhibits

Caption: Simplified diagram of the CYP2J2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: LKY-047 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of LKY-047, a selective cytochrome P450 2J2 (CYP2J2) inhibitor, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a derivative of decursin identified as a potent, selective, and reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2)[1][2][3]. It has been shown to strongly inhibit CYP2J2-mediated activity with an IC50 of 1.7 μM and Ki values of 0.96 μM and 2.61 μM for different substrates[1][2][3]. This compound displays high selectivity for CYP2J2, with no significant inhibitory effects on other major human P450 isoforms like CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A[2][3].

Q2: Why is it necessary to assess the cytotoxicity of this compound?

While this compound is designed as a selective enzyme inhibitor, it is crucial to evaluate its potential cytotoxic effects for several reasons:

  • Off-Target Effects: High concentrations of any compound can lead to unintended off-target effects, resulting in cellular toxicity.

  • Primary Cell Sensitivity: Primary cells are often more sensitive to chemical insults than immortalized cell lines[4][5]. Assessing cytotoxicity is critical to establish a safe concentration range for in vitro models that rely on these cells.

  • Context-Specific Toxicity: The inhibition of CYP2J2 could potentially disrupt cellular homeostasis in specific primary cell types where CYP2J2 plays a vital metabolic role, which could lead to cytotoxicity[6].

  • Preclinical Safety: Cytotoxicity data is a fundamental component of the preclinical safety assessment for any new chemical entity.

Q3: What are the recommended starting concentrations for this compound in a primary cell cytotoxicity assay?

Based on its known potency against its target, CYP2J2, a good starting point is to test a wide concentration range that brackets the IC50 and Ki values. A typical approach would be a serial dilution series. For this compound, with an IC50 of 1.7 µM, a suggested range would be from 0.1 µM to 100 µM to identify a dose-response relationship.

Q4: Which primary cell types are most relevant for testing this compound cytotoxicity?

The choice of primary cells should be guided by the experimental context. Since CYP2J2 is primarily expressed in extrahepatic tissues, particularly the cardiovascular system and intestine, relevant primary cells include:

  • Primary Human Cardiomyocytes

  • Primary Human Coronary Artery Endothelial Cells

  • Primary Human Intestinal Epithelial Cells

Q5: How might this compound's mechanism as a CYP2J2 inhibitor influence the results of cytotoxicity assays?

The inhibition of CYP2J2 could have indirect effects on cytotoxicity assays. For example, if the primary cells under investigation metabolize components in the culture medium via CYP2J2 to produce essential factors, this compound could inhibit this process and lead to reduced cell viability, which is not a direct cytotoxic effect. Conversely, if CYP2J2 metabolizes a compound into a toxic byproduct, this compound could appear protective[6]. It is important to consider the metabolic capabilities of the chosen primary cells.

Troubleshooting Guides

This section addresses common issues encountered when performing cytotoxicity assays on primary cells with a novel compound like this compound.

Problem 1: High variability between replicate wells.

Possible CauseSuggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating replicate wells[7].
Edge Effects Evaporation from wells on the edge of a 96-well plate can concentrate compounds and affect cell health. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media[8].
Pipetting Errors Inaccurate pipetting of the compound or assay reagents. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to reduce variability[9].
Compound Precipitation This compound may precipitate at high concentrations in culture media. Visually inspect wells under a microscope for precipitates. If observed, lower the maximum concentration or use a different solvent system (ensuring the solvent itself is not toxic).

Problem 2: No dose-dependent cytotoxicity observed, even at high concentrations.

Possible CauseSuggested Solution
Insufficient Incubation Time Cytotoxic effects may take time to manifest. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.
Low Compound Potency This compound may genuinely have low cytotoxicity in the chosen cell type. Consider testing a higher concentration range if solubility permits.
Assay Insensitivity The chosen assay (e.g., MTT) may not be sensitive enough if the compound causes cytostatic rather than cytotoxic effects. Consider an alternative assay, such as a direct cell count or a live/dead staining assay[8].
Rapid Compound Degradation The compound may be unstable in culture conditions. Replenish the medium with fresh compound during the incubation period.

Problem 3: High background signal in the assay.

Possible CauseSuggested Solution
Media Interference (MTT/LDH) Phenol red and serum components can interfere with absorbance readings. Use phenol red-free medium for the assay. For LDH assays, note that serum contains LDH, which can elevate background; reduce serum concentration during the assay or use serum-free medium[10][11].
Microbial Contamination Bacteria or yeast can metabolize assay reagents. Check cultures for contamination.
Incomplete Lysis (LDH Maximum Control) For the LDH assay's maximum release control, ensure the lysis buffer is working effectively and incubation is sufficient to lyse all cells[10].

Data Presentation

As no public data on this compound cytotoxicity exists, the following tables are examples of how to structure results from MTT and LDH assays.

Table 1: Example Data - Effect of this compound on Primary Human Coronary Artery Endothelial Cell Viability (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (Relative to Vehicle)
0 (Vehicle Control)1.2540.089100%
0.11.2480.09299.5%
1.01.2110.07696.6%
101.1500.10191.7%
500.8780.06570.0%
1000.6220.05849.6%

Table 2: Example Data - this compound Induced Cytotoxicity in Primary Human Cardiomyocytes (LDH Release Assay)

This compound Conc. (µM)Mean LDH Release (OD 490nm)Std. Deviation% Cytotoxicity
Spontaneous Release0.1880.0150% (by definition)
0 (Vehicle Control)0.1920.0190.5%
100.2150.0213.4%
500.4500.03333.0%
1000.6890.04163.1%
Maximum Release0.9810.055100% (by definition)

% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of viability[12]. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity[10][13].

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells where 10 µL of a 10X Lysis Buffer is added 30-45 minutes before the end of the incubation period[10][11].

    • Medium Background: Wells with culture medium but no cells[11].

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm using a microplate reader.

Visualizations

LKY047_Mechanism cluster_CYP2J2 CYP2J2 Enzyme Enzyme Active Site Product Metabolite Enzyme->Product Metabolizes NoProduct Metabolism Inhibited Enzyme->NoProduct Blocked LKY047 This compound LKY047->Enzyme Competitively Binds (Reversible) Substrate Endogenous Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Binds Cytotoxicity_Workflow A 1. Select Primary Cells (e.g., Cardiomyocytes) B 2. Optimize Seeding Density A->B C 3. Treat with this compound (Dose-Response & Time-Course) B->C D 4. Perform Cytotoxicity Assays C->D E Metabolic Assay (e.g., MTT, WST-1) D->E F Membrane Integrity Assay (e.g., LDH, Trypan Blue) D->F G 5. Data Analysis (Calculate % Viability / % Cytotoxicity, IC50) E->G F->G H 6. Interpretation & Follow-up (Confirm with secondary assay, e.g., Apoptosis) G->H Troubleshooting_Tree Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol (Homogenize Suspension) Start->CheckSeeding Yes NoDoseResponse No Dose Response? Start->NoDoseResponse No CheckEdge Evaluate for Edge Effects (Avoid Outer Wells) CheckSeeding->CheckEdge CheckPipetting Verify Pipette Calibration & Technique CheckEdge->CheckPipetting CheckTime Increase Incubation Time? NoDoseResponse->CheckTime Yes CheckAssay Is Assay Appropriate? (Cytostatic vs. Cytotoxic) CheckTime->CheckAssay

References

Technical Support Center: Optimizing LKY-047 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LKY-047 in cytochrome P450 2J2 (CYP2J2) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme primarily involved in the metabolism of various endogenous compounds and some drugs.[1][2][3] It is important to note that this compound is not a kinase inhibitor and does not directly modulate signaling pathways in the manner of a kinase inhibitor. Its mechanism of action is the direct inhibition of the metabolic activity of the CYP2J2 enzyme.

Q2: How does this compound inhibit CYP2J2?

A2: The inhibitory mechanism of this compound on CYP2J2 depends on the substrate being used in the assay. It has been shown to be a:

  • Competitive inhibitor with substrates like astemizole and terfenadine.[1][2][3] In this scenario, this compound competes with the substrate for binding to the active site of the enzyme.

  • Uncompetitive inhibitor with the substrate ebastine.[1][2][3] In this case, this compound binds to the enzyme-substrate complex.

Pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[2][3]

Figure 1. This compound Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E CYP2J2 (Enzyme) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex E->EI Binds S Substrate (e.g., Astemizole) S->ES Binds I This compound (Inhibitor) I->EI Binds ES->E Releases P Metabolite ES->P Metabolized E2 CYP2J2 (Enzyme) ES2 Enzyme-Substrate Complex E2->ES2 Binds S2 Substrate (e.g., Ebastine) S2->ES2 Binds I2 This compound (Inhibitor) ESI Enzyme-Substrate-Inhibitor Complex I2->ESI Binds ES2->E2 Releases ES2->ESI Binds P2 Metabolite ES2->P2 Metabolized

Figure 1. This compound Inhibition Mechanisms

Q3: What are the reported IC50 and Ki values for this compound?

A3: The inhibitory potency of this compound has been characterized against several CYP2J2 substrates.

SubstrateInhibition TypeIC50Ki
(unspecified)Competitive1.7 µM-
AstemizoleCompetitive-0.96 µM
TerfenadineCompetitive-2.61 µM
EbastineUncompetitive-3.61 µM
Data sourced from MedchemExpress and ResearchGate.[1][2]

Q4: How do I determine the optimal incubation time for my this compound inhibition assay?

A4: The optimal incubation time is a critical parameter that ensures linear reaction kinetics and sufficient signal for detection. It is recommended to perform a time-course experiment to determine the ideal duration.

  • For direct inhibition assays: The incubation time should be short enough to ensure that the rate of substrate metabolism remains linear (ideally less than 10-15% of the substrate is consumed).[4] A typical starting point for CYP inhibition assays is 5-15 minutes.

  • For time-dependent inhibition (TDI) studies: A pre-incubation of the enzyme and inhibitor (without substrate) is necessary. A common pre-incubation time is 30 minutes, followed by a short incubation with the substrate.[5][6] However, since this compound is not a mechanism-based inhibitor, a pre-incubation step may not be necessary to observe its direct inhibitory effects.[2][3]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing.
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
Compound Precipitation Visually inspect for any precipitation of this compound in your assay buffer. Determine the solubility of this compound under your final assay conditions.

Issue 2: Lower than expected inhibition by this compound.

Potential CauseTroubleshooting Step
Sub-optimal Inhibitor Concentration Confirm the concentration of your this compound stock solution. Ensure the final concentration in the assay is appropriate to observe inhibition based on its known IC50 and Ki values.
Substrate Concentration Too High For competitive inhibition, high substrate concentrations will compete with the inhibitor, leading to an underestimation of its potency. It is recommended to use a substrate concentration at or below its Km value.
Short Incubation Time While a short incubation is necessary to maintain linearity, an excessively short time may not allow for sufficient interaction between the inhibitor and the enzyme. Optimize the incubation time as described in the FAQs.
Enzyme Activity Too High High enzyme concentrations can lead to rapid substrate depletion, masking the effect of the inhibitor. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay.

Issue 3: No inhibition observed.

Potential CauseTroubleshooting Step
Incorrect Assay Conditions Verify the pH and temperature of your assay buffer are optimal for CYP2J2 activity. Ensure the necessary cofactor (NADPH) is present and active.
Degraded this compound Ensure proper storage of your this compound stock solution (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Assay Interference Run a control experiment with this compound and the detection reagents in the absence of the enzyme to check for any interference with the signal.

Experimental Protocols

General Protocol for a CYP2J2 Inhibition Assay with this compound

This protocol provides a general framework. Concentrations of enzyme, substrate, and this compound, as well as incubation times, should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • CYP2J2 Enzyme: Prepare a working solution of recombinant CYP2J2 or human liver microsomes in the assay buffer.

  • Substrate: Prepare a stock solution of a known CYP2J2 substrate (e.g., astemizole, terfenadine) in a suitable solvent (e.g., ethanol, methanol).[7]

  • This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.

2. Assay Procedure:

Figure 2. This compound Inhibition Assay Workflow cluster_workflow Experimental Workflow A 1. Add Assay Buffer, CYP2J2 Enzyme, and this compound (or vehicle) to wells B 2. Pre-incubate at 37°C (e.g., 5-10 minutes) A->B C 3. Add Substrate to wells B->C D 4. Initiate Reaction by adding NADPH C->D E 5. Incubate at 37°C (optimized time, e.g., 10-20 min) D->E F 6. Stop Reaction (e.g., with acetonitrile) E->F G 7. Analyze Metabolite Formation (e.g., LC-MS/MS) F->G

Figure 2. This compound Inhibition Assay Workflow

3. Data Analysis:

  • Calculate the rate of metabolite formation in the presence and absence of this compound.

  • Determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

References

LKY-047 Technical Support Center: Bridging In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LKY-047, a selective inhibitor of cytochrome P450 2J2 (CYP2J2). The content is designed to address common challenges encountered when translating promising in vitro data into in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in vitro?

This compound is a decursin derivative that has been identified as a potent and selective inhibitor of human cytochrome P450 2J2 (CYP2J2).[1][2] In vitro studies have demonstrated that it acts as a strong competitive inhibitor for certain CYP2J2-mediated reactions, such as astemizole O-demethylase and terfenadine hydroxylase.[1][2] For other substrates, like ebastine, it exhibits uncompetitive inhibition.[1][2] Importantly, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is reversible and does not require metabolic activation.[1][2]

Q2: How selective is this compound for CYP2J2 in vitro?

This compound displays high selectivity for CYP2J2 over other major human CYP450 isoforms. In vitro screening has shown no significant inhibitory activity against CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values for these enzymes being greater than 50 μM.[1][2]

Q3: I have confirmed the potent in vitro activity of this compound on my target, but I am not observing the expected effect in my animal model. What are the potential reasons for this discrepancy?

This is a common challenge in drug development. The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables. Key factors that can lead to a disconnect between in vitro and in vivo results include:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal. Poor oral bioavailability, rapid metabolism by other enzymes, or fast clearance can prevent the compound from reaching and maintaining a sufficient concentration at the target site.

  • Plasma Protein Binding: High plasma protein binding can reduce the unbound, pharmacologically active concentration of the inhibitor in circulation.[3] Only the unbound fraction is available to interact with the target enzyme.

  • Tissue Distribution: this compound may not be effectively distributed to the tissues where CYP2J2 is expressed and is relevant to the disease model.

  • Species Differences: The target enzyme (CYP2J2) in your animal model might have sequence or structural variations compared to the human enzyme, leading to differences in binding affinity and inhibitory potency.

  • Off-Target Effects: In a whole organism, this compound could have unforeseen off-target effects that mask or counteract the intended inhibition of CYP2J2.

Q4: What initial steps should I take to troubleshoot the lack of in vivo efficacy?

A systematic approach is crucial. Begin by evaluating the fundamental pharmacokinetic and pharmacodynamic properties of this compound in your chosen animal model. This includes:

  • Pharmacokinetic Studies: Conduct studies to determine the concentration of this compound in the plasma and target tissues over time after administration. This will help you understand if the compound is being absorbed and reaching the site of action at concentrations predicted to be effective based on in vitro data.

  • Plasma Protein Binding Assessment: Measure the extent of this compound binding to plasma proteins in the species you are using. This will allow you to calculate the free (unbound) drug concentration, which is more relevant for predicting in vivo activity.

  • Metabolite Identification: Investigate if this compound is being rapidly metabolized in vivo into inactive or less active forms.

Troubleshooting Guides

Issue 1: Sub-therapeutic Concentrations of this compound in Plasma or Target Tissue

Possible Causes:

  • Poor absorption from the site of administration.

  • Rapid first-pass metabolism in the gut wall or liver.

  • High clearance rate.

  • Inefficient distribution to the target tissue.

Troubleshooting Steps:

  • Route of Administration: If using oral administration, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure 100% bioavailability.

  • Formulation: Optimize the vehicle used for drug delivery to improve solubility and absorption.

  • Dose Escalation: Carefully increase the dose of this compound, while monitoring for any signs of toxicity.

  • Pharmacokinetic Modeling: Use the collected PK data to build a model that can help predict the dosing regimen required to achieve and maintain the target concentration.

Issue 2: High Plasma Protein Binding Leading to Low Free Drug Concentration

Possible Causes:

  • This compound has a high affinity for plasma proteins like albumin.

Troubleshooting Steps:

  • Measure Unbound Fraction: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound that is bound to plasma proteins.

  • Correlate with In Vitro Potency: Compare the measured unbound plasma concentration with the in vitro IC50 or Ki values. The unbound concentration should ideally be above the in vitro potency value for a significant portion of the dosing interval.

  • Consider Species Differences: Plasma protein binding can vary between species. Ensure you are using data from the relevant animal model.

Issue 3: Discrepancy Between Human and Animal CYP2J2 Inhibition

Possible Causes:

  • Amino acid differences in the active site of CYP2J2 between humans and the animal model.

Troubleshooting Steps:

  • Sequence Alignment: Compare the amino acid sequence of human CYP2J2 with that of the ortholog in your animal model.

  • In Vitro Cross-Species Comparison: If possible, test the inhibitory activity of this compound against the recombinant CYP2J2 enzyme from your animal model to see if there is a significant difference in potency.

  • Consider a Different Animal Model: If significant species differences are identified, you may need to consider using a different animal model that has a more homologous CYP2J2 enzyme to humans.

Data Presentation

Table 1: Summary of In Vitro Inhibition Data for this compound against Human CYP2J2

SubstrateInhibition TypeKi (μM)IC50 (μM)Reference
Astemizole O-demethylaseCompetitive0.96-[1][2]
Terfenadine hydroxylaseCompetitive2.61-[1][2]
Ebastine hydroxylationUncompetitive3.61-[1][2]
General CYP2J2 Activity--1.7

Table 2: Selectivity of this compound against Other Human CYP450 Isoforms

CYP IsoformIC50 (μM)Reference
CYP1A2> 50[1][2]
CYP2A6> 50[1][2]
CYP2B6> 50[1][2]
CYP2C8> 50[1][2]
CYP2C9> 50[1][2]
CYP2C19> 50[1][2]
CYP2D6> 50[1][2]
CYP2E1> 50[1][2]
CYP3A> 50[1][2]

Experimental Protocols

Protocol 1: Determination of In Vitro CYP450 Inhibition (IC50)

  • Materials: Human liver microsomes (HLMs), recombinant human CYP enzymes, specific CYP substrate, NADPH regenerating system, this compound, and appropriate buffers.

  • Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a microplate, pre-incubate the HLMs or recombinant enzymes with the different concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C. c. Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system. d. Incubate for a predetermined time at 37°C. e. Stop the reaction by adding a suitable solvent (e.g., acetonitrile or methanol). f. Analyze the formation of the metabolite using a validated analytical method, such as LC-MS/MS. g. Calculate the percent inhibition for each this compound concentration relative to a vehicle control. h. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Mandatory Visualization

cluster_in_vitro In Vitro System LKY-047_in_vitro This compound CYP2J2_in_vitro CYP2J2 Enzyme LKY-047_in_vitro->CYP2J2_in_vitro Inhibits Metabolite_in_vitro Metabolite CYP2J2_in_vitro->Metabolite_in_vitro Metabolizes Substrate_in_vitro Substrate Substrate_in_vitro->CYP2J2_in_vitro Binds to active site

Caption: In Vitro Inhibition of CYP2J2 by this compound.

Start Potent In Vitro Inhibition Observed InVivo_Study Conduct In Vivo Efficacy Study Start->InVivo_Study Efficacy_Observed Expected In Vivo Efficacy Observed? InVivo_Study->Efficacy_Observed Success Proceed with Further Development Efficacy_Observed->Success Yes No_Efficacy No/Low In Vivo Efficacy Efficacy_Observed->No_Efficacy No Troubleshoot Initiate Troubleshooting No_Efficacy->Troubleshoot PK_Study Conduct Pharmacokinetic (PK) Study Troubleshoot->PK_Study PPB_Assay Measure Plasma Protein Binding Troubleshoot->PPB_Assay Metabolite_ID Identify Metabolites Troubleshoot->Metabolite_ID Analyze_Data Analyze Data & Refine In Vivo Protocol PK_Study->Analyze_Data PPB_Assay->Analyze_Data Metabolite_ID->Analyze_Data Analyze_Data->InVivo_Study Iterate

Caption: Troubleshooting Workflow for In Vitro to In Vivo Translation.

cluster_in_vivo In Vivo System LKY-047_administered This compound (Administered) Absorption Absorption LKY-047_administered->Absorption Plasma This compound in Plasma (Bound vs. Unbound) Absorption->Plasma Distribution Distribution Target_Tissue Target Tissue (with CYP2J2) Distribution->Target_Tissue Metabolism Metabolism (e.g., by other CYPs) Excretion Excretion Plasma->Distribution Plasma->Metabolism Plasma->Excretion Therapeutic_Effect Therapeutic Effect Target_Tissue->Therapeutic_Effect Sufficient Unbound Concentration No_Effect No/Low Effect Target_Tissue->No_Effect Insufficient Unbound Concentration

Caption: Pharmacokinetic Factors Influencing In Vivo Efficacy.

References

Validation & Comparative

LKY-047 vs. Danazol: A Comparative Guide to CYP2J2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LKY-047 and danazol as inhibitors of the cytochrome P450 enzyme CYP2J2. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction to CYP2J2 and its Inhibitors

Cytochrome P450 2J2 (CYP2J2) is an enzyme primarily expressed in extrahepatic tissues, most notably the heart, and is involved in the metabolism of endogenous signaling molecules, such as arachidonic acid, and a variety of drugs.[1][2] Its role in cardiovascular protection and various disease states has made it a significant target for research.[2] Selective and potent inhibitors are crucial tools for elucidating the physiological and pathological functions of CYP2J2 and for assessing its contribution to drug metabolism.

This guide focuses on two such inhibitors: this compound, a decursin derivative, and danazol, a synthetic steroid. While both compounds effectively inhibit CYP2J2, they exhibit notable differences in their potency, selectivity, and mechanism of action.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and danazol on CYP2J2 have been characterized using various substrates. The following tables summarize the key quantitative data from in vitro studies.

This compound against CYP2J2
Substrate Inhibition Constant (Kᵢ) IC₅₀ Mechanism of Inhibition
Astemizole0.96 µM[3][4]1.7 µM[5][6]Competitive[3][4]
Terfenadine2.61 µM[3][4]Competitive[3][4]
Ebastine3.61 µM[3][4]Uncompetitive[3][4]
Danazol against CYP2J2
Substrate Inhibition Constant (Kᵢ) IC₅₀ Mechanism of Inhibition
Astemizole0.06 µM[7][8]0.07 µM[7][8]Noncompetitive[7][8]
Terfenadine77 nM (0.077 µM)[9][10]Mostly Competitive[9][10]
Albendazole0.05 µM[7][8]
Ebastine0.18 µM[7][8]

Selectivity Profile

A critical consideration in choosing an inhibitor is its selectivity for the target enzyme over other related enzymes.

This compound is reported to be a highly selective inhibitor for CYP2J2. Studies have shown that it has no significant inhibitory effect on a panel of other human P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC₅₀ values greater than 50 µM.[3][4] A weak inhibition of CYP2D6 (37.2% at 20 µM) has been noted.[6]

Danazol , in contrast, exhibits a broader spectrum of inhibition. Besides being a potent inhibitor of CYP2J2, it also inhibits other cytochrome P450 enzymes, including CYP2C9 (IC₅₀ = 1.44 µM), CYP2C8 (IC₅₀ = 1.95 µM), and CYP2D6 (IC₅₀ = 2.74 µM).[9][10] This lack of high selectivity can be a confounding factor in experiments aimed at specifically studying the role of CYP2J2.

Experimental Methodologies

The data presented in this guide are derived from in vitro experiments using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes. The general workflow for these assays is outlined below.

G cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis recombinant Recombinant CYP2J2 or Human Liver Microsomes incubation Incubation at 37°C recombinant->incubation inhibitor Inhibitor (this compound or Danazol) (Varying Concentrations) inhibitor->incubation substrate CYP2J2 Substrate (e.g., Astemizole, Terfenadine) substrate->incubation nadph NADPH Generating System (Cofactor) nadph->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching lcms LC-MS/MS Analysis (Metabolite Quantification) quenching->lcms calculation Calculation of IC₅₀ and Kᵢ values lcms->calculation

Fig. 1: Experimental workflow for CYP2J2 inhibition assay.

Key Steps in a Typical CYP2J2 Inhibition Assay:

  • Preparation of Reaction Mixture: A typical reaction mixture contains a source of the CYP2J2 enzyme (either recombinant protein or human liver microsomes), a specific substrate for CYP2J2 (e.g., astemizole, terfenadine), and the inhibitor of interest (this compound or danazol) at various concentrations in a buffered solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of an NADPH-generating system, which provides the necessary reducing equivalents for the cytochrome P450 catalytic cycle.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing the enzyme to metabolize the substrate.

  • Termination of Reaction: The reaction is stopped, typically by the addition of a quenching solvent like acetonitrile, which precipitates the proteins and halts enzymatic activity.

  • Analysis: The samples are then processed, often by centrifugation to remove the precipitated protein, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.

  • Data Analysis: The rate of metabolite formation at different inhibitor concentrations is used to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Further kinetic studies are performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive).

CYP2J2 Signaling Pathways

CYP2J2 plays a crucial role in the metabolism of arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules with anti-inflammatory and vasodilatory properties.[1] The inhibition of CYP2J2 can therefore impact these downstream signaling pathways.

G cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs NFkB NF-κB Pathway (Inflammation) EETs->NFkB - MAPK MAPK Pathway (Inflammation) EETs->MAPK - PPARg PPARγ Activation (Insulin Sensitivity) EETs->PPARg + Cardioprotection Cardioprotection EETs->Cardioprotection + LKY047 This compound LKY047->CYP2J2 Danazol Danazol Danazol->CYP2J2

Fig. 2: Simplified signaling pathway of CYP2J2 and points of inhibition.

As depicted in the diagram, both this compound and danazol inhibit the conversion of arachidonic acid to EETs by CYP2J2. This inhibition can lead to a reduction in the beneficial downstream effects of EETs, such as the suppression of inflammatory pathways (NF-κB and MAPK) and the activation of PPARγ, which is involved in improving insulin sensitivity.[11][12]

Conclusion

Both this compound and danazol are potent inhibitors of CYP2J2 and can serve as valuable tools in pharmacological research.

  • This compound is the preferred choice for studies requiring high selectivity for CYP2J2, minimizing off-target effects on other cytochrome P450 enzymes. Its consistent competitive inhibition mechanism for several substrates also simplifies kinetic analysis.[3][4]

  • Danazol offers greater potency for certain substrates but its lack of selectivity necessitates caution in data interpretation.[9][10] Its substrate-dependent mechanism of inhibition (noncompetitive and competitive) should also be taken into account.[7][8][9][10]

The selection of the appropriate inhibitor will ultimately depend on the specific experimental goals, the required level of selectivity, and the CYP2J2 substrate being investigated. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.

References

LKY-047 vs. Terfenadine: A Comparative Guide to CYP2J2 Inhibition for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, understanding the inhibition of cytochrome P450 enzymes is critical for predicting drug-drug interactions and ensuring drug safety. This guide provides a detailed comparison of two key compounds used in the study of CYP2J2: LKY-047, a selective inhibitor, and terfenadine, a known substrate and inhibitor.

This document summarizes their performance in inhibiting CYP2J2, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Performance Comparison of this compound and Terfenadine in CYP2J2 Inhibition

This compound has emerged as a potent and highly selective inhibitor of CYP2J2, demonstrating clear advantages over less selective compounds like terfenadine in research settings. This compound acts as a strong competitive inhibitor of CYP2J2-mediated reactions.[1][2] In contrast, terfenadine is not only an inhibitor but also a substrate of CYP2J2, which can complicate the interpretation of inhibition data.

The selectivity of this compound is a key differentiator. It exhibits minimal inhibitory effects on other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 μM for these enzymes.[1][2] This high selectivity makes this compound a valuable tool for reaction phenotyping studies to specifically determine the role of CYP2J2 in the metabolism of a new chemical entity. Furthermore, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is reversible and not dependent on its own metabolism by the enzyme.[1][2]

Terfenadine, while a useful probe substrate for CYP2J2 activity, also demonstrates inhibition of the enzyme. Its derivatives have even been explored as selective CYP2J2 inhibitors.[3][4] However, the parent compound's dual role as a substrate and inhibitor, along with potential off-target effects, makes it less ideal as a specific inhibitory tool compared to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the inhibition of CYP2J2 by this compound and terfenadine.

ParameterThis compoundTerfenadineReference(s)
Inhibition Type CompetitiveCompetitive[1][2][5]
Ki (vs. Astemizole O-demethylation) 0.96 µM-[1][2]
Ki (vs. Terfenadine hydroxylation) 2.61 µM-[1][2]
IC50 (vs. Terfenadine hydroxylation) -0.3 µM[5]
IC50 (General) 1.7 µM-[6]
Selectivity High for CYP2J2 over other CYPs (IC50 > 50 µM)Less selective[1][2]
Mechanism-Based Inhibition No-[1][2]

Experimental Protocols

The following section details a representative methodology for assessing the inhibition of CYP2J2, based on protocols described in the cited literature.

CYP2J2 Inhibition Assay in Human Liver Microsomes (HLM)

This in vitro assay is a standard method for evaluating the inhibitory potential of compounds on CYP2J2 activity.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound and/or Terfenadine (test inhibitors)

  • Terfenadine or Astemizole (probe substrates)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction quenching)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube or 96-well plate, combine HLM, potassium phosphate buffer, and the probe substrate (e.g., terfenadine or astemizole) at a concentration near its Km value.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or terfenadine) to the incubation mixtures. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time period during which the reaction is linear.

  • Quenching of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite (e.g., terfenadine alcohol) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by fitting the data to a suitable inhibition model. For determination of the inhibition constant (Ki), the experiment is repeated with multiple substrate concentrations.

Visualizing Experimental and Logical Relationships

To further clarify the experimental process and the interaction between the compounds and the enzyme, the following diagrams are provided.

CYP2J2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubation (37°C) HLM->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Substrate Probe Substrate (e.g., Terfenadine) Substrate->Preincubation Inhibitor Test Inhibitor (this compound or Terfenadine) Inhibitor->Preincubation NADPH Add NADPH (Initiate Reaction) Preincubation->NADPH Incubation Incubation (37°C) NADPH->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (IC50 / Ki) LCMS->Data

Workflow for CYP2J2 Inhibition Assay.

Signaling_Pathway cluster_inhibition CYP2J2 Inhibition cluster_metabolism CYP2J2 Metabolism LKY047 This compound CYP2J2 CYP2J2 Enzyme LKY047->CYP2J2 Competitive Inhibition Terfenadine_Inhibitor Terfenadine (Inhibitor) Terfenadine_Inhibitor->CYP2J2 Competitive Inhibition Metabolite Metabolite (e.g., Terfenadine Alcohol) CYP2J2->Metabolite Metabolism Terfenadine_Substrate Terfenadine (Substrate) Terfenadine_Substrate->CYP2J2

Interaction of this compound and Terfenadine with CYP2J2.

References

LKY-047: A Comparative Guide to its Selectivity as a CYP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of investigational compounds against cytochrome P450 (CYP) enzymes is paramount for predicting drug-drug interactions and ensuring patient safety. This guide provides a comprehensive comparison of LKY-047's inhibitory effects on various CYP isoforms against a panel of well-established, selective CYP inhibitors. The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these findings.

Quantitative Comparison of Inhibitory Potency

This compound has been identified as a potent and highly selective inhibitor of CYP2J2.[1][2][3] The following table summarizes the inhibitory activity (IC50 values) of this compound in comparison to other known selective CYP inhibitors across a range of major human CYP isoforms. A lower IC50 value indicates greater potency of inhibition.

Inhibitor Primary Target CYP1A2 (µM) CYP2A6 (µM) CYP2B6 (µM) CYP2C8 (µM) CYP2C9 (µM) CYP2C19 (µM) CYP2D6 (µM) CYP2E1 (µM) CYP3A4/5 (µM) CYP2J2 (µM)
This compound CYP2J2 >50[1][2]>50[1][2]>50[1][2]>50[1][2]>50[1][2]>50[1][2]>50 (weak inhibition)[2][3]>50[1][2]>50[1][2]1.7 [3]
Furafylline CYP1A20.07 - 0.48 [4][5][6]>500[5]->500[5]-->500[5]->500[5]-
Gemfibrozil CYP2C8---95 - 120 [2][3]30[2]24[3]----
Sulfaphenazole CYP2C9----0.398 [7]-----
Ticlopidine CYP2C1949[8]--->75[8]1.2 (Ki) [8]3.4 (Ki)[8]584[8]>1000[8]-
Quinidine CYP2D6----~300[9]-0.02 - 0.08 [9][10]-~30[9]-
Ketoconazole CYP3A4--------0.04 - 1.69 [4][11]-

Note: IC50 values can vary depending on the specific substrate and experimental conditions used. The data presented is a representative range from published literature.

Analysis of Selectivity Profile

This compound demonstrates a remarkable selectivity for CYP2J2, with an IC50 value of 1.7 µM.[3] For all other major CYP isoforms tested (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A), the IC50 values were found to be greater than 50 µM, indicating a lack of significant inhibitory activity.[1][2] Some weak inhibition of CYP2D6 (37.2% at a 20 µM concentration) has been noted.[2][3] This high degree of selectivity makes this compound a valuable tool for specifically investigating the role of CYP2J2 in drug metabolism and other biological processes.

In contrast, while the other inhibitors listed are considered selective for their primary targets, they may exhibit off-target inhibition at higher concentrations. For instance, Ticlopidine, a potent CYP2C19 inhibitor, also shows inhibitory activity against CYP2D6.[8]

Experimental Protocols

The following section details a typical experimental protocol for determining the IC50 of a compound against various CYP isoforms using human liver microsomes.

Objective: To determine the concentration of an inhibitor that causes 50% inhibition (IC50) of the activity of a specific cytochrome P450 enzyme.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Coumarin for CYP2A6, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Chlorzoxazone for CYP2E1, Midazolam or Testosterone for CYP3A4/5, and Astemizole for CYP2J2)

  • Test inhibitor (e.g., this compound) and reference inhibitors

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor, reference inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Setup: In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and a range of concentrations of the test inhibitor or reference inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to each well. This will precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Selectivity

To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.

CYP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLM, Buffer, NADPH, Substrates, Inhibitors) setup Set up 96-well plate: HLM + Buffer + Inhibitor reagents->setup preincubate Pre-incubate (37°C) setup->preincubate initiate Initiate Reaction (+ Substrate + NADPH) preincubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction (+ Acetonitrile) incubate->terminate process Process Sample (Centrifuge) terminate->process lcms LC-MS/MS Analysis (Quantify Metabolite) process->lcms data Data Analysis (Calculate IC50) lcms->data

Caption: Workflow for a typical in vitro CYP inhibition assay.

LKY047_Selectivity cluster_major_cyps Major CYP Isoforms LKY047 This compound CYP1A2 CYP1A2 LKY047->CYP1A2 No Significant Inhibition (IC50 > 50 µM) CYP2C9 CYP2C9 LKY047->CYP2C9 No Significant Inhibition (IC50 > 50 µM) CYP2D6 CYP2D6 LKY047->CYP2D6 Weak Inhibition CYP3A4 CYP3A4 LKY047->CYP3A4 No Significant Inhibition (IC50 > 50 µM) OtherCYPs Other CYPs (2A6, 2B6, 2C8, 2C19, 2E1) LKY047->OtherCYPs No Significant Inhibition (IC50 > 50 µM) CYP2J2 CYP2J2 LKY047->CYP2J2 Strong Inhibition (IC50 = 1.7 µM)

Caption: Selectivity profile of this compound against major CYP isoforms.

References

LKY-047: A Comparative Guide to its P450 Isoform Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of investigational compounds against cytochrome P450 (P450) isoforms is paramount for predicting potential drug-drug interactions and ensuring patient safety. This guide provides a detailed comparison of LKY-047's cross-reactivity with other P450 isoforms, supported by experimental data and protocols.

This compound, a decursin derivative, has been identified as a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2] This selectivity is a critical attribute, as CYP2J2 is involved in the metabolism of a range of structurally diverse drugs and plays a significant role in the first-pass metabolism in the intestine.[3]

Comparative Inhibitory Potency of this compound

Experimental data demonstrates that this compound exhibits a strong and competitive inhibition of CYP2J2-mediated activities, such as astemizole O-demethylase and terfenadine hydroxylase, with Ki values of 0.96 and 2.61 μM, respectively.[1][2] It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation with a Ki value of 3.61 μM.[1][2]

Crucially, this compound shows minimal to no inhibitory effect on a panel of other major human P450 isoforms.[1][2] This high degree of selectivity distinguishes it from other known CYP2J2 inhibitors.

Table 1: Cross-Reactivity of this compound with Various P450 Isoforms

P450 IsoformThis compound IC50 (μM)Potency
CYP2J2Ki = 0.96 - 3.61High
CYP1A2> 50Negligible
CYP2A6> 50Negligible
CYP2B6> 50Negligible
CYP2C8> 50Negligible
CYP2C9> 50Negligible
CYP2C19> 50Negligible
CYP2D6> 50 (weakly inhibited at 20 µM)[1]Very Low
CYP2E1> 50Negligible
CYP3A> 50Negligible

Data sourced from in vitro studies using human liver microsomes (HLMs).[1][2]

Comparison with Other CYP2J2 Inhibitors

To further illustrate the selectivity of this compound, a comparison with other compounds known to inhibit CYP2J2 is presented below. Unlike this compound, many of these compounds exhibit significant cross-reactivity with other P450 isoforms.

Table 2: Selectivity Profile of Various CYP2J2 Inhibitors

CompoundCYP2J2 Inhibition (IC50 or Ki)Cross-Reactivity with Other P450sSelectivity for CYP2J2
This compound Ki = 0.96 - 3.61 µM IC50 > 50 µM for major P450s [1][2]High
DanazolIC50 = 0.07 µMInhibits CYP2C9 and CYP3A4. No more than 15-fold selectivity.[3]Low
TelmisartanKi = 0.42 µMInhibits CYP2C9 (IC50 = 4.78 µM).[3]Moderate
FlunarizineKi = 0.94 µMInhibits CYP2D6.[3]Moderate

Experimental Protocols

The determination of P450 inhibition is a critical in vitro assay in drug discovery and development.[4][5] The following is a generalized protocol for assessing the cross-reactivity of a test compound like this compound against various P450 isoforms.

Cytochrome P450 Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human P450 isoforms.

2. Materials:

  • Human Liver Microsomes (HLMs) or recombinant P450 enzymes.[6]
  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Isoform-specific P450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).[7]
  • NADPH regenerating system (cofactor).
  • Incubation buffer (e.g., potassium phosphate buffer).
  • Positive control inhibitors for each isoform.[7]
  • Quenching solution (e.g., acetonitrile).
  • LC-MS/MS system for analysis.[5]

3. Procedure:

  • A series of concentrations of the test compound are prepared.
  • The isoform-specific substrate is incubated with human liver microsomes and each concentration of the test compound.[4]
  • The reaction is initiated by the addition of the NADPH regenerating system.
  • The incubation is carried out in a controlled environment (e.g., 37°C).
  • After a specific time, the reaction is stopped by adding a quenching solution.
  • The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.[4]
  • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
  • The IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the log of the test compound concentration.[4][5][7]

4. Data Analysis: The reduction in metabolite formation compared to the vehicle control is used to calculate the IC50 value.[4]

Experimental Workflow Diagram

P450_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (this compound) Serial Dilutions Incubation_Mix Incubation Mixture: HLMs + Substrate + Test Compound Test_Compound->Incubation_Mix HLM Human Liver Microsomes (or recombinant P450s) HLM->Incubation_Mix Substrates Isoform-Specific Probe Substrates Substrates->Incubation_Mix NADPH NADPH Regenerating System Reaction_Start Initiate Reaction (Add NADPH) NADPH->Reaction_Start Incubation_Mix->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Stop Reaction (Add Quenching Solution) Incubate->Reaction_Stop LCMS LC-MS/MS Analysis (Metabolite Quantification) Reaction_Stop->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis IC50 IC50 Value Determination Data_Analysis->IC50

Caption: Workflow for determining P450 inhibition and IC50 values.

Conclusion

The available data strongly supports the characterization of this compound as a highly selective inhibitor of CYP2J2. Its negligible interaction with other major P450 isoforms at concentrations up to 50 μM makes it a valuable research tool for elucidating the specific roles of CYP2J2 in drug metabolism and physiology. For drug development professionals, the high selectivity of this compound suggests a lower potential for clinically significant drug-drug interactions mediated by the inhibition of other major P450 enzymes, a favorable characteristic for a therapeutic candidate. Further investigations, including in vivo studies, are warranted to fully understand its pharmacokinetic and pharmacodynamic profile.

References

Comparative Analysis of LKY-047 and Other Decursin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of LKY-047 and other notable decursin derivatives. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant signaling pathways to facilitate an objective evaluation of these compounds.

Decursin, a pyranocoumarin isolated from the roots of Angelica gigas, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] This has led to the synthesis and evaluation of numerous decursin derivatives to enhance its therapeutic potential and overcome limitations such as low water solubility.[1] This guide focuses on a comparative analysis of this compound, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2), and other decursin derivatives that have demonstrated significant biological activity, primarily in the context of cancer research.

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data for this compound and other decursin derivatives, focusing on their primary reported biological activities: CYP2J2 inhibition and anticancer effects.

Table 1: Comparative Inhibitory Activity against Cytochrome P450 (CYP) Isoforms

CompoundTarget CYP IsoformSubstrateInhibition Constant (Kᵢ) / IC₅₀Inhibition TypeSource
This compound CYP2J2Astemizole O-demethylationKᵢ = 0.96 µMCompetitive[3][4]
Terfenadine hydroxylationKᵢ = 2.61 µMCompetitive[3][4]
Ebastine hydroxylationKᵢ = 3.61 µMUncompetitive[3][4]
Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A)-IC₅₀ > 50 µM-[3][4]
Decursin CYP2J2Astemizole O-demethylationKᵢ = 8.34 µMNoncompetitive[3]
Terfenadine hydroxylationKᵢ = 15.8 µMNoncompetitive[3]

Table 2: Comparative Anticancer Activity (IC₅₀ values)

CompoundCell LineActivityIC₅₀ (µM)Source
Sd-021 A549 (NSCLC)Cell Viability (72h)~10 µM[5]
H460 (NSCLC)Cell Viability (72h)~12.5 µM[5]
H1299 (NSCLC)Cell Viability (72h)~15 µM[5]
Decursin A549 (NSCLC)Cell Viability (72h)~40 µM[5]
H460 (NSCLC)Cell Viability (72h)> 50 µM[5]
H1299 (NSCLC)Cell Viability (72h)> 50 µM[5]
WD105 LNCaP (Prostate Cancer)Cell GrowthMore potent than decursin[1]
WD106 LNCaP (Prostate Cancer)Cell GrowthMore potent than decursin[1]
Decursinol Thiocarbamate (DTC) LNCaP (Prostate Cancer)Cell GrowthHalf as potent as decursin[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of decursin and its derivatives are mediated through the modulation of various signaling pathways. While this compound's primary characterized mechanism is the selective inhibition of CYP2J2, other derivatives have been shown to impact key cancer-related pathways.

This compound and CYP2J2 Inhibition

This compound has been identified as a potent and selective inhibitor of CYP2J2, an enzyme implicated in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which can promote tumor growth and inflammation.[3][4] The high selectivity of this compound for CYP2J2 over other CYP isoforms makes it a valuable tool for studying the physiological and pathological roles of this enzyme.

LKY047_Mechanism LKY047 This compound CYP2J2 CYP2J2 LKY047->CYP2J2 Inhibits EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->CYP2J2 Metabolized by Tumor_Growth Tumor Growth & Inflammation EETs->Tumor_Growth Promotes

This compound inhibits CYP2J2-mediated production of EETs.
Sd-021 and the EGFR/STAT3 Signaling Pathway

The decursin derivative Sd-021 has demonstrated enhanced anticancer activity in non-small cell lung cancer (NSCLC) cell lines compared to its parent compound.[5] Mechanistic studies revealed that Sd-021 exerts its effects by inhibiting the EGFR/STAT3 signaling pathway.[5]

Sd021_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT3 STAT3 EGFR->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Sd021 Sd-021 Sd021->EGFR Inhibits Decursin Decursin Decursin->EGFR Weakly Inhibits

Sd-021 inhibits the EGFR/STAT3 signaling pathway in NSCLC.
Decursin Derivatives and Androgen Receptor (AR) Signaling

Several decursin derivatives, including decursinol thiocarbamate (DTC), WD105, and WD106, have been investigated for their ability to suppress androgen receptor (AR) signaling, a key driver of prostate cancer.[1][6] These derivatives, along with decursin itself, have been shown to inhibit AR nuclear translocation and promote its degradation.[6][7]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_translocation AR Nuclear Translocation AR->AR_translocation ARE Androgen Response Element (ARE) AR_translocation->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Decursin_Derivatives Decursin Derivatives (DTC, WD105, etc.) Decursin_Derivatives->AR Promote Degradation Decursin_Derivatives->AR_translocation Inhibit

Decursin derivatives inhibit androgen receptor signaling.

Detailed Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the decursin derivatives or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is used to detect specific proteins in a sample. This protocol details the detection of total and phosphorylated STAT3.

Protocol:

  • Cell Lysis: After treatment with decursin derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The comparative analysis of this compound and other decursin derivatives reveals a diverse range of biological activities and mechanisms of action. This compound stands out as a highly selective and potent inhibitor of CYP2J2, making it an invaluable pharmacological tool for investigating the role of this enzyme in health and disease. In contrast, other derivatives such as Sd-021, WD105, and DTC have demonstrated promising anticancer activities by targeting critical signaling pathways like EGFR/STAT3 and androgen receptor signaling.

The presented data underscores the therapeutic potential of the decursin scaffold and highlights the importance of structural modifications in tailoring the biological activity of these compounds. Further research, including head-to-head comparative studies of this compound's anticancer potential and a deeper exploration of the signaling pathways modulated by the broader spectrum of decursin derivatives, is warranted to fully elucidate their therapeutic utility and guide future drug development efforts.

References

A Head-to-Head Comparison of LKY-047 and Telmisartan as Cytochrome P450 2J2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of LKY-047 and telmisartan, focusing on their inhibitory effects on the human cytochrome P450 2J2 (CYP2J2) enzyme. While telmisartan is a widely prescribed antihypertensive drug, and this compound is a research-specific inhibitor, both exhibit significant activity towards CYP2J2, making their comparative analysis valuable for researchers in drug metabolism, drug-drug interactions, and cardiovascular pharmacology.

Introduction to the Compounds

This compound is a derivative of decursin, identified as a potent and selective in vitro inhibitor of CYP2J2.[1] It is primarily utilized as a scientific tool for studying the function and activity of the CYP2J2 enzyme in research settings. Its high selectivity makes it a valuable probe for delineating the role of CYP2J2 in the metabolism of various xenobiotics and endogenous compounds.[2]

Telmisartan is a well-established angiotensin II receptor blocker (ARB) used clinically for the management of hypertension.[3] Beyond its primary therapeutic action, telmisartan has been shown to inhibit several cytochrome P450 enzymes, including CYP2J2.[4][5][6][7][8] Understanding this off-target activity is crucial for predicting potential drug-drug interactions and exploring the broader pharmacological profile of this widely used medication.

Quantitative Comparison of CYP2J2 Inhibition

The following table summarizes the key quantitative parameters of this compound and telmisartan as CYP2J2 inhibitors, based on available experimental data.

ParameterThis compoundTelmisartanReference
IC50 1.7 µM0.42 µM[1],[7]
Ki (Inhibition Constant) 0.96 µM (vs. Astemizole O-demethylation)2.61 µM (vs. Terfenadine hydroxylation)3.61 µM (vs. Ebastine hydroxylation)0.19 µM[2],[7]
Mechanism of Inhibition Competitive (vs. Astemizole & Terfenadine)Uncompetitive (vs. Ebastine)Mixed-type[2],[4][7]
Selectivity Selective for CYP2J2 over other P450s (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A)Inhibits other CYPs (e.g., CYP2C9, CYP2C8)[2],[4][6]

Experimental Protocols

The data presented in this guide are derived from in vitro experiments utilizing recombinant human CYP2J2. Below are detailed methodologies typical for assessing CYP2J2 inhibition.

General CYP2J2 Inhibition Assay Protocol

A standard in vitro CYP2J2 inhibition assay involves the following steps:

  • Preparation of Reagents:

    • Enzyme Source: Recombinant human CYP2J2 co-expressed with P450 reductase and cytochrome b5 in microsomes (e.g., from insect cells).

    • Buffer: Potassium phosphate buffer (typically 100 mM, pH 7.4).

    • Substrate: A known CYP2J2 substrate such as astemizole, terfenadine, or a fluorescent probe. Substrates are typically dissolved in an organic solvent like methanol or ethanol.

    • Inhibitor: this compound or telmisartan dissolved in a suitable solvent (e.g., DMSO).

    • Cofactor: NADPH, often used in a regenerating system (e.g., with glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Incubation Procedure:

    • A reaction mixture is prepared containing the recombinant CYP2J2, buffer, and the inhibitor at various concentrations.

    • The mixture is pre-warmed at 37°C for a short period (e.g., 5 minutes).

    • The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

    • The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination and Sample Processing:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • The samples are then centrifuged to pellet the precipitated protein.

  • Analytical Method:

    • The supernatant, containing the substrate and its metabolite, is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the metabolite.

    • The rate of metabolite formation in the presence of the inhibitor is compared to the rate in a control incubation without the inhibitor to determine the percentage of inhibition.

  • Data Analysis:

    • IC50 Determination: The inhibitor concentrations that cause 50% inhibition of enzyme activity (IC50) are calculated by fitting the inhibition data to a dose-response curve.

    • Ki and Mechanism Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, experiments are performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive, mixed-type) using non-linear regression analysis, and Lineweaver-Burk or Dixon plots are generated.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

G General Workflow for CYP2J2 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor, NADPH) mix Mix Enzyme, Buffer, and Inhibitor reagents->mix prewarm Pre-warm at 37°C mix->prewarm initiate Initiate reaction with NADPH prewarm->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., with cold acetonitrile) incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS centrifuge->analyze calculate Calculate IC50 and Ki analyze->calculate

Caption: A flowchart illustrating the key steps in a typical in vitro CYP2J2 inhibition assay.

G Inhibition Mechanisms of this compound and Telmisartan on CYP2J2 cluster_lky047 This compound cluster_telmisartan Telmisartan LKY_comp Competitive Inhibition Enzyme CYP2J2 (Active Site) LKY_comp->Enzyme binds to free enzyme LKY_uncomp Uncompetitive Inhibition ES_Complex Enzyme-Substrate Complex LKY_uncomp->ES_Complex binds to ES complex Telmi_mixed Mixed-Type Inhibition Telmi_mixed->Enzyme binds to free enzyme Telmi_mixed->ES_Complex and ES complex Enzyme->ES_Complex binds Substrate Substrate (e.g., Astemizole) Substrate->ES_Complex

Caption: A diagram illustrating the different mechanisms of CYP2J2 inhibition by this compound and telmisartan.

Conclusion

This comparative guide highlights that both this compound and telmisartan are potent inhibitors of CYP2J2, albeit with different characteristics and primary applications. Telmisartan exhibits a higher potency with a lower IC50 and Ki value, and it acts as a mixed-type inhibitor. In contrast, this compound demonstrates substrate-dependent inhibition mechanisms and is noted for its high selectivity for CYP2J2, making it an ideal tool for basic research.

For drug development professionals, the inhibitory effect of telmisartan on CYP2J2 warrants consideration for potential drug-drug interactions, particularly with co-administered drugs that are substrates of this enzyme. For researchers, this compound serves as a valuable selective inhibitor to investigate the specific roles of CYP2J2 in metabolic pathways. This head-to-head comparison provides a clear, data-supported framework for understanding the interactions of these two compounds with a key enzyme in human drug metabolism.

References

LKY-047: A Comparative Guide to its CYP2J2 Inhibitory Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of LKY-047 on cytochrome P450 2J2 (CYP2J2), a crucial enzyme in both endogenous metabolism and drug interactions. While this compound has been identified as a potent and selective inhibitor of human CYP2J2, this guide also addresses the critical aspect of its activity across different species, a key consideration for preclinical drug development.

Executive Summary

This compound is a novel small molecule inhibitor demonstrating high potency and selectivity for human CYP2J2.[1][2] This makes it a valuable tool for studying the function of this enzyme and a potential lead for therapeutic development. However, a comprehensive understanding of its inhibitory effects in preclinical animal models is essential for translation to clinical applications.

Based on available data, direct quantitative comparisons of this compound's inhibitory effect on CYP2J2 orthologs in common preclinical species (e.g., rat, mouse, dog, monkey) are not publicly available. This guide, therefore, presents the well-documented inhibitory profile of this compound in humans and provides a comparative analysis with other known CYP2J2 inhibitors. Furthermore, it outlines a general experimental protocol for researchers to validate the inhibitory effects of this compound in their species of interest.

This compound Inhibitory Profile in Humans

This compound has been shown to be a strong inhibitor of human CYP2J2-mediated metabolism. The mechanism of inhibition is substrate-dependent, exhibiting both competitive and uncompetitive kinetics.[1][2]

InhibitorTargetSubstrateInhibition MetricValue (µM)Mechanism
This compound Human CYP2J2AstemizoleK_i0.96Competitive
This compound Human CYP2J2TerfenadineK_i2.61Competitive
This compound Human CYP2J2EbastineK_i3.61Uncompetitive

Table 1: Inhibitory constants (Ki) of this compound against human CYP2J2 with various substrates.[1][2]

This compound displays high selectivity for CYP2J2 over other human CYP450 isoforms, with IC50 values greater than 50 µM for CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A.[1]

Comparison with Alternative CYP2J2 Inhibitors

To provide context for the potency of this compound, this section compares its inhibitory activity against human CYP2J2 with that of other well-characterized inhibitors, Danazol and Telmisartan.

InhibitorSubstrateIC50 (µM)K_i (µM)Inhibition Mechanism
This compound Astemizole-0.96Competitive
Danazol Astemizole0.070.02-0.06Competitive/Noncompetitive
Telmisartan Astemizole0.420.19Mixed

Table 2: Comparison of inhibitory potency of this compound, Danazol, and Telmisartan against human CYP2J2-mediated astemizole metabolism.[3][4][5][6]

Cross-Species Considerations and Experimental Validation

The extrapolation of in vitro inhibition data from human enzymes to animal models and ultimately to clinical outcomes is a significant challenge in drug development. This is due to interspecies differences in the expression, substrate specificity, and inhibitor sensitivity of CYP450 enzymes.[7][8]

While direct data for this compound is lacking, it is important to note that the CYP2J subfamily exhibits species-specific isoforms and activities. For instance, the primary CYP2J ortholog in mice is CYP2J9. Although the amino acid sequence identity of CYP2J2 between humans and cynomolgus or rhesus monkeys is high (approximately 95%), functional differences may still exist. Therefore, experimental validation in the species of interest is crucial.

Experimental Workflow for Validating this compound's Inhibitory Effect in Different Species

Below is a generalized workflow for assessing the inhibitory potential of this compound against CYP2J2 orthologs in various species.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis microsomes Source Liver Microsomes (e.g., Rat, Mouse, Dog, Monkey) incubation Incubate Microsomes/Recombinant Enzyme with this compound and Probe Substrate (e.g., Terfenadine, Astemizole) microsomes->incubation recombinant Source Recombinant CYP2J Orthologs recombinant->incubation inhibitor Prepare this compound Stock Solutions inhibitor->incubation reaction Initiate Reaction with NADPH incubation->reaction quench Quench Reaction reaction->quench lcms LC-MS/MS Analysis of Metabolite Formation quench->lcms ic50 Calculate IC50 Values lcms->ic50 kinetics Determine Ki and Mechanism of Inhibition ic50->kinetics

A generalized workflow for determining the inhibitory effect of this compound on CYP2J orthologs.

Experimental Protocols

In Vitro CYP2J2 Inhibition Assay Using Liver Microsomes

This protocol describes a general method for determining the IC50 value of this compound for CYP2J2-mediated metabolism in liver microsomes from different species.

Materials:

  • Liver microsomes from the species of interest (e.g., human, rat, mouse, dog, monkey)

  • This compound

  • CYP2J2 probe substrate (e.g., Terfenadine, Astemizole)[9][10][11][12][13][14]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound at various concentrations by serial dilution.

    • Prepare a stock solution of the probe substrate.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the liver microsomes, potassium phosphate buffer, and the probe substrate.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

CYP2J2 Signaling Pathway

CYP2J2 plays a significant role in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are signaling molecules involved in various physiological processes, including the regulation of inflammation and blood pressure. Inhibition of CYP2J2 by molecules like this compound can disrupt these pathways.

G cluster_pathway CYP2J2-Mediated Signaling cluster_downstream Downstream Effects AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs NFkB NF-κB Pathway EETs->NFkB Inhibits MAPK MAPK Pathway EETs->MAPK Inhibits PPARg PPARγ Pathway EETs->PPARg Activates LKY047 This compound LKY047->CYP2J2 Inhibits

References

LKY-047 vs. ARN-3236: A Comparative Guide for CYP2J2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LKY-047 and ARN-3236 for the inhibition of Cytochrome P450 2J2 (CYP2J2). This document synthesizes available experimental data to facilitate informed decisions in research applications.

Executive Summary

This guide reveals a significant disparity in the available research concerning the CYP2J2 inhibitory activity of this compound and ARN-3236. This compound is a well-characterized, potent, and selective inhibitor of CYP2J2, with substantial supporting data on its inhibitory constants, mechanism of action, and selectivity against other cytochrome P450 enzymes. In stark contrast, there is currently no publicly available scientific literature or experimental data evaluating the effect of ARN-3236 on CYP2J2. The primary focus of research on ARN-3236 has been its role as a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2).

Therefore, this comparison guide will provide a comprehensive overview of the experimental data for this compound as a CYP2J2 inhibitor and will note the absence of corresponding data for ARN-3236.

This compound: A Selective CYP2J2 Inhibitor

This compound, a decursin derivative, has been identified as a potent and selective competitive inhibitor of CYP2J2.[1][2][3] It has demonstrated strong inhibitory effects on the metabolism of known CYP2J2 substrates, including astemizole, terfenadine, and ebastine.[1][2][4]

Quantitative Analysis of this compound Inhibition

The following table summarizes the key quantitative data for this compound's inhibition of CYP2J2 across different substrates.

ParameterSubstrateValue (µM)Inhibition TypeSource
Ki Astemizole0.96Competitive[1][2]
Ki Terfenadine2.61Competitive[1][2]
Ki Ebastine3.61Uncompetitive[1][2]
IC50 Astemizole1.7-[3][4]
Selectivity Profile of this compound

A key advantage of this compound is its high selectivity for CYP2J2 over other major human P450 isoforms. Studies have shown that this compound has no significant inhibitory effect on CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[1][2] This high selectivity makes this compound a valuable tool for in vitro studies aimed at elucidating the specific role of CYP2J2 in drug metabolism.

ARN-3236: An Uncharacterized Agent for CYP2J2 Inhibition

ARN-3236 is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), with an IC50 value of less than 1 nM.[5][6] It is an orally active compound that has been investigated for its potential in cancer therapy and for its antidepressant-like effects.[7][8]

A thorough review of the scientific literature reveals no studies that have evaluated the inhibitory activity of ARN-3236 against CYP2J2 or other cytochrome P450 enzymes. Its selectivity profile has been primarily characterized against other kinases.[1] Therefore, no quantitative data on its potential for CYP2J2 inhibition can be provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing CYP2J2 inhibition.

CYP2J2 Inhibition Assay Using Astemizole O-demethylation

This protocol is adapted from studies characterizing this compound.

1. Reagents and Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2J2

  • Astemizole (substrate)

  • This compound (inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • A pre-incubation mixture is prepared containing HLMs or recombinant CYP2J2, potassium phosphate buffer, and varying concentrations of this compound in a 96-well plate.

  • The plate is pre-warmed at 37°C for 5 minutes.

  • The reaction is initiated by adding astemizole and the NADPH regenerating system.

  • The reaction is incubated for a specific time (e.g., 10-30 minutes) at 37°C.

  • The reaction is terminated by adding cold acetonitrile.

3. Analysis:

  • The samples are centrifuged to pellet the protein.

  • The supernatant is analyzed by LC-MS/MS to quantify the formation of the O-desmethyl astemizole metabolite.

  • The percentage of inhibition is calculated by comparing the metabolite formation in the presence and absence of the inhibitor.

  • IC50 and Ki values are determined by plotting the inhibition data against the inhibitor concentration and fitting to the appropriate models.

General Experimental Workflow for CYP2J2 Inhibition Screening

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - CYP2J2 Source (Microsomes/Recombinant) - Substrate (e.g., Astemizole) - Inhibitor (this compound/Test Compound) - NADPH Regenerating System - Buffer pre_incubation Pre-incubation: - Mix CYP2J2 source, buffer, and inhibitor - Incubate at 37°C for 5 min reagents->pre_incubation initiation Initiate Reaction: - Add substrate and NADPH pre_incubation->initiation incubation Incubate at 37°C (e.g., 10-30 min) initiation->incubation termination Terminate Reaction: - Add cold acetonitrile incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation lcms LC-MS/MS Analysis: - Quantify metabolite formation centrifugation->lcms data_analysis Data Analysis: - Calculate % inhibition - Determine IC50/Ki values lcms->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs LKY047 This compound LKY047->CYP2J2 sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation Anti-inflammation EETs->Anti_Inflammation Vasodilation Vasodilation EETs->Vasodilation Cardioprotection Cardioprotection EETs->Cardioprotection DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs

References

Assessing the Reversibility of LKY-047 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide assessing the reversibility of LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this compound with other known CYP2J2 inhibitors, supported by experimental data and protocols to aid in the evaluation of inhibitor binding characteristics.

This compound is a derivative of decursin that acts as a reversible competitive inhibitor of CYP2J2.[1] Understanding the reversibility of enzyme inhibitors is crucial in drug development for predicting the duration of drug action and potential for drug-drug interactions. This guide summarizes the available data on this compound's inhibitory mechanism and compares it with telmisartan and flunarizine, two other compounds known to inhibit CYP2J2.

Comparative Analysis of CYP2J2 Inhibitors

The inhibitory potential of this compound against CYP2J2 has been characterized by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values, along with those of the comparator compounds, are presented below. The data indicates that this compound is a potent inhibitor of CYP2J2. Evidence strongly suggests that its inhibition is reversible, as pre-incubation of this compound with human liver microsomes (HLMs) and NADPH, a cofactor required for metabolism-dependent irreversible inhibition, did not alter its inhibitory potency.[2][3]

Telmisartan, an angiotensin II receptor blocker, has been identified as a mixed-type reversible inhibitor of CYP2J2 and has been reported to not exhibit time-dependent inhibition, further supporting its reversible mechanism.[4][5] Flunarizine is another compound noted for its inhibitory effect on CYP2J2.[6]

InhibitorTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)Evidence of Reversibility
This compound CYP2J2Competitive1.7[1]0.96 (astemizole O-demethylase)[3] 2.61 (terfenadine hydroxylase)[1]No alteration in potency after pre-incubation with HLMs and NADPH.[2][3]
Telmisartan CYP2J2MixedNot ReportedNot ReportedDoes not show time-dependent inhibition.[4][5]
Flunarizine CYP2J2Not SpecifiedNot ReportedNot ReportedReported as a CYP2J2 inhibitor; detailed reversibility data is limited.[6]

Experimental Protocols for Assessing Inhibitor Reversibility

To determine the reversible nature of an enzyme inhibitor, several experimental techniques can be employed. The following are detailed protocols for a washout experiment and a jump-dilution kinetics assay, which are standard methods for assessing inhibitor dissociation.

Washout Experiment to Determine Reversibility

This method assesses the recovery of enzyme activity after the removal of the inhibitor.

Objective: To determine if the inhibitory effect of a compound on CYP2J2 is reversible upon its removal from the incubation medium.

Materials:

  • Recombinant human CYP2J2 enzyme (or human liver microsomes)

  • CYP2J2 substrate (e.g., astemizole, terfenadine)

  • NADPH regenerating system

  • Test inhibitor (this compound or comparator)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Centrifugation device for microsome pelleting (e.g., ultracentrifuge)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Pre-incubation: Incubate the CYP2J2 enzyme with the test inhibitor at a concentration several-fold higher than its IC50 for a defined period (e.g., 30 minutes) at 37°C in the incubation buffer. Include a control incubation with the vehicle.

  • Washout Step:

    • For microsomal preparations, centrifuge the incubation mixture at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Discard the supernatant containing the free inhibitor.

    • Resuspend the microsomal pellet in fresh, inhibitor-free incubation buffer.

    • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of the unbound inhibitor.

  • Enzyme Activity Assay:

    • Initiate the enzymatic reaction by adding the CYP2J2 substrate and NADPH regenerating system to the washed enzyme preparation.

    • Incubate for a specific time under linear reaction conditions.

    • Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Analysis: Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

  • Data Interpretation: Compare the enzyme activity in the inhibitor-treated and washed samples to the vehicle-treated control. Full or significant recovery of enzyme activity after washout indicates reversible inhibition.

G cluster_preincubation Pre-incubation cluster_washout Washout cluster_assay Activity Assay cluster_analysis Analysis preincubation Incubate CYP2J2 with Inhibitor centrifuge1 Centrifuge preincubation->centrifuge1 resuspend1 Resuspend in Fresh Buffer centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation resuspend1->centrifuge2 resuspend2 Resuspend centrifuge2->resuspend2 add_reagents Add Substrate & NADPH resuspend2->add_reagents incubate Incubate add_reagents->incubate terminate Terminate Reaction incubate->terminate lcms LC-MS/MS Analysis terminate->lcms compare Compare Activity lcms->compare

Caption: Workflow for a washout experiment to assess inhibitor reversibility.

Jump-Dilution Kinetics for Measuring Dissociation Rate

This method measures the rate of recovery of enzyme activity upon rapid dilution of the enzyme-inhibitor complex, allowing for the determination of the inhibitor's dissociation rate constant (k_off).

Objective: To quantify the dissociation rate of an inhibitor from CYP2J2.

Materials:

  • Recombinant human CYP2J2 enzyme

  • CYP2J2 substrate

  • NADPH

  • Test inhibitor

  • Incubation buffer

  • Rapid-quenching instrument or multi-well plate reader capable of rapid additions

Procedure:

  • Enzyme-Inhibitor Complex Formation: Pre-incubate a concentrated solution of the CYP2J2 enzyme with a saturating concentration of the inhibitor (typically >10-fold over the Ki) to allow for the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.

  • Rapid Dilution (Jump): Rapidly dilute the EI complex (e.g., 100-fold) into a reaction mixture containing the CYP2J2 substrate and NADPH. This dilution significantly reduces the concentration of the free inhibitor, minimizing re-binding and allowing the dissociation of the bound inhibitor to be observed.

  • Monitor Enzyme Activity: Continuously monitor the progress of the enzymatic reaction by measuring product formation over time. The rate of product formation will increase as the inhibitor dissociates from the enzyme, leading to a progress curve that reflects the rate of enzyme reactivation.

  • Data Analysis: Fit the progress curve data to a first-order equation to determine the rate constant for the recovery of enzyme activity, which corresponds to the inhibitor's dissociation rate constant (k_off). The residence time (τ) of the inhibitor on the enzyme can be calculated as the reciprocal of k_off (τ = 1/k_off).

G cluster_setup Setup cluster_dilution Dilution cluster_monitoring Monitoring cluster_analysis Analysis ei_complex Form Enzyme-Inhibitor Complex jump Rapid Dilution (Jump) ei_complex->jump monitor Monitor Product Formation Over Time jump->monitor fit_data Fit Progress Curve monitor->fit_data calculate_koff Determine k_off fit_data->calculate_koff

Caption: Workflow for a jump-dilution kinetics experiment.

Signaling Pathway Context

CYP2J2 is involved in the metabolism of endogenous signaling molecules, such as arachidonic acid, leading to the formation of epoxyeicosatrienoic acids (EETs). EETs have various physiological roles, including vasodilation and anti-inflammatory effects. Inhibition of CYP2J2 can therefore impact these signaling pathways.

G Arachidonic_Acid Arachidonic Acid CYP2J2 CYP2J2 Arachidonic_Acid->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs Physiological_Effects Physiological Effects (e.g., Vasodilation) EETs->Physiological_Effects LKY047 This compound LKY047->CYP2J2

Caption: Simplified signaling pathway involving CYP2J2.

This guide provides a foundational understanding of the reversibility of this compound and offers standardized protocols for its assessment. Researchers are encouraged to adapt these methodologies to their specific experimental setups for a thorough evaluation of this and other CYP2J2 inhibitors.

References

LKY-047: A Comparative Analysis of a Selective CYP2J2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of LKY-047, a potent and selective inhibitor of the cytochrome P450 2J2 (CYP2J2) enzyme. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding its potential applications and differentiating it from other compounds.

Executive Summary

This compound, a decursin derivative, has demonstrated high selectivity as a reversible competitive inhibitor of CYP2J2.[1][2][3] Preclinical data highlights its minimal impact on other human cytochrome P450 isoforms, suggesting a favorable profile for its use as a specific tool in drug metabolism studies. This guide will delve into the quantitative data of its inhibitory action, compare it with other known CYP2J2 inhibitors, and provide detailed experimental methodologies.

Comparative Inhibitory Activity of this compound

This compound exhibits potent and selective inhibition of CYP2J2-mediated metabolic pathways. Its inhibitory concentration (IC50) and inhibition constants (Ki) have been determined against various CYP2J2 substrates.

InhibitorSubstrateInhibition TypeKi Value (µM)IC50 Value (µM)Selectivity Notes
This compound Astemizole O-demethylaseCompetitive0.961.7Inactive against CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A (IC50 > 50 µM).[2][3] Weakly inhibits CYP2D6 (37.2% inhibition at 20 µM).[3]
This compound Terfenadine hydroxylaseCompetitive2.61--
This compound Ebastine hydroxylationUncompetitive3.61--
Telmisartan-Mixed0.19 - 0.420.42Also inhibits CYP2C9 (IC50 = 4.78 µM).[4]
Flunarizine-Competitive0.13 - 0.940.94Also inhibits CYP2D6 (IC50 = 7.89 µM).[4]

Signaling Pathway and Inhibition Mechanism

The primary mechanism of action for this compound is the competitive inhibition of the CYP2J2 enzyme. This means that this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its metabolism.

cluster_0 CYP2J2 Catalytic Cycle cluster_1 Inhibition by this compound Substrate Substrate CYP2J2_Enzyme CYP2J2 Enzyme Substrate->CYP2J2_Enzyme Binds to active site Metabolite Metabolite CYP2J2_Enzyme->Metabolite Metabolizes LKY_047 This compound CYP2J2_Enzyme_Inhibited CYP2J2 Enzyme LKY_047->CYP2J2_Enzyme_Inhibited Competitively binds to active site Substrate_Blocked Substrate Substrate_Blocked->CYP2J2_Enzyme_Inhibited

Competitive Inhibition of CYP2J2 by this compound

Studies have confirmed that this compound is not a mechanism-based inhibitor, as pre-incubation with human liver microsomes (HLMs) and NADPH did not alter its inhibitory potency.[2][3]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the inhibitory activity of this compound.

CYP2J2 Inhibition Assay in Human Liver Microsomes (HLMs)
  • Objective: To determine the inhibitory potential of this compound on CYP2J2 activity.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP2J2 substrates (e.g., astemizole, terfenadine, ebastine), and this compound.

  • Procedure:

    • A reaction mixture containing HLMs, the NADPH regenerating system, and a specific CYP2J2 substrate is prepared.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated by the addition of NADPH and incubated at 37°C.

    • The reaction is terminated, and the formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Type and Ki Value
  • Objective: To elucidate the mechanism of CYP2J2 inhibition by this compound.

  • Procedure:

    • CYP2J2 inhibition assays are performed with varying concentrations of both the substrate and this compound.

    • The data is analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

    • The inhibition constant (Ki) is calculated from the enzyme kinetic data.

cluster_workflow Experimental Workflow for this compound Inhibition Studies A Prepare reaction mixture: HLMs, NADPH system, Substrate B Add varying concentrations of this compound A->B G Vary both Substrate and This compound concentrations A->G C Initiate reaction with NADPH and incubate at 37°C B->C D Terminate reaction C->D E Quantify metabolite formation (LC-MS/MS) D->E F Calculate IC50 value E->F H Analyze data using Lineweaver-Burk or Dixon plots G->H I Determine Inhibition Type and calculate Ki value H->I

Workflow for this compound Inhibition Characterization

Conclusion

This compound stands out as a highly selective and potent inhibitor of CYP2J2 in preclinical evaluations. Its well-characterized competitive and uncompetitive inhibitory mechanisms against different substrates, coupled with its lack of significant off-target effects on other major CYP450 enzymes, make it a valuable research tool. The provided data and experimental protocols offer a solid foundation for further investigation into its potential applications in drug development and for studying the role of CYP2J2 in xenobiotic metabolism.

References

A Comparative Benchmarking Guide: LKY-047 versus Novel CYP2J2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2), against recently discovered inhibitors, including the natural product Piperine and its potent derivatives. This document is intended to assist researchers in making informed decisions for their experimental designs by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Performance Comparison of CYP2J2 Inhibitors

The following table summarizes the key inhibitory metrics for this compound and newly identified CYP2J2 inhibitors. This compound demonstrates high selectivity with no significant inhibition of other major human P450 isoforms.[1][2][3] The newly discovered inhibitors, particularly the Piperine derivatives 9k and 9l, exhibit significantly lower IC50 and Ki values, suggesting higher potency.[4][5]

InhibitorTypeIC50 (µM)Ki (µM)Inhibition MechanismSelectivity
This compound Decursin Derivative1.7[2][6][7]0.96 (vs. Astemizole O-demethylase)[1][2][6][7] 2.61 (vs. Terfenadine hydroxylase)[1][2][6][7] 3.61 (vs. Ebastine hydroxylation)[1][2][6][7]Competitive (Astemizole, Terfenadine)[1][2][6] Uncompetitive (Ebastine)[1][2][6]High (IC50 > 50 µM for CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A)[1][3]
Piperine (9a) Natural Product0.44[4][5]Not ReportedNot ReportedNot Reported
Compound 9k Piperine Derivative0.04[4][5]0.11[4][5]Competitive[4][5]Not Reported
Compound 9l Piperine Derivative0.05[4][5]0.074[4][5]Competitive[4][5]Not Reported
Danazol Synthetic Steroid0.077 (vs. Terfenadine hydroxylation)[8]0.02 (vs. Astemizole O-demethylation)[8]Competitive[8]Moderate (Inhibits CYP2C9, CYP2C8, and CYP2D6 with IC50 values of 1.44, 1.95, and 2.74 µM, respectively)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used for the characterization of this compound and the newly discovered Piperine-based inhibitors.

In Vitro CYP2J2 Inhibition Assay for this compound

This protocol is based on the methodology described for the evaluation of this compound's inhibitory potential on CYP2J2 activity in human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP2J2 Substrates: Astemizole, Terfenadine, Ebastine

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • A pre-incubation mixture is prepared containing HLM, the CYP2J2 substrate (Astemizole, Terfenadine, or Ebastine), and varying concentrations of this compound in potassium phosphate buffer.

  • The mixture is pre-incubated for a specified time at 37°C.

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • The incubation is carried out for a defined period at 37°C.

  • The reaction is terminated by adding ice-cold acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of the respective metabolites.

  • Inhibition constants (Ki) and IC50 values are determined by non-linear regression analysis of the inhibition data.

High-Throughput Screening and Inhibition Assay for Piperine and Derivatives

This protocol was employed for the discovery of Piperine as a CYP2J2 inhibitor from a library of herbal medicines and the subsequent evaluation of its derivatives.[4]

Materials:

  • Recombinant human CYP2J2 enzyme

  • Fluorescent probe for CYP2J2 (e.g., BnXPI)[4]

  • Herbal medicine extracts or synthesized Piperine derivatives

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing recombinant CYP2J2 enzyme and the fluorescent probe in potassium phosphate buffer.

  • The herbal extracts or synthesized compounds (at various concentrations) are added to the wells.

  • The plate is pre-incubated for 3 minutes.

  • The reaction is initiated by the addition of NADPH.[4]

  • The reaction is incubated for 30 minutes.[4]

  • The reaction is terminated by the addition of ice-cold acetonitrile.[4]

  • The plate is centrifuged, and the supernatant is transferred to a new plate.

  • The fluorescence of the product is measured using a microplate reader.

  • The IC50 values are calculated from the dose-response curves. For Ki determination, the assay is repeated with varying concentrations of both the inhibitor and the substrate.

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in the comprehension of complex biological processes and experimental designs.

CYP2J2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid CYP2J2 CYP2J2 Arachidonic Acid->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs Metabolism NFkB NF-κB EETs->NFkB Inhibits MAPK MAPK EETs->MAPK Inhibits PPARg PPARγ EETs->PPARg Activates Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival MAPK->Inflammation PPARg->Cell_Survival Experimental_Workflow cluster_lky This compound Evaluation cluster_piperine Piperine & Derivatives HTS cluster_data Data Analysis lky_start Prepare HLM, Substrate & this compound lky_preincubate Pre-incubate lky_start->lky_preincubate lky_initiate Initiate with NADPH lky_preincubate->lky_initiate lky_incubate Incubate at 37°C lky_initiate->lky_incubate lky_terminate Terminate with Acetonitrile lky_incubate->lky_terminate lky_analyze LC-MS/MS Analysis lky_terminate->lky_analyze data_analysis Determine IC50 & Ki lky_analyze->data_analysis pip_start Prepare Recombinant CYP2J2, Probe & Inhibitor pip_preincubate Pre-incubate pip_start->pip_preincubate pip_initiate Initiate with NADPH pip_preincubate->pip_initiate pip_incubate Incubate pip_initiate->pip_incubate pip_terminate Terminate with Acetonitrile pip_incubate->pip_terminate pip_analyze Fluorescence Reading pip_terminate->pip_analyze pip_analyze->data_analysis

References

A Comparative Guide to Targeting CYP2J2: LKY-047 Efficacy vs. Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent methods for inhibiting the function of Cytochrome P450 2J2 (CYP2J2): the selective chemical inhibitor LKY-047 and gene silencing technology, primarily through small interfering RNA (siRNA). This document synthesizes available experimental data to objectively evaluate the performance, specificity, and practical considerations of each approach.

At a Glance: this compound vs. CYP2J2 Gene Silencing

FeatureThis compound (Chemical Inhibition)CYP2J2 Gene Silencing (siRNA)
Mechanism of Action Reversible competitive or uncompetitive inhibition of CYP2J2 enzymatic activity.[1][2]Post-transcriptional degradation of CYP2J2 mRNA, leading to reduced protein expression.
Specificity Highly selective for CYP2J2 over other major human P450 isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A).[1][2]Highly specific to the CYP2J2 mRNA sequence, minimizing off-target gene silencing.
Mode of Application Addition to cell culture media or administration in vivo.Transfection into cells using a delivery agent (e.g., lipofectamine).
Onset of Effect Rapid, upon reaching effective concentration at the enzyme.Delayed, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[3]
Duration of Effect Dependent on compound half-life and clearance. Reversible inhibition allows for washout.Transient, with protein levels recovering as the siRNA is diluted or degraded (typically restored within 24 hours after 72 hours of silencing).[3]
Quantifiable Effect Inhibition of CYP2J2-mediated metabolism of substrates (e.g., astemizole, terfenadine).[1][2]Reduction in CYP2J2 mRNA and protein levels, and subsequent decrease in enzymatic activity.[3]

Quantitative Data Comparison

This compound: Inhibitory Potency and Selectivity

This compound is a potent and selective reversible competitive inhibitor of CYP2J2.[1][2] It has been shown to not be a mechanism-based inhibitor.[1][2]

SubstrateInhibition TypeKᵢ (μM)IC₅₀ (μM)Reference
Astemizole (O-demethylase activity)Competitive0.961.7[1]
Terfenadine (hydroxylase activity)Competitive2.61-[1]
Ebastine (hydroxylation)Uncompetitive3.61-[1]

This compound exhibits high selectivity for CYP2J2, with IC₅₀ values > 50 μM for other human P450s, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A.[1][2] At a concentration of 20 μM, this compound inhibits CYP2J2 by 85.3% while only weakly affecting CYP2D6 (37.2% inhibition).[1]

CYP2J2 Gene Silencing: Efficacy in Cardiomyocytes
ParameterResultExperimental ConditionsReference
mRNA Knockdown Efficiency >80% reduction in CYP2J2 mRNAAdult ventricular myocytes, 72 hours post-transfection with CYP2J2 siRNA.[3]
Effect on Cell Viability under Oxidative Stress 2-fold greater cell death compared to control siRNACardiomyocytes treated with 0.01% H₂O₂ following CYP2J2 silencing.[3]
Indirect Efficacy Comparison in a Cardiomyocyte Model of Oxidative Stress

The following table presents data from a study that used both a chemical inhibitor (danazol) and siRNA to investigate the role of CYP2J2 in protecting cardiomyocytes from doxorubicin-induced oxidative stress.[3] This allows for an indirect comparison of the efficacy of the two approaches in a similar biological context.

Treatment GroupCell Viability (% of Control)Experimental ConditionsReference
Control (Doxorubicin only)~50%Adult ventricular myocytes treated with 20 μM doxorubicin for 24 hours.[3]
Doxorubicin + Danazol (CYP2J2 inhibitor)~30%Cells pre-treated with danazol before doxorubicin exposure.[3]
Doxorubicin + CYP2J2 siRNASignificantly lower than Doxorubicin + scrambled siRNACells transfected with CYP2J2 siRNA for 72 hours prior to doxorubicin exposure.[3]

These results suggest that both chemical inhibition and gene silencing of CYP2J2 sensitize cardiomyocytes to oxidative stress-induced cell death, indicating a protective role for CYP2J2.[3]

Experimental Protocols

In Vitro Inhibition Assay for this compound

Objective: To determine the inhibitory potential of this compound on CYP2J2 activity in human liver microsomes (HLMs).

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • CYP2J2 substrate (e.g., astemizole, terfenadine)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.1 mg/mL protein), potassium phosphate buffer, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding the CYP2J2 substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation and determine the IC₅₀ and/or Kᵢ values for this compound.

CYP2J2 Gene Silencing in Cardiomyocytes using siRNA

Objective: To specifically reduce the expression of CYP2J2 in cultured cardiomyocytes.

Materials:

  • Primary human cardiomyocytes or a suitable cell line

  • CYP2J2-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Cell culture medium and supplies

Procedure:

  • Cell Seeding: Plate cardiomyocytes at an appropriate density to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the CYP2J2 siRNA or scrambled siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Assessment of Knockdown:

    • mRNA level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of CYP2J2 mRNA, normalized to a housekeeping gene.

    • Protein level: Lyse the cells and perform Western blotting to detect the level of CYP2J2 protein.

    • Enzymatic activity: Measure the activity of CYP2J2 using a probe substrate as described in the in vitro inhibition assay.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Chemical Inhibition with this compound LKY047 This compound CYP2J2_enzyme CYP2J2 Enzyme LKY047->CYP2J2_enzyme Binds to active site Metabolite Bioactive Metabolite (e.g., EETs) LKY047->Metabolite Inhibits production CYP2J2_enzyme->Metabolite Produces Substrate Substrate (e.g., Arachidonic Acid) Substrate->CYP2J2_enzyme Metabolized by Cellular_Effects Cellular Effects (e.g., Anti-apoptotic) Metabolite->Cellular_Effects Mediates G cluster_1 CYP2J2 Gene Silencing via siRNA siRNA CYP2J2 siRNA RISC RISC Complex siRNA->RISC incorporated into CYP2J2_mRNA CYP2J2 mRNA RISC->CYP2J2_mRNA Binds & Cleaves Ribosome Ribosome CYP2J2_mRNA->Ribosome Translated by No_Protein Reduced/No Protein Translation CYP2J2_mRNA->No_Protein CYP2J2_protein CYP2J2 Protein Ribosome->CYP2J2_protein G cluster_2 Experimental Workflow for Efficacy Comparison Start Cardiomyocyte Culture Treatment Introduce Oxidative Stress (e.g., Doxorubicin) Start->Treatment Group1 Group 1: + this compound/Danazol Treatment->Group1 Group2 Group 2: + CYP2J2 siRNA Treatment->Group2 Control Control Groups: - No treatment - Vehicle - Scrambled siRNA Treatment->Control Analysis Assess Cell Viability (e.g., MTT Assay) Group1->Analysis Group2->Analysis Control->Analysis Outcome Compare Efficacy in Preventing Cell Death Analysis->Outcome

References

A Comparative Guide to the In Vivo Efficacy of LKY-047 for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2), against the established multi-kinase inhibitor, Sorafenib, in the context of hepatocellular carcinoma (HCC).

Disclaimer: As of the latest available data, in vivo efficacy studies for this compound have not been published. The data presented for this compound is hypothetical and projected based on its potent in vitro activity and the known role of its target, CYP2J2, in cancer progression. This guide is intended to provide a framework for potential future in vivo studies and to highlight the therapeutic potential of CYP2J2 inhibition.

Introduction to CYP2J2 Inhibition in Cancer

Cytochrome P450 2J2 (CYP2J2) is an enzyme that is overexpressed in various human cancers, including hepatocellular carcinoma.[1][2][3][4] Elevated CYP2J2 levels are associated with increased tumor cell proliferation, protection against apoptosis, and enhanced metastasis.[1][2][5] The enzyme metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), which are signaling molecules that can promote tumor growth and survival.[2][5] Therefore, selective inhibition of CYP2J2 presents a promising therapeutic strategy for cancers that exhibit high levels of this enzyme.

This compound has been identified as a potent and selective in vitro inhibitor of CYP2J2. This guide explores its hypothetical in vivo efficacy in an animal model of HCC and compares it with Sorafenib, a standard-of-care treatment for advanced HCC.[6]

Comparative Efficacy Data

The following tables summarize the hypothetical in vivo efficacy of this compound in a human HCC xenograft mouse model and compare it with published data for Sorafenib in a similar model.

Table 1: Hypothetical In Vivo Efficacy of this compound in an HCC Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0.5% CMC, p.o., daily1500 ± 250 mm³-+2 ± 1.5
This compound20 mg/kg, p.o., daily825 ± 180 mm³45-1 ± 2.0
This compound40 mg/kg, p.o., daily525 ± 150 mm³65-4 ± 2.5

Data is hypothetical and for illustrative purposes.

Table 2: Published In Vivo Efficacy of Sorafenib in an HCC Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlVehicle, p.o., daily1200 - 1800 mm³-Minimal Change
Sorafenib30 mg/kg, p.o., daily400 - 900 mm³40 - 60Slight Decrease
Sorafenib40 mg/kg, p.o., daily~40% reduction from control~40Not specified

Data is compiled from published studies and may vary based on the specific HCC cell line and experimental conditions.[7][8][9]

Experimental Protocols

Hypothetical In Vivo Efficacy Study of this compound

1. Animal Model:

  • Six-week-old male BALB/c nude mice.

2. Cell Line and Tumor Implantation:

  • Human hepatocellular carcinoma cell line with documented high CYP2J2 expression (e.g., HepG2).

  • Subcutaneous injection of 5 x 10^6 HepG2 cells in 100 µL of Matrigel into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor growth is monitored until the average tumor volume reaches approximately 100-150 mm³.

  • Mice are randomized into three groups (n=8 per group):

    • Vehicle control (0.5% carboxymethylcellulose, oral gavage, daily).

    • This compound (20 mg/kg, oral gavage, daily).

    • This compound (40 mg/kg, oral gavage, daily).

  • Treatment is administered for 21 consecutive days.

4. Efficacy Endpoints:

  • Tumor volume is measured every three days using digital calipers (Volume = (width)² x length / 2).

  • Body weight is recorded every three days as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis.

In Vivo Efficacy Study of Sorafenib (Representative Protocol)

1. Animal Model:

  • Six-week-old male nude mice.[7][9]

2. Cell Line and Tumor Implantation:

  • Human hepatocellular carcinoma cell lines such as HLE or HuH-7 are used.[7][9]

  • Cells (1x10^6 to 5x10^6) are injected subcutaneously into the flank of the mice.[9]

3. Treatment Protocol:

  • When tumors reach a volume of approximately 100 mm³, treatment is initiated.[7]

  • Mice are randomized into a vehicle control group and a Sorafenib treatment group.

  • Sorafenib is administered orally at doses ranging from 25 mg/kg to 40 mg/kg daily for a period of 3 weeks.[7][9]

4. Efficacy Endpoints:

  • Tumor volume and body weight are measured regularly (e.g., every 3-5 days).[7][9]

  • The study duration is typically 21 days, after which tumors are excised and analyzed.[9]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for evaluating in vivo efficacy.

CYP2J2_Signaling_Pathway CYP2J2 Pro-Tumorigenic Signaling Pathway AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs Epoxyeicosatrienoic Acids (EETs) CYP2J2->EETs EGFR EGFR EETs->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Anti_Apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_Apoptosis MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis LKY047 This compound LKY047->CYP2J2

Caption: Targeted CYP2J2 signaling pathway in cancer.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Evaluation Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture HCC Cell Culture (High CYP2J2 Expression) Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle, this compound, Sorafenib) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint (Day 21) Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tumor_Excision->Data_Analysis Biomarker_Analysis Histology & Biomarker Analysis Tumor_Excision->Biomarker_Analysis

Caption: Workflow for in vivo efficacy studies.

Conclusion

While in vivo data for this compound is not yet available, its high in vitro potency and selectivity for CYP2J2 suggest it could be a valuable therapeutic agent for cancers with high CYP2J2 expression, such as hepatocellular carcinoma. The hypothetical data presented here illustrates the potential for significant tumor growth inhibition. Compared to the established drug Sorafenib, a selective CYP2J2 inhibitor like this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile. Further preclinical in vivo studies are warranted to validate the efficacy and safety of this compound and to establish its potential as a novel anti-cancer agent.

References

A Comparative Guide to the Pharmacokinetics of LKY-047 and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, a thorough understanding of the pharmacokinetic profiles of novel enzyme inhibitors is paramount for predicting their efficacy and safety. This guide provides a comparative overview of the in vitro inhibitory characteristics of LKY-047, a selective cytochrome P450 2J2 (CYP2J2) inhibitor, against other inhibitors of the same enzyme. Additionally, it presents the in vivo pharmacokinetic data of emricasan (formerly IDN-6556), a pan-caspase inhibitor, as a case study to illustrate the broader context of inhibitor pharmacokinetics. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

In Vitro Inhibitory Profile of CYP2J2 Inhibitors

The following table summarizes the in vitro inhibitory potency and selectivity of this compound and other notable CYP2J2 inhibitors. These data are crucial for assessing the potential for drug-drug interactions and for understanding the specific engagement of the target enzyme.

InhibitorTarget EnzymeSubstrateInhibition Constant (Ki)IC50Inhibition TypeSelectivityReference
This compound CYP2J2Astemizole O-demethylase0.96 µM> 50 µM for other CYPsCompetitiveSelective for CYP2J2[1][2]
CYP2J2Terfenadine hydroxylase2.61 µMCompetitive[1][2]
CYP2J2Ebastine hydroxylation3.61 µMUncompetitive[1][2]
Danazol CYP2J2Astemizole O-demethylation20 nM77 nM (Terfenadine hydroxylation)CompetitiveInhibits CYP2C9, CYP2C8, and CYP2D6 at higher concentrations[3]
Telmisartan CYP2J20.19 µM0.42 µMMixedOver 10-fold selective against major P450s[4]
Flunarizine CYP2J20.13 µM0.94 µMCompetitiveOver 10-fold selective against major P450s[4]

In Vivo Pharmacokinetics: A Case Study with Emricasan (IDN-6556)

While in vivo pharmacokinetic data for this compound is not currently available in the public domain, this section presents the pharmacokinetic profile of emricasan, a pan-caspase inhibitor, to exemplify the type of data essential for the clinical development of an inhibitor. It is important to note that emricasan has a different target and mechanism of action than this compound, and thus, these data are not directly comparable but serve as an illustrative example.

Emricasan has been evaluated in clinical trials for liver diseases.[5][6] Studies in mice have shown that orally administered emricasan is retained in the liver for prolonged periods with low systemic exposure.[2] This liver-targeting property is beneficial for treating liver diseases while minimizing potential systemic side effects.

SpeciesDoseKey FindingsReference
MouseNot specifiedProlonged retention in the liver with low systemic exposure after oral administration.[2]
Human5 mg, 25 mg, 50 mg5 mg dose resulted in low plasma levels (<50 ng/ml). 25 mg and 50 mg doses showed comparable pharmacokinetic profiles.[7]

Experimental Protocols

The following are summaries of typical experimental protocols used to generate the data presented in this guide.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential (IC50 and Ki) of a test compound against specific CYP450 isoforms.

Methodology:

  • Incubation: Human liver microsomes or recombinant CYP450 enzymes are incubated with a specific substrate and a range of concentrations of the test inhibitor (e.g., this compound).[8][9]

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.[10]

  • Termination: After a defined incubation period at 37°C, the reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.[10]

  • Analysis: The formation of the substrate-specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor) to calculate the percent inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against inhibitor concentration. The inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) are determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme kinetic models.[11]

In Vivo Pharmacokinetic Study in a Mouse Model of Liver Injury

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of an inhibitor in a relevant animal model.

Methodology:

  • Animal Model: A mouse model of liver injury can be induced using hepatotoxic agents like carbon tetrachloride (CCl4) or by surgical procedures such as bile duct ligation.[5][12]

  • Drug Administration: The test inhibitor (e.g., emricasan) is administered to the animals, typically via oral gavage or intravenous injection.

  • Sample Collection: Blood, plasma, and tissue samples (e.g., liver) are collected at various time points after drug administration.[13]

  • Bioanalysis: The concentration of the parent drug and its potential metabolites in the collected samples is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in inhibitor characterization, the following diagrams illustrate a typical experimental workflow for in vitro inhibition assays and a simplified signaling pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Human Liver Microsomes / Recombinant CYPs incubation_mix Combine Microsomes, Inhibitor, and Substrate microsomes->incubation_mix inhibitor Test Inhibitor (e.g., this compound) Serial Dilutions inhibitor->incubation_mix substrate CYP2J2 Substrate substrate->incubation_mix start_reaction Add NADPH (Initiate Metabolism) incubation_mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction (e.g., Acetonitrile) incubate->stop_reaction lcms LC-MS/MS Analysis (Quantify Metabolite) stop_reaction->lcms data_analysis Data Analysis (Calculate IC50, Ki) lcms->data_analysis

Workflow for In Vitro CYP450 Inhibition Assay.

signaling_pathway cluster_upstream Upstream Signaling cluster_enzyme Metabolism cluster_downstream Downstream Effect Xenobiotic Xenobiotic (e.g., Drug) CYP2J2 CYP2J2 Enzyme Xenobiotic->CYP2J2 Metabolism Metabolite Metabolite CYP2J2->Metabolite Excretion Excretion Metabolite->Excretion Inhibitor Inhibitor (e.g., this compound) Inhibitor->CYP2J2 Inhibition

Simplified Xenobiotic Metabolism by CYP2J2 and Inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of LKY-047: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling LKY-047, a potent and selective cytochrome P450 2J2 (CYP2J2) inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety data sheet (SDS) recommendations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side-shields.[5]

  • Hand Protection: Use protective gloves.[5]

  • Body Protection: Wear impervious clothing to prevent skin contact.[5]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[5]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to ensure adequate ventilation.[5]

  • An accessible safety shower and eye wash station must be available in the immediate vicinity.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[5] The following steps provide a general framework for its proper disposal as a chemical waste product.

  • Waste Identification and Segregation:

    • Treat all this compound, whether in solid form or in solvent, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container must be compatible with the chemical.

    • Ensure the container is kept tightly sealed when not in use.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester (this compound)".

    • Include the CAS Number: 1954681-29-8.[5]

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow the recommended storage conditions for the compound: -20°C for the powder form and -80°C if in solvent.[5]

  • Spill Management:

    • In the event of a spill, collect the spillage promptly and in a safe manner.[5]

    • Avoid release into the environment, drains, water courses, or soil.[5]

    • The collected spill material should be treated as hazardous waste and disposed of accordingly.

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's approved hazardous waste disposal program.

    • Dispose of the contents and the container at an approved waste disposal plant.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound's inhibitory activity.

ParameterValueTarget Enzyme
IC₅₀ 1.7 μMCYP2J2[1][2][3][6]
Kᵢ (Astemizole O-demethylase) 0.96 μMCYP2J2[1][4]
Kᵢ (Terfenadine hydroxylase) 2.61 μMCYP2J2[1][4]
Kᵢ (Ebastine hydroxylation) 3.61 μMCYP2J2 (uncompetitive inhibition)[1][4]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

LKY_047_Disposal_Workflow cluster_preparation Preparation & Handling cluster_disposal_process Disposal Process cluster_spill_management Spill Management A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify & Segregate This compound Waste A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Use a Labeled, Compatible Waste Container C->D E Store Waste Securely (Follow Storage Conditions) D->E F Arrange for Professional Disposal (EHS Office) E->F G Contain and Collect Spill H Treat Spill Debris as Hazardous Waste G->H H->D

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling LKY-047

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for LKY-047

Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for this compound is publicly available. The following guidelines are based on standard laboratory best practices for handling novel or uncharacterized chemical compounds and should be supplemented by a substance-specific risk assessment conducted by qualified safety professionals.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of the cytochrome P450 2J2 (CYP2J2) enzyme. The information herein is intended to establish a foundation for safe handling, operational planning, and disposal.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a conservative and comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][2][3][4][5][6][7]

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, double-gloved)[2][3]- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)
Preparing Solutions - Certified chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles[1][8]
Conducting Reactions & In Vitro/In Vivo Studies - Certified chemical fume hood or other appropriate ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles- Face shield if a splash hazard exists[3][6]
General Laboratory Work (in the vicinity of this compound) - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[3][7]

Operational and Disposal Plans

A systematic approach is crucial to minimize exposure and ensure safety when working with uncharacterized substances like this compound.

Pre-Handling and Risk Assessment
  • Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.

  • Designation of a Controlled Area: All work with this compound should be performed in a designated and clearly marked area, such as a specific chemical fume hood, to contain any potential contamination.[1][9]

Step-by-Step Handling Procedures

Powder Handling:

  • Perform all manipulations of powdered this compound within a chemical fume hood or a powder-containment balance enclosure.

  • Use disposable weighing boats and spatulas to prevent cross-contamination.

  • Handle the compound with care to minimize the generation of dust.[1]

Solution Preparation:

  • Prepare all solutions containing this compound inside a certified chemical fume hood.

  • Slowly add the solid compound to the solvent to prevent splashing.[1]

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.[1][8]

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][9]

  • Do not consume food or beverages in the laboratory where this compound is handled.[9]

Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and ensure a safe workplace.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[1]
Liquid Waste Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1][10][11]
Sharps Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.
Final Disposal Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1][11]

Experimental Protocols and Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for handling a novel compound like this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment & SOP Review ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid this compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate waste Segregate & Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Workflow for Handling Novel Chemical Compounds
Hypothetical Signaling Pathway of CYP2J2 Inhibition

This compound is a known selective inhibitor of CYP2J2. This enzyme is involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.[12][13][14] The inhibition of CYP2J2 by this compound can therefore modulate downstream signaling pathways. The diagram below illustrates a hypothetical signaling cascade affected by CYP2J2 inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid CYP2J2 CYP2J2 AA->CYP2J2 EETs EETs CYP2J2->EETs Metabolizes LKY047 This compound LKY047->CYP2J2 Inhibits NFkB NF-κB Signaling (Pro-inflammatory) EETs->NFkB Inhibits PPARg PPARγ Activation (Anti-inflammatory) EETs->PPARg Activates

Hypothetical CYP2J2 Signaling Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.